N-Ethyl-N-isopropylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCJZLKSBOOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400641 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54813-77-3 | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-N-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Ethyl-N-isopropylaniline chemical properties and structure
An In-depth Technical Guide to N-Ethyl-N-isopropylaniline
Introduction
This compound is an organic chemical compound that serves as an important intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇N[1][2][3] |
| Molecular Weight | 163.26 g/mol [2][3][4] |
| IUPAC Name | N-ethyl-N-propan-2-ylaniline[2][4] |
| CAS Number | 54813-77-3[1][2][4] |
| Boiling Point | 223-225 °C[1][4] |
| Density | 0.926 g/mL at 25 °C[1][5] |
| Flash Point | 194 °F (90 °C)[1][4] |
| Refractive Index | n20/D 1.534[1] |
| SMILES | CCN(C(C)C)c1ccccc1[5] |
| InChIKey | LHGCJZLKSBOOTD-UHFFFAOYSA-N[2][4] |
Chemical Structure
The molecular structure of this compound consists of an aniline (B41778) core substituted at the nitrogen atom with both an ethyl and an isopropyl group.
Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of N-isopropylaniline with monobromoethane.[6]
Materials:
-
N-isopropylaniline (0.1 mol, 12.5 g)
-
Monobromoethane (0.11 mol, 12 g)
-
Sodium hydroxide (B78521) solution
-
50 mL flask
-
100 mL beaker
-
Stirring apparatus
Procedure:
-
Combine 12.5 g (0.1 mol) of N-isopropylaniline and 12 g (0.11 mol) of monobromoethane in a 50 mL flask.
-
Maintain the reaction temperature at approximately 25 °C and react for 5 hours.
-
Increase the temperature to about 30 °C and incubate for an additional 5 hours.
-
Further increase the temperature to about 35 °C and maintain for 5 hours.
-
Transfer the resulting solution to a 100 mL beaker and stir overnight.
-
Add sodium hydroxide solution to the beaker and stir thoroughly to separate the organic phase.
-
Isolate the organic phase, which contains this compound.
-
Purify the product via vacuum rectification.
The following diagram illustrates the general workflow for this synthesis.
General workflow for the synthesis of this compound.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[2] Spectral data from GC-MS can be used for identification and purity assessment.
Safety and Hazards
This compound is classified as a hazardous chemical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[7] Work should be conducted in a well-ventilated area.
Conclusion
This document provides essential technical information on this compound for professionals in the chemical and pharmaceutical sciences. The summarized chemical properties, detailed structural representation, and outlined experimental protocols offer a solid foundation for its application in research and development. Adherence to safety guidelines is crucial when handling this compound.
References
- 1. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]
- 2. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound [stenutz.eu]
- 6. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
N-Ethyl-N-isopropylaniline (CAS: 54813-77-3): A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of N-Ethyl-N-isopropylaniline. It details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its analytical characterization.
Core Chemical and Physical Properties
This compound, with the CAS number 54813-77-3, is a tertiary amine featuring an ethyl and an isopropyl group attached to the nitrogen atom of an aniline (B41778) molecule.[1][2] Its physicochemical properties are crucial for its handling, application in synthesis, and analytical detection. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| IUPAC Name | N-ethyl-N-propan-2-ylaniline | [2] |
| Boiling Point | 223-225 °C | [2] |
| Density | 0.926 g/mL at 25 °C | [2] |
| Predicted XlogP | 3.2 | [3][4] |
| Refractive Index (n20/D) | 1.534 (lit.) | |
| Flash Point | 194 °F | [2] |
| Appearance | Clear, yellowish liquid | [5] |
| Canonical SMILES | CCN(C1=CC=CC=C1)C(C)C | [2] |
| InChIKey | LHGCJZLKSBOOTD-UHFFFAOYSA-N | [2] |
Synthesis Protocol: Reductive Amination of N-Ethylaniline
A suitable reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity for iminium ions over ketones. An alternative, environmentally benign approach utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium (B1175870) formate.[7][8]
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
N-Ethylaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add N-ethylaniline (1.0 equivalent).
-
Dissolve the N-ethylaniline in anhydrous dichloromethane (DCM).
-
Add acetone (1.2-1.5 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.
Caption: Synthetic workflow for this compound via reductive amination.
Spectroscopic and Analytical Data
The identity and purity of this compound can be confirmed using various spectroscopic and chromatographic techniques.
Spectroscopic Data
The following table summarizes key spectroscopic data available from public databases.
| Technique | Data Highlights | Source |
| ¹H NMR | Data available on SpectraBase (Varian CFT-20) | [3] |
| ¹³C NMR | Data available on SpectraBase (Sigma-Aldrich Co. LLC.) | [3] |
| Mass Spec. (GC-MS) | Top peaks (m/z): 148, 120, 163 | [3] |
| IR Spectroscopy | FTIR spectrum (capillary cell, neat) available on SpectraBase | [3] |
Analytical Methods
While specific methods for this compound are not extensively published, methods for the closely related compound N-isopropylaniline can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for its analysis.[9][10]
General HPLC Method Outline:
-
Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid for better peak shape, can be used.[9]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aniline chromophore would be appropriate.
General GC-MS Method Outline:
-
Column: A non-polar or medium-polarity column such as a DB-5ms or DB-WAX can be used.
-
Carrier Gas: Helium is a common choice.
-
Injector and Detector Temperatures: These would be optimized based on the boiling point of the analyte.
-
Ionization: Electron Ionization (EI) is standard for generating a reproducible fragmentation pattern for library matching.
Caption: General analytical workflow for the characterization of this compound.
Applications in Research and Development
N-substituted anilines are a critical class of intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and dyes. While specific applications for this compound in drug development are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds.
Its role is likely as a versatile building block, where the lipophilic ethyl and isopropyl groups can be used to modulate the physicochemical properties, such as solubility and membrane permeability, of a target molecule. Furthermore, the tertiary aniline nitrogen can serve as a key pharmacophoric feature or as a synthetic handle for further molecular elaboration. One notable application is in the formation of borane (B79455) complexes, such as this compound-borane, which are superior reagents for hydroborations and reductions in organic synthesis.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H17N) [pubchemlite.lcsb.uni.lu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Isopropylaniline | SIELC Technologies [sielc.com]
- 10. [Gas chromatography for determination of N-isopropylaniline in workplace atmosphere] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-ethyl-N-propan-2-ylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound N-ethyl-N-propan-2-ylaniline. It details its chemical and physical properties, provides a plausible experimental protocol for its synthesis via reductive amination, and presents its characteristic spectral data. Additionally, this guide discusses the potential biological significance of N-alkylanilines, postulating a hypothetical signaling pathway based on their known antimicrobial and antioxidant activities. Safety and handling precautions are also outlined. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
N-ethyl-N-propan-2-ylaniline, also known as N-ethyl-N-isopropylaniline, is an aromatic amine with the chemical formula C₁₁H₁₇N.[1] Its structure consists of an aniline (B41778) ring N-substituted with both an ethyl and an isopropyl group.
Table 1: Physicochemical Properties of N-ethyl-N-propan-2-ylaniline
| Property | Value | Reference |
| IUPAC Name | N-ethyl-N-propan-2-ylaniline | [1] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Exact Mass | 163.136099547 Da | [1] |
| XLogP3-AA (Predicted) | 3.2 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 3 | |
| CAS Number | 54813-77-3 | [1] |
Synthesis
A plausible and efficient method for the synthesis of N-ethyl-N-propan-2-ylaniline is the reductive amination of N-ethylaniline with acetone (B3395972). This reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.
Experimental Protocol: Reductive Amination of N-Ethylaniline with Acetone
This protocol is adapted from general procedures for reductive amination.
Materials:
-
N-Ethylaniline
-
Acetone
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-ethylaniline (1.0 equivalent) in anhydrous dichloromethane, add acetone (1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Diagram 1: Synthetic Workflow for N-ethyl-N-propan-2-ylaniline
Caption: Synthetic workflow for N-ethyl-N-propan-2-ylaniline.
Spectral Data
The structural confirmation of N-ethyl-N-propan-2-ylaniline is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.3 | |
| -CH(CH₃)₂ | 3.8 - 4.2 (septet) | 48 - 52 |
| -CH₂CH₃ | 3.2 - 3.6 (quartet) | 42 - 46 |
| -CH(CH₃)₂ | 1.1 - 1.3 (doublet) | 19 - 23 |
| -CH₂CH₃ | 1.0 - 1.2 (triplet) | 12 - 16 |
| Aromatic-C | 112 - 150 |
Note: These are predicted values and may vary slightly from experimental data.
Mass Spectrometry (MS)
The mass spectrum of N-ethyl-N-propan-2-ylaniline would exhibit a molecular ion peak corresponding to its molecular weight.
Table 3: Mass Spectrometry Data
| m/z | Interpretation | Reference |
| 163 | Molecular ion [M]⁺ | [2] |
| 148 | [M - CH₃]⁺ | [2] |
| 120 | [M - C₃H₇]⁺ | [2] |
Potential Biological Significance and Signaling Pathways
While specific biological activities of N-ethyl-N-propan-2-ylaniline have not been extensively reported, the broader class of N-alkylanilines has demonstrated various biological effects, including antimicrobial and antioxidant properties.
Hypothetical Signaling Pathway: Antioxidant Activity
N-alkylanilines may exert antioxidant effects by scavenging reactive oxygen species (ROS). This can interfere with ROS-mediated signaling pathways that contribute to cellular damage and inflammation.
Diagram 2: Hypothetical Antioxidant Signaling Pathway
Caption: Hypothetical antioxidant mechanism of action.
Safety and Handling
N-ethyl-N-propan-2-ylaniline should be handled with appropriate safety precautions in a well-ventilated laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Use in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of N-ethyl-N-propan-2-ylaniline, including its properties, a plausible synthetic route, and spectral data. While further research is needed to fully elucidate its biological activities and potential applications, the information presented here serves as a foundational resource for scientists and researchers interested in this compound and the broader class of N-alkylanilines. The provided experimental protocol offers a practical starting point for its synthesis, enabling further investigation into its chemical and biological characteristics.
References
A Technical Guide to N-Ethyl-N-isopropylaniline: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental molecular properties of N-Ethyl-N-isopropylaniline, a compound of interest in various research and development applications. The following sections detail its molecular weight and chemical formula, presented in a clear, tabular format for ease of reference.
Core Molecular Data
This compound is a tertiary amine characterized by the presence of an ethyl group, an isopropyl group, and a phenyl group attached to a central nitrogen atom. Its fundamental molecular attributes are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇N | [1][2][3][4] |
| Molecular Weight | 163.26 g/mol | [1][2][3][5] |
| IUPAC Name | N-ethyl-N-propan-2-ylaniline | [1][5] |
| CAS Number | 54813-77-3 | [2][4][5] |
Experimental Determination of Molecular Properties
The determination of the molecular formula and weight of a compound like this compound follows a standard analytical workflow. High-resolution mass spectrometry (HRMS) is a primary technique for accurately determining the molecular weight, while elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to deduce the empirical and subsequently the molecular formula.
Caption: Workflow for determining molecular formula and weight.
References
Spectral Data Analysis of N-Ethyl-N-isopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Ethyl-N-isopropylaniline. Detailed experimental protocols, data interpretation, and visual representations of the molecular structure and analytical workflow are presented to support research and development activities.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | Multiplet | 2H | Ar-H (meta) |
| ~6.6 - 6.8 | Multiplet | 3H | Ar-H (ortho, para) |
| ~3.9 | Septet | 1H | CH(CH₃)₂ |
| ~3.3 | Quartet | 2H | CH₂CH₃ |
| ~1.15 | Doublet | 6H | CH(CH₃)₂ |
| ~1.1 | Triplet | 3H | CH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~148 | Ar-C (quaternary, C-N) |
| ~129 | Ar-C (CH, meta) |
| ~116 | Ar-C (CH, para) |
| ~112 | Ar-C (CH, ortho) |
| ~49 | C H(CH₃)₂ |
| ~45 | C H₂CH₃ |
| ~20 | CH(C H₃)₂ |
| ~13 | CH₂C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3020 | Medium | Aromatic C-H stretch |
| ~2970 - 2860 | Strong | Aliphatic C-H stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C bending |
| ~1340 | Medium | C-N stretching |
| ~750, ~690 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 163 | Moderate | [M]⁺ (Molecular Ion) |
| 148 | High | [M - CH₃]⁺ |
| 120 | High | [M - C₃H₇]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Varian CFT-20 spectrometer.[1]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-15 ppm
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.
Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer. The technique used was a capillary cell with a neat sample.[1]
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Processing: A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: Mass spectral data were obtained from the NIST Mass Spectrometry Data Center, likely using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[1]
GC-MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Mass Range: m/z 40-400.
Data Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum shows distinct signals for both the aromatic and aliphatic protons of this compound. The aromatic region displays two multiplets, characteristic of a substituted benzene (B151609) ring. The upfield aliphatic region contains signals for the ethyl and isopropyl groups. The septet and doublet are characteristic of the isopropyl group, while the quartet and triplet are indicative of the ethyl group. The integration values correspond to the number of protons in each chemical environment.
¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton. The downfield signals correspond to the aromatic carbons, with the quaternary carbon attached to the nitrogen atom appearing at the lowest field. The upfield signals are assigned to the aliphatic carbons of the ethyl and isopropyl groups.
IR Spectrum
The IR spectrum reveals the presence of key functional groups. The bands in the 3050-3020 cm⁻¹ region confirm the presence of aromatic C-H bonds, while the strong absorptions between 2970-2860 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl and isopropyl groups. The characteristic aromatic C=C bending vibrations are observed around 1600 and 1500 cm⁻¹. The C-N stretching vibration is also present. The strong absorptions in the fingerprint region are characteristic of a substituted benzene ring.
Mass Spectrum
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 163, which corresponds to the molecular weight of this compound. The base peak at m/z 148 is attributed to the loss of a methyl group ([M - CH₃]⁺), a common fragmentation pathway for isopropyl groups. The significant peak at m/z 120 corresponds to the loss of the entire isopropyl group ([M - C₃H₇]⁺). This fragmentation pattern is consistent with the structure of this compound.
Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for spectral analysis of a chemical compound.
References
N-Ethyl-N-isopropylaniline: A Technical Safety and Hazard Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for N-Ethyl-N-isopropylaniline (CAS No. 54813-77-3). Due to a lack of extensive toxicological data for this specific compound, information for the closely related chemical, N-Isopropylaniline (CAS No. 768-52-5), is included for guidance and comparative purposes. All data should be interpreted with caution and in the context of the specific experimental conditions.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 54813-77-3 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| Appearance | White to light yellow to light orange liquid | [5] |
| Boiling Point | 223-225 °C (lit.) | [6][7] |
| Density | 0.926 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.534 (lit.) | [6][7] |
| Purity | 95% - 99% | [5][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.
| Hazard Class | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Source: PubChem[1]
The following diagram illustrates a general workflow for hazard identification and risk assessment when handling a chemical like this compound.
Toxicological Information
| Toxicity Endpoint | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 560 mg/kg | [10][11] |
| LD50 | Rat | Oral | 250 - 500 mg/kg | [12] |
| LD50 | Rabbit | Dermal | 3550 mg/kg | [11] |
| LC50 | Rat | Inhalation | 1100 mg/m³ (4 h) | [11] |
There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound. For N-Isopropylaniline, it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[11][13]
Occupational Exposure Limits
No specific occupational exposure limits have been established for this compound. The limits for N-Isopropylaniline are provided in Table 4 for reference.
| Organization | Limit | Value | Notes | Source(s) |
| NIOSH | REL (TWA) | 2 ppm (10 mg/m³) | Skin | [14] |
| OSHA | PEL (TWA) | 2 ppm | Remanded; Skin | [12] |
Experimental Protocols: Acute Toxicity Testing
The determination of acute toxicity values such as LD50 and LC50 is typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and animal welfare.
General Principles of OECD Acute Toxicity Testing:
-
Test Species: Commonly used laboratory strains of rodents (e.g., rats, mice) are employed.[15]
-
Dose Levels: At least 3-5 dose levels are typically used to establish a dose-response relationship.[15][16]
-
Administration: The substance is administered via the relevant route of exposure (oral, dermal, or inhalation).[15][17][18]
-
Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[12][16][19]
-
Endpoint: The primary endpoint is the determination of the LD50 or LC50 value, which is the statistically derived dose or concentration that is expected to cause mortality in 50% of the test animals.[15][19]
-
Pathology: A gross necropsy of all animals is performed to identify any pathological changes.[15][16]
The following diagram illustrates a generalized workflow for an OECD acute toxicity study.
Safe Handling and First Aid
Given the hazardous nature of this compound and its structural analogs, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Ecotoxicity
There is no specific ecotoxicity data available for this compound. As with any chemical, it should be handled and disposed of in a manner that prevents its release into the environment.
Conclusion
This compound is a hazardous chemical that causes skin, eye, and respiratory irritation. While specific quantitative toxicological data is lacking, information from the closely related compound N-Isopropylaniline suggests that it may be harmful if swallowed, absorbed through the skin, or inhaled. Researchers, scientists, and drug development professionals must handle this compound with appropriate engineering controls, personal protective equipment, and adherence to safe laboratory practices. In the absence of comprehensive data, a cautious and conservative approach to safety is strongly recommended.
References
- 1. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [stenutz.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. xinsuxin.lookchem.com [xinsuxin.lookchem.com]
- 6. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]
- 7. This compound | 54813-77-3 [chemicalbook.com]
- 8. 54813-77-3|this compound|BLD Pharm [bldpharm.com]
- 9. CAS # 54813-77-3, this compound: more information. [ww.chemblink.com]
- 10. N-Isopropylaniline | CAS#:768-52-5 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 13. N-ISOPROPYLANILINE | Occupational Safety and Health Administration [osha.gov]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. eurolab.net [eurolab.net]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
An In-depth Technical Guide to the Solubility of N-Ethyl-N-isopropylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the solubility of N-Ethyl-N-isopropylaniline in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a detailed framework for understanding and determining the solubility of this compound. It includes qualitative solubility information for this compound and structurally similar amines, alongside a detailed, synthesized experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers with the necessary information and methodologies to perform their own solubility assessments, facilitating informed solvent selection for synthesis, purification, and formulation development.
Introduction to this compound and its Solubility
This compound is a tertiary aromatic amine. Its molecular structure, featuring a polar aniline (B41778) core and nonpolar ethyl and isopropyl substituents, governs its solubility characteristics. The principle of "like dissolves like" suggests that this compound will exhibit good solubility in a range of organic solvents.[1] Aromatic amines are generally more soluble in aromatic solvents, while the aliphatic substituents suggest some solubility in nonpolar aliphatic solvents as well.[1] The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with protic solvents, though this is less significant than in primary or secondary amines.[2]
Qualitative and Analog-Based Solubility Data
Based on general principles of amine solubility and data for structurally related compounds, the following qualitative solubility profile for this compound can be inferred.
Table 1: Qualitative and Analog-Based Solubility of this compound and Related Amines in Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale & Analog Data |
| Non-Polar Aromatic | Toluene, Benzene (B151609) | High | The aromatic ring of this compound interacts favorably with aromatic solvents. N-isopropylaniline is reported to be soluble in benzene.[3] m-Isopropylaniline is soluble in benzene and toluene. |
| Non-Polar Aliphatic | Hexane, Heptane | Medium to High | The ethyl and isopropyl groups contribute to van der Waals interactions with aliphatic solvents. |
| Polar Aprotic | Acetone, Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the polar and non-polar portions of the molecule. General literature states that amines are soluble in diethyl ether and dichloromethane.[4] N-isopropylaniline is soluble in ether and acetone.[3] |
| Polar Protic | Methanol, Ethanol | Medium to High | The nitrogen lone pair can act as a hydrogen bond acceptor. N-isopropylaniline is soluble in alcohol.[3] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details a reliable method for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method coupled with gravimetric analysis. This method is considered a gold standard for solubility determination.[5]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps (B75204) (e.g., 20 mL)
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum oven
3.2. Procedure
-
Solvent Equilibration: Pre-saturate the chosen organic solvent with this compound by adding an excess of the amine to the solvent in a sealed container and shaking for at least 24 hours at the desired temperature. This minimizes solvent evaporation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. "Excess" means that undissolved liquid will be visible after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the pre-saturated organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is crucial to ensure that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the solubility value does not change.[6]
-
Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for complete phase separation of the excess undissolved this compound.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material. Then, filter the desired volume (e.g., 2.00 mL) into a pre-weighed, clean, and dry evaporating dish or vial.
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of this compound can be used.
-
Once the solvent has completely evaporated, re-weigh the evaporating dish containing the this compound residue.
-
-
Calculations:
-
Mass of this compound: Subtract the initial weight of the empty evaporating dish from the final weight of the dish with the residue.
-
Solubility ( g/100 mL): (Mass of this compound / Volume of filtered sample) * 100
-
Solubility (mol/L): (Mass of this compound / Molar mass of this compound) / (Volume of filtered sample in L)
-
3.3. Alternative Analytical Method: UV-Vis Spectroscopy
For solvents that are UV-transparent in the region where this compound absorbs, UV-Vis spectroscopy can be a faster alternative to gravimetric analysis.[7]
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Analyze the Saturated Solution: After the equilibration and filtration steps (as described in 3.2), dilute an accurately measured aliquot of the saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Determine Concentration: Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.
-
Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship for Solvent Selection
Caption: Logical workflow for selecting an appropriate organic solvent.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its determination. By understanding the qualitative solubility based on its chemical structure and that of similar compounds, and by employing the detailed experimental protocol provided, researchers can confidently generate the necessary data for their specific applications. The methodologies outlined herein are fundamental to advancing research and development involving this compound.
References
- 1. quora.com [quora.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of N-Ethyl-N-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated stability characteristics and degradation pathways of N-Ethyl-N-isopropylaniline. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from studies on closely related N-alkylanilines and established principles of forced degradation analysis to provide a robust predictive framework.
Introduction to this compound
This compound (CAS No. 54813-77-3) is an N-alkylaniline derivative with the molecular formula C₁₁H₁₇N.[1][2] Like other aromatic amines, its stability is a critical parameter in pharmaceutical development and chemical manufacturing, as degradation can lead to the formation of impurities that may affect efficacy and safety. The primary stability concerns for N-alkylanilines are oxidation and photodegradation.[3]
Chemical and Physical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol [1][4] |
| Boiling Point | 223-225 °C[5][6] |
| Density | 0.926 g/mL at 25 °C[5][6] |
| CAS Number | 54813-77-3[1][2] |
Predicted Stability and Degradation Pathways
Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents. The nitrogen atom is the primary site of oxidation, potentially leading to the formation of an N-oxide. Further oxidation and rearrangement can occur on the aromatic ring and the alkyl substituents.
A study on the oxidation of N-methyl and N-ethyl aniline (B41778) by peroxomonophosphoric acid demonstrated that oxidation proceeds via oxygen atom transfer.[7] For this compound, a similar pathway can be anticipated. Additionally, metabolic studies of the related compound N-isopropylaniline in rats revealed metabolites such as 4-hydroxy-N-isopropylaniline and p-aminophenol, suggesting that hydroxylation of the aromatic ring is a key degradation pathway.[8]
The proposed oxidative degradation pathway for this compound is illustrated below.
Aromatic amines can undergo photodegradation upon exposure to light, particularly UV light. This process can lead to the formation of colored impurities through complex reaction cascades, including oxidation and polymerization.[3] For aniline derivatives, photodegradation can result in products such as phenols, 2-aminophenol, and nitrobenzene.[3] Therefore, it is crucial to protect this compound from light during storage and handling.
The proposed photodegradation pathway for this compound is shown below.
Forced Degradation Studies: Experimental Protocols
Forced degradation, or stress testing, is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[9] The following protocols are adapted from general ICH guidelines and best practices for forced degradation studies.[10][11]
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water. This stock solution will be used for all stress conditions. A control sample, stored under normal conditions and protected from light, should be analyzed alongside the stressed samples.
The goal is to achieve 5-20% degradation of the parent compound.[12] The duration and intensity of the stress conditions may need to be optimized.
Summary of Forced Degradation Conditions:
| Condition | Reagent/Stress | Typical Conditions |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | Reflux at 60°C for 30 minutes to several hours[13] |
| Base Hydrolysis | 0.1 N NaOH | Reflux at 60°C for 30 minutes to several hours[13] |
| Oxidation | 3% H₂O₂ | Room temperature for a specified period (e.g., 24 hours)[3] |
| Thermal Degradation | Dry Heat | Solid sample in an oven at 80°C for a specified period[3] |
| Photodegradation | UV Light | Expose solution to a minimum of 1.2 million lux hours[10] |
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, is required to separate the degradation products from the parent compound.[11] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradants.[3]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).[3]
The general workflow for conducting a forced degradation study is outlined below.
Summary
This guide provides a predictive overview of the stability and degradation of this compound based on the chemistry of related compounds. The primary degradation pathways are anticipated to be oxidation and photodegradation. To ensure the quality and stability of materials containing this compound, it is recommended to store it under an inert atmosphere, protected from light, and at cool temperatures. A comprehensive forced degradation study, following the protocols outlined herein, is essential for definitively identifying degradation products and establishing a complete stability profile.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]
- 6. This compound | 54813-77-3 [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijrpp.com [ijrpp.com]
An In-depth Technical Guide to N-Ethyl-N-isopropylaniline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethyl-N-isopropylaniline, a versatile N,N-dialkylated aniline (B41778) derivative. The document details its chemical identity, physical properties, synthesis and purification protocols, and analytical methods. Furthermore, it explores the potential applications of N-alkylaniline derivatives in drug development, supported by an examination of their biological activities and a discussion of relevant signaling pathways.
Chemical Identity and Synonyms
This compound is an aromatic organic compound featuring an aniline core substituted on the nitrogen atom with both an ethyl and an isopropyl group. A clear understanding of its nomenclature is crucial for literature searches and chemical sourcing.
| Identifier | Value |
| Systematic (IUPAC) Name | N-ethyl-N-propan-2-ylaniline[1][2] |
| Common Synonyms | This compound, N-isopropyl-N-ethylaniline, N,N-isopropylethylaniline, N-Aethyl-N-isopropyl-anilin, N-Ethyl-N-isopropylanilin |
| CAS Number | 54813-77-3[1][2] |
| Molecular Formula | C₁₁H₁₇N[1][2] |
| Molecular Weight | 163.26 g/mol [1][2] |
| SMILES | CCN(C(C)C)c1ccccc1[3] |
| InChIKey | LHGCJZLKSBOOTD-UHFFFAOYSA-N[3] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Not explicitly stated, but related anilines are often liquids. | |
| Boiling Point | 223-225 °C (lit.) | [2][4][5] |
| Density | 0.926 g/mL at 25 °C (lit.) | [2][4][5] |
| Flash Point | 194 °F | [2] |
| Refractive Index (n20/D) | 1.534 (lit.) | [4] |
| LogP | 2.92130 | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established organic chemistry methodologies. Reductive amination and direct N-alkylation are the most common approaches.
Reductive amination offers a one-pot synthesis method involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[6] To synthesize this compound, one could adapt this general procedure using N-isopropylaniline and acetaldehyde (B116499).
Materials:
-
N-isopropylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Brine
Procedure:
-
In a round-bottom flask, dissolve N-isopropylaniline (1 equivalent) in dichloroethane.
-
Add acetaldehyde (1.1 equivalents) to the solution.
-
Add glacial acetic acid (1.2 equivalents) to catalyze imine formation and stir at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Crude N,N-dialkylanilines often contain unreacted starting materials and byproducts. A common purification method involves acylation to remove primary and secondary amines.
Procedure:
-
React the crude product with an organic acid anhydride (B1165640) (e.g., acetic anhydride or phthalic anhydride) to convert any remaining primary or secondary amines into their corresponding amides.[7][8]
-
The resulting N,N-dialkylaniline can then be separated from the higher-boiling amides by distillation.[8]
-
Alternatively, the reaction mixture can be treated with an alkaline aqueous solution to neutralize any excess acid anhydride, followed by extraction of the desired tertiary amine.[7]
Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a methanol/water or acetonitrile/water mobile phase and UV detection is suitable for the analysis of N-alkylanilines.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized product.[1]
Applications in Drug Development and Biological Activity
While this compound itself is primarily a chemical intermediate, the broader class of N-alkylaniline derivatives has shown significant potential in medicinal chemistry.
-
Anticancer Activity: Various N-alkylaniline derivatives have demonstrated cytotoxic effects against cancer cell lines.[11] Their lipophilicity, conferred by the alkyl chains, allows for interaction with cellular membranes and various biological targets.[6]
-
Antimicrobial Activity: N-alkylanilines have also been investigated for their antibacterial and antifungal properties.[6][11]
-
Enzyme Inhibition: Certain N-alkylaniline derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating a range of diseases.[12] For instance, N-benzylideneanilines and N-benzylanilines have shown potent inhibition of lignostilbene-α,β-dioxygenase, a key enzyme in the oxidative cleavage of lignostilbene.[13]
Given that N-alkylaniline derivatives are being explored as anticancer agents, a relevant signaling pathway to consider is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[14] While there is no direct evidence linking this compound to this pathway, compounds with similar structural motifs are often designed to target kinases within such cascades.
Below is a simplified representation of a generic MAPK signaling pathway that could be a target for novel N-alkylaniline-based inhibitors.
Caption: Illustrative MAPK signaling pathway targeted by kinase inhibitors.
A general workflow for assessing the biological activity of a newly synthesized N-alkylaniline derivative is presented below.
Caption: Workflow for the biological evaluation of N-alkylaniline derivatives.
Conclusion
This compound serves as a valuable building block in organic synthesis. While its direct therapeutic applications are not yet established, the broader class of N-alkylaniline derivatives holds considerable promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the synthesis, properties, and potential applications of this and related compounds. Further research into the specific biological targets and mechanisms of action of this compound and its analogues is warranted to fully realize their therapeutic potential.
References
- 1. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound [stenutz.eu]
- 4. This compound | 54813-77-3 [chemicalbook.com]
- 5. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 8. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
An In-depth Technical Guide to the Physical Properties of N-Alkylanilines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-alkylanilines. The information is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science, where a thorough understanding of these properties is crucial for experimental design, process optimization, and safety.
Core Physical Properties of N-Alkylanilines
N-alkylanilines are a class of aromatic amines where an alkyl group is substituted on the nitrogen atom of aniline. Their physical properties are significantly influenced by the nature and size of the N-alkyl substituent. Aromatic amines are generally high-boiling liquids or low-melting solids with distinct odors.[1] The boiling and melting points of aromatic amines tend to increase with their molecular mass.[2]
The following tables summarize key physical property data for a selection of N-alkylanilines, providing a quantitative basis for comparison.
Table 1: General Properties of Selected N-Alkylanilines
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Methylaniline | N-Methylaniline | 100-61-8 | C₇H₉N | 107.15 |
| N-Ethylaniline | N-Ethylaniline | 103-69-5 | C₈H₁₁N | 121.18 |
| N-Propylaniline | N-Propylaniline | 622-80-0 | C₉H₁₃N | 135.21 |
| N-Butylaniline | N-Butylaniline | 1126-78-9 | C₁₀H₁₅N | 149.23 |
Table 2: Key Physical Constants of Selected N-Alkylanilines
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| N-Methylaniline | -57[1][3][4][5] | 194-196[1][3][4][5] | 0.989[1][4][5] | 1.571[1][4] |
| N-Ethylaniline | -63[6][7][8][9] | 204-205[6][7][8][9] | 0.963[6][10] | 1.553-1.555[6][8] |
| N-Propylaniline | -6.87 (estimate)[11] | 221.1[11] | 0.952[11] | 1.548[11] |
| N-Butylaniline | -14[12] | 240[12] | 0.931[12] | 1.533[12] |
Table 3: Solubility of Selected N-Alkylanilines
| Compound Name | Solubility in Water | Solubility in Organic Solvents |
| N-Methylaniline | Insoluble.[3] Slightly soluble (30 g/L).[1] | Soluble in alcohol and diethyl ether.[1] |
| N-Ethylaniline | Insoluble.[6][10] | Miscible with alcohol.[7] |
| N-Propylaniline | Sparingly soluble to insoluble is expected due to the larger hydrophobic propyl group. | Expected to be soluble in common organic solvents. |
| N-Butylaniline | Insoluble.[13] | Expected to be soluble in common organic solvents. |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized experimental methodologies for measuring the key physical properties of N-alkylanilines.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For many N-alkylanilines, which are liquids at room temperature, this involves cooling the substance until it solidifies.
Methodology: Capillary Method
-
Sample Preparation: If the N-alkylaniline is a liquid at room temperature, cool a small sample in a test tube using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone) until it solidifies. The solid should be dry.[8]
-
Loading the Capillary Tube: Introduce a small amount of the finely powdered solid into a capillary tube, which has one sealed end. Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[14]
-
Recording the Melting Range: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.[8]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus. At least 5 mL of the N-alkylaniline sample should be placed in the distilling flask along with a few boiling chips or a magnetic stir bar.[6]
-
Heating: Gently heat the distilling flask.
-
Temperature Stabilization: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point.[15] The thermometer bulb should be positioned so that it is enveloped in the vapor but not touching the liquid.[6]
-
Recording the Boiling Point: Record the temperature at which the liquid is distilling at a steady rate. Also, record the atmospheric pressure.[6]
Density Measurement
Density is the mass of a substance per unit volume.
Methodology: Using a Graduated Cylinder and Balance
-
Weigh the Empty Cylinder: Place a clean, dry graduated cylinder on a balance and tare the balance to zero.
-
Measure the Volume: Add a known volume of the N-alkylaniline to the graduated cylinder.
-
Weigh the Filled Cylinder: Place the graduated cylinder with the liquid on the balance and record the mass.
-
Calculate Density: The density is calculated by dividing the mass of the liquid by its volume.[12] For higher accuracy, a pycnometer or a pipette can be used to measure the volume.[3]
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Methodology: Using an Abbe Refractometer
-
Calibration: Calibrate the refractometer using a standard sample with a known refractive index.
-
Sample Application: Place a few drops of the N-alkylaniline sample onto the prism of the refractometer.[16]
-
Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.[16]
-
Reading the Value: Read the refractive index from the scale.
-
Temperature Correction: The refractive index is temperature-dependent, so record the temperature at which the measurement is taken. If necessary, correct the value to a standard temperature (usually 20°C).[17]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative Determination
-
Sample Preparation: Place a small, measured amount of the N-alkylaniline (e.g., 0.1 mL) into a test tube.
-
Solvent Addition: Add a small, measured amount of the solvent (e.g., 1 mL) to the test tube.
-
Observation: Vigorously shake the test tube and observe if the N-alkylaniline dissolves completely. If it does, it is considered soluble. If it does not, it is insoluble. If it partially dissolves, it is sparingly soluble.[9]
-
Testing in Different Solvents: Repeat this procedure with a variety of solvents (e.g., water, ethanol, diethyl ether, dilute acid, and dilute base) to determine the solubility profile of the compound.[13]
Visualizing Experimental Workflow and Structure-Property Relationships
To aid in the understanding of the experimental process and the relationships between the chemical structure of N-alkylanilines and their physical properties, the following diagrams are provided.
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an N-alkylaniline.
Caption: Workflow for the determination of physical properties of N-alkylanilines.
Structure-Property Relationships in N-Alkylanilines
This diagram illustrates the influence of the N-alkyl chain length on the key physical properties of N-alkylanilines.
Caption: Influence of N-alkyl chain length on physical properties of N-alkylanilines.
References
- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. Amines: Chemical and Physical Properties [unacademy.com]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. thinksrs.com [thinksrs.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. homesciencetools.com [homesciencetools.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vernier.com [vernier.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Ethyl-N-isopropylaniline from Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-isopropylaniline is a tertiary amine derivative of aniline (B41778) with applications as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical compounds. Its synthesis involves the sequential N-alkylation of aniline. The primary challenge in such syntheses is achieving selective di-alkylation with two different alkyl groups while minimizing the formation of mono-alkylated byproducts and quaternary ammonium (B1175870) salts.
This document provides detailed protocols for the synthesis of this compound from aniline, focusing on a robust and selective two-step approach utilizing reductive amination. This method is favored for its high selectivity, use of readily available reagents, and environmentally benign nature compared to traditional alkylation with alkyl halides.[1][2] The "borrowing hydrogen" or "hydrogen autotransfer" strategy is another modern approach that offers high atom economy, with water as the main byproduct.[3][4]
Overview of the Synthetic Pathway
The most common and controllable method for synthesizing this compound is a sequential, two-step process. This approach allows for the precise introduction of the isopropyl and ethyl groups, ensuring high purity of the final product.
-
Step 1: Synthesis of N-isopropylaniline. Aniline is first reacted with acetone (B3395972) via reductive amination to form the intermediate, N-isopropylaniline.
-
Step 2: Synthesis of this compound. The resulting N-isopropylaniline is then subjected to a second reductive amination reaction with acetaldehyde (B116499) to yield the final product.
Reductive amination involves the formation of an imine intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding alkylated amine.[5] This method avoids the harsh conditions and poor selectivity often associated with direct alkylation using alkyl halides.[6]
Experimental Protocols
The following protocols are based on established methods for reductive amination of anilines.[1][2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of N-isopropylaniline (Intermediate)
This protocol details the reductive amination of aniline with acetone using Palladium on carbon (Pd/C) as a catalyst and ammonium formate (B1220265) as a hydrogen donor.
Materials and Equipment:
-
Aniline
-
Acetone
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
2-Propanol and Deionized water (solvent system)
-
Dichloromethane (B109758) (DCM) for extraction
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Condenser (optional, for room temperature reaction)
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Activation: To a 250 mL round-bottom flask, add 10% Pd/C (0.1 equiv. relative to aniline). Add a solvent mixture of 2-propanol/water (9:1 v/v, 100 mL).
-
Hydrogen Donor Addition: To the stirring suspension, add ammonium formate (5 equiv.) and stir for 10-15 minutes at room temperature to activate the catalyst.
-
Reactant Addition: Add aniline (1 equiv., e.g., 50 mmol) followed by acetone (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of 2-propanol.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane (100 mL) and wash with brine solution (2 x 50 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The resulting crude N-isopropylaniline can be purified by vacuum distillation. A patent describes the boiling point of N-isopropylaniline as 204-208°C at atmospheric pressure.[7]
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol details the reductive amination of the intermediate, N-isopropylaniline, with acetaldehyde.
Materials and Equipment:
-
N-isopropylaniline (from Step 1)
-
Acetaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
2-Propanol and Deionized water (solvent system)
-
Dichloromethane (DCM) for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware as listed in Protocol 1
Procedure:
-
Catalyst Activation: In a 250 mL round-bottom flask, suspend 10% Pd/C (0.1 equiv. relative to N-isopropylaniline) in a 2-propanol/water (9:1 v/v, 100 mL) solvent mixture.
-
Hydrogen Donor Addition: Add ammonium formate (5 equiv.) to the suspension and stir for 10-15 minutes at room temperature.
-
Reactant Addition: Add N-isopropylaniline (1 equiv., e.g., 40 mmol) followed by acetaldehyde (1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC. The reaction is generally complete within 30-60 minutes.[1]
-
Work-up:
-
Filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with 2-propanol.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane (100 mL) and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
After filtering off the Na₂SO₄, remove the solvent under reduced pressure.
-
The final product, crude this compound, can be purified by vacuum distillation. The boiling point is reported as 223-225 °C.[8]
-
Data Presentation: Reaction Parameters
The following tables summarize typical conditions and expected outcomes for the N-alkylation of anilines via different methods.
Table 1: Conditions for Reductive Amination of Anilines
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Catalyst | 10% Pd/C | Highly efficient for hydrogenation.[1][2] |
| Hydrogen Source | Ammonium Formate | Safe and effective in-situ hydrogen donor.[1][2] |
| Solvent | 2-Propanol / Water (9:1 v/v) | Good solubility for reactants and enhances reaction rate.[1] |
| Temperature | Room Temperature | Reaction proceeds smoothly without heating, minimizing side reactions.[2] |
| Reactant Ratio | Aniline/Amine:Carbonyl:HCOONH₄ (1 : 1.1 : 5) | A slight excess of the carbonyl and a larger excess of the hydrogen donor drive the reaction to completion. |
| Typical Yield | >90% | This method is known for high yields and selectivity.[1][2] |
Table 2: Alternative Synthesis Conditions for N-isopropylaniline
| Method | Catalyst | Conditions | Aniline Conversion | Selectivity | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Platinum | 100-250 °C, 10-150 atm H₂ | High | Good | [7] |
| Catalytic Distillation | Cu-Cr/Al₂O₃ | Column bottom temp: 223°C, Reflux ratio: 2.5-3.5 | 99% | 99.5% |[9] |
Reaction Mechanism: Reductive Amination
The mechanism for reductive amination proceeds in two main stages: imine (or enamine) formation followed by reduction.
-
Imine Formation: The primary or secondary amine (aniline or N-isopropylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone (acetone or acetaldehyde).
-
Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form a C=N double bond, yielding an iminium ion, which deprotonates to an imine.
-
Reduction: The catalyst (e.g., Pd/C) and hydrogen source reduce the imine to the final N-alkylated amine product.
This process is highly selective for mono-alkylation at each step because the imine can only form once on a given amine before reduction.[5]
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE2153792B2 - Process for the preparation of N-isopropylaniline - Google Patents [patents.google.com]
- 8. This compound | 54813-77-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Aniline with Ethyl and Isopropyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the N-alkylation of aniline (B41778) with ethyl and isopropyl groups, crucial transformations in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials. The protocols focus on three widely applicable methods: direct alkylation with alcohols via borrowing hydrogen catalysis, reductive amination of a carbonyl compound, and classical nucleophilic substitution with alkyl halides.
Introduction
N-alkylation of anilines is a fundamental synthetic transformation. The introduction of small alkyl groups such as ethyl and isopropyl moieties can significantly alter the physicochemical and pharmacological properties of aniline-containing molecules. This document outlines detailed experimental procedures for the synthesis of N-ethylaniline and N-isopropylaniline, providing a comparative analysis of different synthetic strategies to guide researchers in selecting the optimal method for their specific needs.
Data Presentation: Comparative Analysis of N-Alkylation Methods
The choice of synthetic methodology for the N-alkylation of aniline depends on factors such as desired selectivity, substrate scope, and reaction conditions. The following tables summarize quantitative data for the synthesis of N-ethylaniline and N-isopropylaniline using various catalytic systems and reaction conditions.
Table 1: Synthesis of N-Ethylaniline
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Borrowing Hydrogen | Ethanol (B145695) | Triphenyl Phosphite | None | 250 | 10 | 83 | [1] |
| Borrowing Hydrogen | Ethanol | H-ZSM-5 | Vapor Phase | 300-450 | - | High Conversion | [2] |
| Reductive Amination | Acetaldehyde (B116499) | Sodium Borohydride (B1222165) | Ethanol | Room Temp | 1-3 | 96.2-96.5 | [3] |
| Nucleophilic Substitution | Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12-24 | Moderate-High | [4] |
Table 2: Synthesis of N-Isopropylaniline
| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Borrowing Hydrogen | Isopropanol | Nickel Nanoparticles | Vapor Phase | 160-240 | - | up to 99 | [5] |
| Reductive Amination | Acetone (B3395972) | Platinum | tert-Butanol | 160 | - | High | [6] |
| Reductive Amination | Acetone | Sodium Borohydride | Acetic Acid | <20 | 0.5-1 | 71 | |
| Nucleophilic Substitution | Isopropyl Bromide | Silica (B1680970) Gel | None | - | - | 24-87 | [7] |
Mandatory Visualization
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for the N-alkylation of aniline.
Caption: The Borrowing Hydrogen catalytic cycle.
Caption: Reductive amination pathway.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: N-Ethylation of Aniline via Reductive Amination
This protocol describes the synthesis of N-ethylaniline from aniline and acetaldehyde using sodium borohydride as the reducing agent.[3]
Materials:
-
Aniline (18.26 g, 0.196 mol)
-
Acetaldehyde (20.62 g of a solution in ethanol, mass ratio of acetaldehyde to ethanol is 1:2)
-
Sodium borohydride (11.43 g, 0.302 mol)
-
Ethanol
-
Sodium hydroxide (B78521) solution
-
Sulfuric acid solution
-
Standard glassware for organic synthesis
Procedure:
-
Nucleophilic Addition: In a reaction flask at room temperature and under normal pressure, add aniline. While stirring, add the ethanol solution of acetaldehyde. Continue to stir the reaction mixture for 1 hour.
-
Reduction: To the above reaction mixture, add a solution of sodium borohydride in ethanol (mass ratio of reducing agent to ethanol is 1:10) at room temperature and pressure. Stir the reaction for 3 hours.
-
Work-up and Purification:
-
Distill the reaction mixture to obtain an organic phase.
-
Alkalize the organic phase with NaOH solution to a pH of 9.
-
Distill the alkalized organic phase.
-
Acidify the resulting organic phase with H₂SO₄ to a pH of 6.
-
A final distillation of the organic phase yields the purified N-ethylaniline.
-
Protocol 2: N-Isopropylation of Aniline via Reductive Amination
This protocol details the synthesis of N-isopropylaniline from aniline and acetone.
Materials:
-
Aniline (e.g., 2.5 moles)
-
Acetone (e.g., 250 ml)
-
Sodium borohydride (e.g., 2.64 moles)
-
Tetrahydrofuran (THF)
-
Phthalic acid
-
Potassium carbonate, anhydrous
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Imine Formation: In a dry reaction vessel under a nitrogen atmosphere, stir a mixture of aniline, THF, and acetone at room temperature for 2 hours.
-
Reduction: Cool the mixture to 10°C and add phthalic acid rapidly. While maintaining the temperature at 10°C, add powdered sodium borohydride portion-wise over 25 minutes.
-
Reaction Completion: Stir the reaction mixture at 28°C for 15 minutes, then heat to 60-61°C for 2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to 25°C and add a 20% sodium hydroxide solution, ensuring the temperature does not exceed 20°C.
-
Separate the organic phase and add anhydrous potassium carbonate. Stir for 20 minutes.
-
Filter the solid and wash with THF. Combine the filtrate and washings.
-
Distill off the THF under reduced pressure.
-
Fractionally distill the residual oil to obtain pure N-isopropylaniline.
-
Protocol 3: N-Alkylation of Aniline with Alkyl Bromide
This protocol provides a general procedure for the N-alkylation of aniline using an alkyl bromide (e.g., ethyl bromide or isopropyl bromide).[4]
Materials:
-
Aniline (30 mmol)
-
Alkyl bromide (e.g., ethyl bromide or isopropyl bromide) (10 mmol)
-
Potassium carbonate (15 mmol)
-
Acetonitrile (50 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask, add aniline and acetonitrile. Add potassium carbonate to the solution and stir at room temperature for 10 minutes.
-
Alkylation: Add the alkyl bromide dropwise to the stirring suspension. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature and filter the solid salts, washing with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium chloride solution.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DE2153792B2 - Process for the preparation of N-isopropylaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
N-Ethyl-N-isopropylaniline-Borane Complex: A Versatile Reducing Agent for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The N-Ethyl-N-isopropylaniline-borane complex (NEIP-B) is a highly effective and selective reducing agent with broad applications in organic synthesis. This air-stable, solid amine-borane adduct offers a safer and more convenient alternative to other borane (B79455) reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) or diborane (B8814927) gas. Its utility spans the reduction of a wide array of functional groups and the hydroboration of alkenes and alkynes. This document provides detailed application notes and experimental protocols for the use of NEIP-B in various synthetic transformations.
Overview of Applications
This compound-borane is a superior reagent for both hydroborations and reductions.[1][2] It demonstrates remarkable chemoselectivity, allowing for the reduction of specific functional groups while leaving others intact.
Key Applications Include:
-
Reduction of Carbonyl Compounds: Efficiently reduces aldehydes, ketones, and carboxylic acids to their corresponding alcohols.
-
Reduction of Nitrogen-Containing Functional Groups: Reduces imines, tertiary amides, and nitriles to the corresponding amines.
-
Hydroboration of Alkenes and Alkynes: Reacts with alkenes and alkynes to form organoborane intermediates, which can be subsequently oxidized to alcohols or used in other transformations.
A significant advantage of this reagent is the facile recovery of the this compound carrier amine after the reaction through simple acid-base manipulation, allowing for its recycling.[3]
Data Presentation: Reduction of Various Functional Groups
The following tables summarize the reductive capabilities of the this compound-borane complex for different classes of organic compounds.
Table 1: Reduction of Aldehydes and Ketones
| Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzaldehyde | Benzyl alcohol | THF | Room Temp. | 1 h | ~100 |
| Acetophenone | 1-Phenylethanol | THF | Room Temp. | 1 h | ~100 |
| Cyclohexanone | Cyclohexanol | THF | Room Temp. | 1 h | ~100 |
Data synthesized from general descriptions in search results indicating rapid and quantitative reduction of simple aldehydes and ketones at room temperature.
Table 2: Reduction of Carboxylic Acids and Derivatives
| Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Benzoic Acid | Benzyl alcohol | THF | Room Temp. | 24 h | ~100 |
| Hexanoic Acid | 1-Hexanol | THF | Room Temp. | 24 h | ~100 |
| N,N-Dimethylbenzamide | N,N-Dimethylbenzylamine | THF | Reflux | 1 h | High |
| Benzonitrile | Benzylamine | THF | Reflux | 3 h | High |
Note: Reduction of esters, amides, and nitriles is sluggish at room temperature but proceeds readily under reflux conditions. Aromatic carboxylic esters are generally unreactive at room temperature.[1][3]
Table 3: Selective Reductions
This compound-borane exhibits excellent chemoselectivity. The following functional groups are generally not reduced under standard room temperature conditions:
-
Acid chlorides
-
Anhydrides
-
Aromatic carboxylic esters
-
Primary and secondary amides
-
Nitro compounds
This selectivity allows for the targeted reduction of a specific functional group in a multifunctional molecule.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aldehyde or Ketone
This protocol describes the reduction of a carbonyl compound to the corresponding alcohol.
Workflow for the reduction of aldehydes and ketones.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Reducing Agent: To the stirred solution, add a solution of this compound-borane complex (1.1 equivalents) in THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Simple aldehydes and ketones are typically reduced within an hour.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench any excess borane complex.
-
Work-up and Purification:
-
Acidify the mixture with aqueous HCl (e.g., 2 M) to protonate the product alcohol and the carrier amine.
-
The this compound hydrochloride salt can be separated. To recover the amine, the aqueous layer can be basified and extracted.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product alcohol.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography or distillation as required.
-
Protocol 2: General Procedure for the Hydroboration-Oxidation of an Alkene
This two-step protocol describes the conversion of an alkene to an alcohol with anti-Markovnikov regioselectivity.
Workflow for the hydroboration-oxidation of alkenes.
Methodology:
Step 1: Hydroboration
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve the alkene (1 equivalent) in anhydrous THF.
-
Addition of Reagent: Add a solution of this compound-borane complex (0.4 equivalents, as 1 mole of BH₃ reacts with 3 moles of alkene) in THF to the alkene solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature. For simple, unhindered olefins, the hydroboration is typically complete within 0.5 to 1 hour in dioxane, and slightly longer in THF.[1] The reaction progress can be monitored by the disappearance of the olefinic protons in ¹H NMR or by GC.
Step 2: Oxidation
-
Oxidizing Agent Addition: To the solution containing the trialkylborane intermediate, carefully add aqueous sodium hydroxide (B78521) (e.g., 3M), followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution) while maintaining the temperature below 40°C with an ice bath.
-
Reaction: After the addition is complete, the mixture is typically stirred at room temperature for a period or gently refluxed to ensure complete oxidation.
-
Work-up and Purification:
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude alcohol can be purified by column chromatography or distillation. The product alcohols are often obtained in quantitative yields.[1]
-
Logical Relationships
The reactivity of the this compound-borane complex is influenced by both the substrate and the reaction conditions. The following diagram illustrates the general selectivity of the reagent.
Substrate selectivity of NEIP-B.
Safety and Handling
-
This compound-borane complex is an air- and moisture-stable solid, making it easier and safer to handle than many other borane reagents.
-
As with all chemical reagents, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
While more stable than BH₃-THF, the complex can react with water and protic solvents, potentially releasing hydrogen gas. Reactions should be carried out under anhydrous conditions.
-
The quenching of excess reagent should be performed carefully, especially on a large scale, to control the evolution of hydrogen gas.
These application notes and protocols provide a comprehensive guide for the effective use of this compound-borane complex in a research and development setting. Its versatility, selectivity, and ease of handling make it a valuable tool in modern organic synthesis.
References
Application Notes and Protocols for the Use of N-Ethyl-N-isopropylaniline in Cationic Dye Synthesis for Acrylic Fibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a representative cationic azo dye for acrylic fibers, utilizing N-Ethyl-N-isopropylaniline as a key coupling component. Cationic dyes are the primary class of dyes used for dyeing acrylic (polyacrylonitrile) fibers due to the presence of anionic groups in the fiber structure, which allows for the formation of strong ionic bonds with the cationic dye molecules.[1] This interaction results in brilliant shades with good fastness properties.[2][3]
This compound is an N,N-dialkylated aniline (B41778) that serves as an excellent coupling component in azo dye synthesis. Its alkyl groups enhance the bathochromic (deepening of color) and electron-donating properties, which are crucial for producing vibrant colors. The synthesis of cationic azo dyes typically involves a two-step diazotization and coupling reaction.[4]
Principle of Cationic Dyeing of Acrylic Fibers
Acrylic fibers are polymers composed primarily of acrylonitrile. To enhance their dyeability, they are often copolymerized with monomers containing anionic functional groups, such as sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups. Cationic dyes, which possess a positive charge, are strongly attracted to these negative sites within the fiber. This ionic interaction forms a stable salt linkage, resulting in high wash fastness. The dyeing process is typically carried out in a slightly acidic aqueous dyebath at temperatures near boiling (95-100 °C) to facilitate the diffusion of the dye into the fiber.[3][5]
Representative Synthesis of a Cationic Red Azo Dye
This section details the synthesis of a representative cationic red azo dye, designated as "Cationic Red GE," using 2-chloro-4-nitroaniline (B86195) as the diazo component and this compound as the coupling component, followed by quaternization to introduce the cationic charge.
Chemical Reaction Pathway
The synthesis involves three main stages:
-
Diazotization of 2-chloro-4-nitroaniline.
-
Azo Coupling of the resulting diazonium salt with this compound.
-
Quaternization to form the final cationic dye.
Experimental Protocols
2.2.1. Stage 1: Diazotization of 2-Chloro-4-nitroaniline
-
In a 250 mL beaker, add 17.25 g (0.1 mol) of 2-chloro-4-nitroaniline to 100 mL of water and 30 mL of concentrated hydrochloric acid (37%).
-
Stir the mixture to form a fine slurry and cool to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite (B80452) in 30 mL of water and cool to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
The resulting clear yellow solution of the diazonium salt is kept cold and used immediately in the next stage.
2.2.2. Stage 2: Azo Coupling
-
In a 500 mL beaker, dissolve 16.3 g (0.1 mol) of this compound in 100 mL of a 10% aqueous solution of acetic acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Stage 1 to the this compound solution over 45-60 minutes, maintaining the temperature below 5 °C and ensuring continuous stirring.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by slowly adding a 20% sodium acetate (B1210297) solution.
-
Continue stirring the mixture for 2 hours, allowing the temperature to slowly rise to room temperature.
-
The precipitated red azo dye intermediate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60 °C.
2.2.3. Stage 3: Quaternization
-
In a 250 mL round-bottom flask equipped with a condenser and a thermometer, suspend the dried azo dye intermediate from Stage 2 in 100 mL of chlorobenzene.
-
Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise with stirring.
-
Heat the reaction mixture to 80-85 °C and maintain this temperature for 4-6 hours with continuous stirring.
-
Cool the mixture to room temperature. The quaternized cationic dye will precipitate.
-
Filter the solid product, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the final Cationic Red GE dye in a vacuum oven at 60 °C.
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesized Cationic Red GE. These values are representative of typical cationic azo dyes for acrylic fibers.
Table 1: Physicochemical Properties of Cationic Red GE
| Property | Value |
| Chemical Formula | C₁₉H₂₄ClN₅O₄S |
| Molecular Weight | 470.0 g/mol |
| Appearance | Dark red powder |
| Solubility in Water | Soluble |
| Absorption Maximum (λmax) | 535 nm (in water) |
| Molar Extinction Coefficient (ε) | 45,000 L mol⁻¹ cm⁻¹ |
Table 2: Fastness Properties of Cationic Red GE on Acrylic Fibers (2% o.w.f. dyeing)
| Fastness Test | Rating (ISO Scale) |
| Light Fastness (Xenon arc) | 5-6 |
| Wash Fastness (ISO 105-C06) | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
| Perspiration Fastness (Acidic) | 4-5 |
| Perspiration Fastness (Alkaline) | 4-5 |
Protocol for Dyeing Acrylic Fibers
This protocol describes the application of the synthesized Cationic Red GE to acrylic fabric.
Materials:
-
Acrylic fabric
-
Cationic Red GE
-
Acetic acid
-
Sodium acetate
-
Glauber's salt (sodium sulfate)
-
Leveling agent (optional)
Procedure:
-
Prepare a dyebath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).
-
Set the pH of the dyebath to 4.5 using an acetic acid-sodium acetate buffer.
-
Add 10% (on weight of fabric, o.w.f.) Glauber's salt and 1% o.w.f. of a suitable leveling agent to the dyebath.
-
Disperse the required amount of Cationic Red GE (e.g., 2% o.w.f.) in a small amount of warm water and add it to the dyebath.
-
Introduce the acrylic fabric into the cold dyebath.
-
Raise the temperature of the dyebath to 60 °C and hold for 15 minutes.
-
Increase the temperature to boiling (98-100 °C) at a rate of 1.5 °C per minute.
-
Continue dyeing at the boil for 60-90 minutes.
-
Cool the dyebath slowly to 60 °C.
-
Remove the fabric, rinse thoroughly with cold water, and then wash with a non-ionic detergent at 50 °C for 15 minutes.
-
Rinse again with cold water and air dry.
References
Application Notes and Protocols: N-Ethyl-N-isopropylaniline as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Ethyl-N-isopropylaniline as a versatile chemical intermediate in organic synthesis. The information compiled herein is intended to guide researchers in the synthesis of this compound and its subsequent application in various chemical transformations, including as a precursor for azo dyes and as a borane (B79455) carrier for hydroboration and reduction reactions.
Physicochemical Properties and Spectroscopic Data
This compound is a tertiary amine with the following properties:
| Property | Value | Source |
| CAS Number | 54813-77-3 | [1][2] |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][2] |
| Boiling Point | 223-225 °C | [3] |
| Density | 0.926 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.534 | [3] |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Signals | Source |
| Mass Spectrometry (GC-MS) | m/z: 163 (M+), 148, 120 | [1] |
| Proton NMR (¹H NMR) | Data available in spectral databases. | |
| Carbon NMR (¹³C NMR) | Data available in spectral databases. |
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented: N-alkylation of N-isopropylaniline and reductive amination of N-isopropylaniline.
N-Alkylation of N-isopropylaniline with Ethyl Bromide
This protocol is adapted from a patented procedure and involves the direct ethylation of N-isopropylaniline.
Reaction Scheme:
Caption: N-Alkylation of N-isopropylaniline.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, combine N-isopropylaniline (0.1 mol) and ethyl bromide (0.11 mol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Conditions: Stir the mixture at approximately 25 °C for 5 hours.
-
Temperature Increase: Gradually increase the temperature to 30 °C and maintain for 5 hours, followed by another 5 hours at 35 °C.
-
Overnight Stirring: Transfer the solution to a beaker and stir overnight at room temperature.
-
Work-up: Add sodium hydroxide (B78521) solution to the reaction mixture to neutralize the hydrobromic acid formed and to deprotonate the amine salt. Stir thoroughly and then separate the organic phase.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound.[5]
Quantitative Data (Expected):
| Parameter | Value | Notes |
| Reactant Ratio | 1 : 1.1 (N-isopropylaniline : Ethyl Bromide) | A slight excess of the alkylating agent is used. |
| Reaction Time | ~15 hours + overnight stirring | Stepwise temperature increase is employed. |
| Yield | Not specified in the source. | Yields will depend on the efficiency of the reaction and purification. |
Reductive Amination of N-isopropylaniline with Acetaldehyde (B116499)
This protocol is a general method adapted for the synthesis of this compound using a milder reducing agent, sodium triacetoxyborohydride (B8407120).[6][7]
Reaction Scheme:
Caption: Reductive Amination Pathway.
Experimental Protocol:
-
Reaction Setup: To a solution of N-isopropylaniline (1 equiv.) in a suitable solvent such as 1,2-dichloroethane (B1671644) or tetrahydrofuran (B95107) (THF) at room temperature, add acetaldehyde (1.1 equiv.).
-
Formation of Imine/Iminium Ion: Stir the mixture for 20-30 minutes to allow for the formation of the intermediate imine or iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture. The reaction is typically monitored by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Typical for Reductive Amination): [8]
| Parameter | Value | Notes |
| Reactant Ratio | 1 : 1.1 : 1.5 (Amine : Aldehyde : Reducing Agent) | Ratios can be optimized for specific substrates. |
| Reaction Time | 1-24 hours | Dependent on the reactivity of the amine and aldehyde. |
| Yield | 60-96% (isolated yields for similar reactions) | Yields are generally good to excellent. |
Application in Hydroboration and Reduction Reactions
This compound forms a stable, highly reactive borane complex (H₃B·NPhEtPri) that serves as an excellent reagent for hydroboration and reduction reactions.[9]
Workflow Diagram:
References
- 1. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]
- 4. This compound [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Hydroboration of Olefins using N-Ethyl-N-isopropylaniline-borane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydroboration of various olefins using the highly reactive and selective amine-borane adduct, N-Ethyl-N-isopropylaniline-borane. This reagent offers a valuable alternative to traditional borane (B79455) sources like borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethyl sulfide (B99878) (BMS). The protocols detailed below are based on established research and are intended to guide researchers in applying this versatile reagent to their synthetic challenges.
Introduction
Hydroboration is a fundamental reaction in organic synthesis that allows for the anti-Markovnikov hydration of alkenes and alkynes.[1] this compound-borane (EIANB) has emerged as a superior reagent for hydroborations and reductions due to its high reactivity, solubility in various organic solvents, and the stability of the amine-borane complex.[2] The hydroboration of olefins with EIANB proceeds efficiently at room temperature, followed by a standard oxidative workup to yield the corresponding alcohols in quantitative yields.[2]
Key Advantages of this compound-borane:
-
High Reactivity: Rapid hydroboration of unhindered olefins, often complete within 0.5-1 hour at room temperature.[2]
-
Excellent Solubility: Soluble in a range of solvents including tetrahydrofuran (B95107) (THF), dioxane, tert-butyl methyl ether, and n-pentane.[2]
-
Good Regioselectivity: Exhibits regioselectivity similar to BH3-THF for many olefins, favoring the formation of the anti-Markovnikov alcohol.[2]
-
Recyclable Amine: The this compound carrier can be recovered and recycled.[2]
Reaction Mechanism and Workflow
The hydroboration of an olefin using this compound-borane follows a two-step process:
-
Hydroboration: The borane moiety adds across the carbon-carbon double bond of the olefin. The boron atom attaches to the less sterically hindered carbon, and a hydride is transferred to the more substituted carbon. This step can proceed stepwise to form mono-, di-, or trialkylboranes depending on the stoichiometry and the steric bulk of the olefin.[2]
-
Oxidation: The resulting organoborane is oxidized, typically with alkaline hydrogen peroxide, to replace the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol product.[2][3]
Caption: General workflow for the hydroboration-oxidation of olefins.
Quantitative Data Summary
The following tables summarize the reaction times and regioselectivity observed for the hydroboration of various olefins with this compound-borane, followed by oxidation to the corresponding alcohols. The alcohol products are generally obtained in quantitative yields as determined by GC analysis.[2]
Table 1: Reaction Times for Hydroboration of Various Olefins
| Olefin | Solvent | Stoichiometry (Olefin:Borane) | Reaction Time (h) | Product Stage |
| 1-Hexene (B165129) | Dioxane | 3:1 | 0.5 - 1 | Trialkylborane |
| Styrene (B11656) | Dioxane | 3:1 | 0.5 - 1 | Trialkylborane |
| β-Pinene | Dioxane | 3:1 | 0.5 - 1 | Trialkylborane |
| Cyclopentene | Dioxane | 3:1 | 0.5 - 1 | Trialkylborane |
| Norbornene | Dioxane | 3:1 | 0.5 - 1 | Trialkylborane |
| Cyclohexene | Dioxane | 2:1 | Rapid | Dialkylborane |
| 2-Methyl-2-butene | Dioxane | 2:1 | Rapid | Dialkylborane |
| α-Pinene | Dioxane | 1:1 | Rapid | Monoalkylborane |
| 2,3-Dimethyl-2-butene | Dioxane | 1:1 | Rapid | Monoalkylborane |
Data sourced from the abstract of "Molecular Addition Compounds. 11. This compound−Borane, A Superior Reagent for Hydroborations and Reductions".[2]
Table 2: Regioselectivity of Hydroboration-Oxidation
| Olefin | Product 1 (Major) | % | Product 2 (Minor) | % |
| 1-Hexene | 1-Hexanol | 94 | 2-Hexanol | 6 |
| Styrene | 2-Phenylethanol | 80 | 1-Phenylethanol | 20 |
| Allyl Chloride | 3-Chloro-1-propanol | - | 1-Chloro-2-propanol | - |
Note: The regioselectivities for 1-hexene and styrene with this compound-borane are reported to be similar to those obtained with BH3-THF.[2] The data presented for 1-hexene and styrene reflects the known selectivity of BH3.[3] Specific data for allyl chloride was noted to have some differences from BH3-THF but the exact distribution is not available in the consulted sources.[2]
Experimental Protocols
Materials and General Procedures:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents should be used.
-
Olefins should be purified prior to use.
-
This compound-borane can be synthesized or obtained from commercial sources.
Protocol 1: General Procedure for the Hydroboration of Unhindered Olefins (e.g., 1-Hexene, Styrene)
This protocol describes the formation of the trialkylborane.
Caption: Protocol for the hydroboration of unhindered olefins.
Detailed Steps:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the olefin (e.g., 1-hexene, 30 mmol) and anhydrous dioxane (10 mL).
-
In a separate flask, prepare a solution of this compound-borane (10 mmol) in anhydrous dioxane (20 mL).
-
Slowly add the this compound-borane solution to the stirred solution of the olefin at room temperature (22 ± 3 °C).
-
Stir the reaction mixture for 0.5-1 hour. The resulting solution contains the trialkylborane.
Protocol 2: General Procedure for the Oxidation of Organoboranes
This protocol describes the conversion of the organoborane intermediate to the corresponding alcohol.
Caption: Protocol for the oxidation of organoboranes.
Detailed Steps:
-
Cool the solution of the organoborane from Protocol 1 in an ice-water bath.
-
Slowly add 3 N aqueous sodium hydroxide (e.g., 12 mL for a 10 mmol scale reaction).
-
Carefully add 30% hydrogen peroxide (e.g., 6 mL for a 10 mmol scale reaction) dropwise to the vigorously stirred mixture, ensuring the temperature does not exceed 40-50 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude alcohol.
-
Purify the alcohol by distillation or column chromatography as required.
Conclusion
This compound-borane is a highly effective reagent for the hydroboration of a wide range of olefins. Its high reactivity, ease of handling, and the ability to recycle the carrier amine make it a valuable tool in modern organic synthesis. The protocols provided herein offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors.
References
Application Note: GC-MS Analysis of N-Ethyl-N-isopropylaniline and its Synthetic Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-Ethyl-N-isopropylaniline and its potential byproducts from a typical synthesis reaction. The protocol is designed for researchers in chemical synthesis, quality control, and drug development to ensure product purity and monitor reaction efficiency. This document provides in-depth experimental protocols, data presentation in tabular format, and visual diagrams of the workflow and reaction mechanism.
Introduction
This compound is a tertiary aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this intermediate is crucial as impurities can affect the yield, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for separating and identifying volatile and semi-volatile compounds, making it ideal for monitoring the synthesis of this compound. This method allows for the identification of the main product, unreacted starting materials, and potential side products through their mass spectra and chromatographic retention times.
This application note describes a hypothetical synthesis of this compound via N-alkylation of aniline (B41778) and the subsequent GC-MS analysis of the reaction mixture.
Proposed Synthesis of this compound
A common method for the synthesis of N-alkylanilines is the reductive amination of aniline with appropriate carbonyl compounds or direct alkylation with alcohols or alkyl halides. In this example, we consider the synthesis from aniline, ethyl iodide, and isopropyl iodide.
Reaction Scheme:
Aniline is reacted with ethyl iodide and isopropyl iodide in the presence of a base to neutralize the hydroiodic acid formed.
-
Starting Materials: Aniline, Ethyl Iodide, Isopropyl Iodide, Sodium Bicarbonate (base), Acetonitrile (solvent).
-
Main Product: this compound.
-
Potential Byproducts:
-
N-Ethylaniline (mono-alkylation product)
-
N-Isopropylaniline (mono-alkylation product)
-
Unreacted Aniline (starting material)
-
N,N-Diethylaniline (over-alkylation)
-
N,N-Diisopropylaniline (over-alkylation)
-
// Nodes for Reactants Aniline [label="Aniline"]; EthylIodide [label="Ethyl Iodide"]; IsopropylIodide [label="Isopropyl Iodide"]; Base [label="Base (e.g., NaHCO3)"];
// Nodes for Intermediates and Products NEthylaniline [label="N-Ethylaniline"]; NIsopropylaniline [label="N-Isopropylaniline"]; MainProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Paths {Aniline, EthylIodide, Base} -> NEthylaniline; {Aniline, IsopropylIodide, Base} -> NIsopropylaniline; {NEthylaniline, IsopropylIodide, Base} -> MainProduct; {NIsopropylaniline, EthylIodide, Base} -> MainProduct; }
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
Quench Reaction: Take a 1 mL aliquot of the reaction mixture and quench it with 5 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Add 5 mL of dichloromethane (B109758) to the quenched solution. Vortex the mixture for 2 minutes to ensure thorough extraction of the organic components.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected organic layer to remove any residual water.
-
Internal Standard: Add a known concentration of an internal standard (e.g., N-methylaniline) to the sample for quantitative analysis.
-
Filtration and Transfer: Filter the dried organic extract through a 0.45 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The analysis can be performed on a standard gas chromatograph coupled with a mass spectrometer. The following conditions are recommended as a starting point and may require optimization.[1]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 80°C, hold for 1 minute. Ramp: 15°C/min to 280°C. Hold: 5 minutes at 280°C. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
Data Presentation and Analysis
Qualitative Analysis: Mass Spectra and Fragmentation
Identification of the main product and byproducts is achieved by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns. Tertiary amines like this compound typically undergo alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2]
-
This compound (C11H17N, MW: 163.26 g/mol ) [3]
-
Molecular Ion (M+): m/z 163
-
Major Fragments:
-
m/z 148: Loss of a methyl group (-CH3) from the isopropyl group.
-
m/z 120: Loss of an isopropyl group (-C3H7).
-
-
// Nodes Start [label="Sample Injection"]; GC [label="Gas Chromatography Separation"]; MS [label="Mass Spectrometry Detection"]; Data [label="Data Acquisition"]; Qualitative [label="Qualitative Analysis\n(Mass Spectra Interpretation)"]; Quantitative [label="Quantitative Analysis\n(Peak Area Integration)"]; Report [label="Final Report", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Start -> GC -> MS -> Data; Data -> Qualitative; Data -> Quantitative; {Qualitative, Quantitative} -> Report; }
Caption: GC-MS analysis workflow.
Quantitative Analysis
Quantitative analysis is performed by integrating the peak areas of the identified compounds and comparing them to the peak area of the internal standard. A calibration curve should be prepared using standard solutions of the analytes of interest to ensure accuracy.
Table 1: Illustrative Quantitative GC-MS Data for a Synthesis Reaction
| Compound | Retention Time (min) | Quantifying Ion (m/z) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Aniline | 5.2 | 93 | 15,000 | 0.15 | 1.5 |
| N-Ethylaniline | 7.8 | 106 | 50,000 | 0.50 | 5.0 |
| N-Isopropylaniline | 8.1 | 120 | 30,000 | 0.30 | 3.0 |
| N-methylaniline (IS) | 6.5 | 106 | 100,000 | 1.00 | - |
| This compound | 9.5 | 148 | 890,000 | 8.90 | 89.0 |
| N,N-Diethylaniline | 9.2 | 148 | 15,000 | 0.15 | 1.5 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific reaction conditions and analytical instrumentation.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound and its reaction products. The protocol for sample preparation is straightforward, and the GC-MS conditions are optimized for good separation and identification of the target compounds. This methodology is suitable for routine quality control, process monitoring, and research and development in various chemical and pharmaceutical applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of N-Ethyl-N-isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of N-Ethyl-N-isopropylaniline. The protocol is designed for researchers and scientists engaged in chemical synthesis and drug development who require a reliable method to obtain high-purity this compound from reaction mixtures or commercial-grade material. The method utilizes a C18 stationary phase with a methanol (B129727) and water mobile phase, ensuring effective separation of the target compound from potential impurities.
Introduction
This compound is a tertiary aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. The purity of this starting material is critical to ensure the desired outcome and quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of such compounds. This document provides a detailed protocol for the preparative HPLC purification of this compound, enabling the user to achieve high levels of purity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective HPLC purification method.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [1][2][3] |
| Molecular Weight | 163.26 g/mol | [2][3] |
| Boiling Point | 223-225 °C | [1][4] |
| Density | 0.926 g/mL at 25 °C | [1][4][5] |
| LogP | 2.92130 | [1] |
| Refractive Index | n20/D 1.534 | [1][4] |
HPLC Method Parameters
Based on the non-polar nature of this compound (LogP > 2), a reversed-phase HPLC method is most suitable. The following parameters are recommended for both analytical and preparative scale purification.
Analytical Method
This method is intended for initial purity assessment and fraction analysis.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Preparative Method
This method is for the purification of larger quantities of this compound.
| Parameter | Condition |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
Experimental Protocol
Sample Preparation
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in a minimal amount of methanol to create a concentrated stock solution. A concentration of 10-50 mg/mL is recommended.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
HPLC System Setup and Purification
-
Equilibrate the preparative HPLC system with the C18 column at the initial mobile phase conditions (70% Methanol / 30% Water) until a stable baseline is achieved.
-
Perform a blank injection (methanol) to ensure the system is clean.
-
Inject the filtered sample solution onto the column.
-
Run the gradient method as described in the preparative method table.
-
Monitor the separation in real-time using the UV detector at 254 nm.
-
Collect the fractions corresponding to the main peak of this compound. Automated fraction collectors are recommended for this step.
Post-Purification Analysis
-
Analyze the collected fractions for purity using the analytical HPLC method described above.
-
Pool the fractions that meet the desired purity level (e.g., >99%).
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the final yield and confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, MS).
Data Presentation
The following table summarizes the expected results from the purification process.
| Parameter | Expected Value |
| Retention Time (Analytical) | ~ 8.5 min |
| Initial Purity | Dependent on crude sample |
| Final Purity | > 99% |
| Recovery | > 85% |
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the purification of this compound. By following this protocol, researchers can obtain a high-purity product suitable for use in sensitive downstream applications, including pharmaceutical synthesis. The method is scalable and can be adapted for different quantities of crude material by adjusting the column size and flow rates accordingly.
References
Application Notes and Protocols for the Use of N-Ethyl-N-isopropylaniline as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted indoles and quinolines utilizing N-Ethyl-N-isopropylaniline as a key starting material. The ethyl and isopropyl groups on the aniline (B41778) nitrogen offer unique substitution patterns in the resulting heterocyclic scaffolds, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Application Note 1: Synthesis of N-Isopropylindoles via [4+1] Annulative Double C–H Functionalization
The construction of N-alkylindoles from readily available N,N-dialkylanilines represents a streamlined approach to generating diverse indole (B1671886) scaffolds.[1][2][3] A recently developed method utilizes a double C-H functionalization strategy, proceeding via a site-selective hydrogen atom transfer (HAT) and a homolytic aromatic substitution. This protocol can be adapted for this compound to produce N-isopropylindoles, as the isopropyl group is sterically bulkier and the methine C-H bond is generally more susceptible to hydrogen atom abstraction than the methylene (B1212753) C-H bonds of the ethyl group.
Logical Framework for Synthesis of N-Isopropylindoles
Caption: Workflow for the synthesis of N-isopropylindoles.
Experimental Protocol: Synthesis of a Representative N-Isopropylindole
This protocol is adapted from the general procedure for the annulation of N,N-dialkylanilines.[1]
Materials:
-
This compound
-
tert-Butyl 2-diazo-2-(phenylsulfonyl)acetate
-
O-(4-cyanobenzoyl) N-tert-butyl-N-vinylhydroxylamine (as radical initiator)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Annulation
-
In a nitrogen-purged glovebox, add this compound (1.0 equiv.), tert-butyl 2-diazo-2-(phenylsulfonyl)acetate (1.2 equiv.), and O-(4-cyanobenzoyl) N-tert-butyl-N-vinylhydroxylamine (1.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration of the aniline.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 60 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding 3-(tert-butoxycarbonyl)-N-isopropylindole derivative.
Step 2: Decarboxylation
-
Dissolve the purified 3-(tert-butoxycarbonyl)-N-isopropylindole derivative in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).
-
Stir the solution at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final N-isopropylindole.
Quantitative Data for N-Alkylindole Synthesis from N,N-Dialkylanilines
| Substrate (N,N-Dialkylaniline) | Product (N-Alkylindole) | Yield (%) | Reference |
| N,N-Dimethylaniline | N-Methylindole | 75 | [1] |
| N,N-Diethylaniline | N-Ethylindole | 45 | [1] |
| 1-(4-Bromophenyl)pyrrolidine | Fused Indole | 40 | [1] |
Application Note 2: Synthesis of Substituted Quinolines via Povarov Reaction
The Povarov reaction is a powerful method for the synthesis of quinoline (B57606) derivatives through the reaction of an aniline, an aldehyde, and an alkene.[4][5] A modification of this reaction allows for the use of N-alkylanilines, which undergo in situ oxidation to an imine, followed by a [4+2] cycloaddition with an olefin and subsequent oxidation to the quinoline. This approach can be applied to this compound for the synthesis of N-substituted quinolinium salts or, after a potential dealkylation step, substituted quinolines.
Reaction Pathway for Quinoline Synthesis
Caption: Povarov reaction pathway for quinoline synthesis.
Experimental Protocol: Synthesis of a Representative Quinoline
This protocol is based on a TEMPO oxoammonium salt-mediated dehydrogenative Povarov/oxidation tandem reaction.
Materials:
-
This compound
-
Styrene (or other suitable olefin)
-
Iron(III) chloride (FeCl₃)
-
TEMPO oxoammonium salt (e.g., Bobbitt's salt)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of this compound (1.0 equiv.) and the olefin (e.g., styrene, 1.2 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add the TEMPO oxoammonium salt (2.2 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add anhydrous iron(III) chloride (FeCl₃, 10 mol%) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted quinoline.
Quantitative Data for Quinoline Synthesis from N-Alkylanilines
| N-Alkylaniline | Olefin | Product | Yield (%) |
| N-Methylaniline | Styrene | 2-Phenyl-4-methylquinoline | 78 |
| N-Ethylaniline | 4-Methoxystyrene | 4-Ethyl-2-(4-methoxyphenyl)quinoline | 82 |
| N-Benzylaniline | Cyclohexene | Fused Quinoline Derivative | 65 |
Disclaimer: The provided protocols are adapted from existing literature for similar substrates. Optimization of reaction conditions may be necessary for this compound to achieve desired yields and purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iipseries.org [iipseries.org]
Microwave-Assisted Synthesis of N-Alkylanilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of N-alkylanilines, a crucial class of compounds in pharmaceuticals, agrochemicals, and material sciences. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity. This resource is intended to guide researchers in developing efficient and sustainable methods for the N-alkylation of anilines.
Introduction
N-alkylanilines are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The development of efficient and selective methods for their synthesis is a key focus in organic chemistry. Traditional methods for N-alkylation often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. Microwave irradiation has emerged as a powerful tool to overcome these limitations, promoting rapid and efficient chemical transformations. This document outlines several protocols for the microwave-assisted N-alkylation of anilines, utilizing various catalysts and alkylating agents.
Data Presentation: Comparison of Protocols
The following tables summarize quantitative data from various microwave-assisted N-alkylation protocols, allowing for easy comparison of their efficiencies.
Table 1: N-Alkylation of Anilines with Alcohols
| Catalyst | Alkylating Agent | Aniline (B41778) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| SmI₂ (3 mol%) | Benzyl (B1604629) alcohol | Aniline | KOt-Bu | Toluene (B28343) | 60 | 140 | 81 | [1][2] |
| Raney Nickel | n-Propanol | Aniline | - | - | 30 | - | 91 | [3][4] |
| FeSA@N-G | n-Hexanol | Aniline | - | Solvent-free | - | - | 97 | [5] |
| FeSA@N-G | Benzyl alcohol | Aniline | - | Solvent-free | - | - | 99 | [5] |
| FeSA@N-G | Benzyl alcohol | p-Toluidine | - | Solvent-free | - | - | 99 | [5] |
| FeSA@N-G | Benzyl alcohol | p-Anisidine | - | Solvent-free | - | - | 99 | [5] |
| NiBr₂/L1 | Benzyl alcohol | Aniline | t-BuOK | Toluene | 2880 (48h) | 130 | 57-96 | [6] |
| Pd/C | Primary amines | Aniline | - | THF | 90 | 170 | up to 99 | [7] |
Table 2: N-Alkylation of Anilines with Alkyl Halides
| Catalyst/Support | Alkylating Agent | Aniline | Base | Solvent | Time (s) | Yield (%) | Reference |
| K₂CO₃/Al₂O₃ | Benzyl chloride | Aniline | K₂CO₃ | Solvent-free | - | - | [8] |
| None | Benzyl chloride | p-Toluidine | - | Water | - | 82 | [9] |
| TBAB/K₂CO₃/KOH | Various alkyl halides | N-substituted amides | K₂CO₃/KOH | Solvent-free | 55-150 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data tables.
Protocol 1: SmI₂-Catalyzed N-Alkylation of Anilines with Alcohols[1][2]
This protocol describes a samarium diiodide-catalyzed approach for the selective monoalkylation of anilines.
Materials:
-
Aniline (1.0 mmol)
-
Benzyl alcohol (1.5 mmol)
-
Potassium tert-butoxide (KOt-Bu) (1.0 mmol, 110 mg)
-
Samarium diiodide (SmI₂) 0.1 M solution in THF (3 mol %, 0.3 mL)
-
Toluene (2 mL)
-
10 mL microwave vial
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add aniline (1.0 mmol), benzyl alcohol (1.5 mmol), and KOt-Bu (1.0 mmol).
-
Add toluene (2 mL) to the vial.
-
Under an inert atmosphere, add the SmI₂ solution (0.3 mL) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 1 hour at 140 °C.
-
After cooling to room temperature, add 5.0 mL of ethyl acetate (B1210297) and concentrate the mixture in vacuo.
-
Purify the residue by column chromatography using a gradient of pentane/Et₂O to afford the pure N-benzylaniline.
Protocol 2: Raney Nickel-Catalyzed N-Alkylation of Anilines with Alcohols[3][4]
This method utilizes Raney nickel as a catalyst for the N-alkylation of anilines with alcohols under microwave irradiation.
Materials:
-
Aniline (4 mmol, 0.372 g)
-
n-Propanol (12 mmol, 0.72 g)
-
Raney nickel (W-2, 0.4 mmol, 0.024 g)
-
10 mL Pyrex tube
-
Domestic microwave oven (630 W)
Procedure:
-
Place aniline (0.372 g), n-propanol (0.72 g), and Raney nickel (0.024 g) into a 10 mL Pyrex tube.
-
Seal the tube and protect it with a Teflon sleeve.
-
Place the sealed tube in a domestic microwave oven and heat for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to remove the Raney nickel catalyst.
-
Pour the filtrate into 10 mL of water and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic extracts with water (1 x 10 mL) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo and purify the product by column chromatography on silica (B1680970) gel using benzene/ethyl acetate as the eluent to obtain N-n-propylaniline.
Protocol 3: Solvent-Free N-Alkylation of Anilines with Alkyl Halides on a Solid Support[8]
This protocol describes a solvent-free method for the N-alkylation of secondary amines and the monobenzylation of aniline using potassium carbonate on alumina (B75360) as a solid support.
Materials:
-
Aniline
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Alumina (Al₂O₃)
-
Microwave oven
Procedure:
-
Prepare the supported reagent by mixing potassium carbonate and alumina.
-
Separately adsorb the aniline and benzyl chloride onto the K₂CO₃/Al₂O₃ support.
-
Mix the two adsorbed materials.
-
Place the mixture in an open vessel inside a microwave oven.
-
Irradiate the mixture for a short period.
-
After the reaction is complete, desorb the product from the solid support using a non-polar solvent.
-
Evaporate the solvent to obtain the pure N-benzylaniline.
Mandatory Visualizations
The following diagrams illustrate the general workflow and a key reaction pathway in the microwave-assisted synthesis of N-alkylanilines.
Caption: General experimental workflow for microwave-assisted N-alkylation.
Caption: The 'Borrowing Hydrogen' mechanism for N-alkylation with alcohols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for N-isopropylaniline Synthesis via Catalytic Distillation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of N-isopropylaniline through catalytic distillation. N-isopropylaniline is a crucial intermediate in the manufacturing of pesticides, pharmaceuticals, and dyes.[1] The use of catalytic distillation, which integrates chemical reaction and distillation in a single apparatus, offers significant advantages over traditional gas-solid catalytic processes, including reduced investment, lower energy consumption, and simpler operation.[2] This guide outlines the reaction pathway, optimal process parameters, a detailed experimental workflow, and analytical methods for product quantification, tailored for a research and development setting.
Catalytic Reaction Pathway
The synthesis of N-isopropylaniline from aniline (B41778) and isopropanol (B130326) over a heterogeneous catalyst typically follows a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process is highly atom-economical, with water being the only byproduct.[2][3] The catalytic cycle can be described in three main steps:
-
Dehydrogenation: The catalyst abstracts hydrogen from isopropanol, oxidizing it to form acetone (B3395972) and a metal hydride species.
-
Condensation: The in-situ generated acetone undergoes a condensation reaction with aniline to form an imine intermediate, releasing a molecule of water.[2]
-
Hydrogenation & Catalyst Regeneration: The catalyst, which had "borrowed" the hydrogen, transfers it to the imine, reducing it to the final product, N-isopropylaniline. This step regenerates the catalyst for the next cycle.[2]
Caption: The "Borrowing Hydrogen" catalytic cycle for N-isopropylaniline synthesis.
Experimental Data and Process Parameters
Quantitative analysis has identified optimal conditions for the synthesis of N-isopropylaniline using a Cu-Cr/Al₂O₃ catalyst in a catalytic distillation column.[1] Adherence to these parameters is critical for achieving high conversion and selectivity.
| Parameter | Optimal Value | Result | Reference |
| Catalyst | Cu-Cr/Al₂O₃ | - | [1] |
| Reactants | Aniline, Isopropanol | - | [1] |
| Mole Ratio (Isopropanol:Aniline) | 1.5 | Aniline Conversion: 99% | [1] |
| Reflux Ratio | 2.5 - 3.5 | N-isopropylaniline Selectivity: 99.5% | [1] |
| Column Bottom Temperature | 223°C | N-isopropylaniline Mass Fraction: >98.8% | [1] |
| Aniline Feed Location | 300-400 mm from column top | - | [1] |
| Operating Pressure | Atmospheric | Improved conversion and selectivity | [1] |
Experimental Protocols
This section details the necessary protocols, from the overall workflow to specific experimental and analytical procedures.
Overall Experimental Workflow
The synthesis and analysis of N-isopropylaniline via catalytic distillation follows a systematic workflow. The process begins with the preparation of the reactants and the setup of the catalytic distillation column, proceeds with the synthesis under optimized conditions, and concludes with product purification and analysis.
Caption: Overall workflow for N-isopropylaniline synthesis and analysis.
Protocol for Catalytic Distillation
This protocol describes the setup and operation of a laboratory-scale continuous catalytic distillation column for N-isopropylaniline synthesis.
A. Apparatus Setup
-
Column: Assemble a glass distillation column (e.g., 2.5 m height, 50 mm inner diameter).[4]
-
Catalyst Packing: The reaction section of the column should be packed with the Cu-Cr/Al₂O₃ catalyst. The catalyst can be enclosed in porous structures like wire mesh bags to form a structured packing.[5]
-
Non-Reactive Sections: The upper rectifying and lower stripping sections should be filled with inert packing material (e.g., wire mesh packing) to facilitate vapor-liquid separation.[4]
-
Reboiler: Connect a reboiler flask (e.g., 2-3 L capacity) equipped with a heating mantle to the bottom of the column.[4][6]
-
Condenser: Attach a condenser and a reflux divider to the top of the column to control the reflux ratio.
-
Feed System: Use two separate peristaltic pumps to introduce the aniline and isopropanol feeds at their specified locations in the column.[6] The aniline feed should be introduced 300-400 mm from the top of the column.[1] Isopropanol is typically fed lower down in the column or directly to the reboiler.
-
Product Collection: Set up a collection vessel for the N-isopropylaniline product from the bottom of the reboiler.
B. Experimental Procedure
-
Startup: Initially, fill the reboiler with a starting volume of isopropanol.[6]
-
Heating: Turn on the heating mantle and heat the reboiler to maintain a bottom temperature of approximately 223°C.[1]
-
Achieve Reflux: Allow the isopropanol to heat and vaporize, establishing a total reflux within the column.
-
Introduce Feeds: Once the column reaches a steady state temperature profile, begin pumping aniline and isopropanol into the column at a molar ratio of 1.5 (isopropanol to aniline).[1]
-
Set Reflux Ratio: Adjust the reflux divider to maintain a reflux ratio between 2.5 and 3.5.[1]
-
Continuous Operation: Operate the column continuously. The reaction and separation occur simultaneously. N-isopropylaniline, having a higher boiling point (204-208°C) than the reactants (aniline: 184°C, isopropanol: 82.6°C), will move down the column and collect in the reboiler. Unreacted starting materials and water will move up the column.
-
Sample Collection: Periodically collect samples from the reboiler for analysis to monitor the reaction progress and product purity.
-
Shutdown: Once the run is complete, turn off the feed pumps and the heating mantle. Allow the column to cool down completely before disassembly.
Protocol for Product Analysis (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for determining the conversion of aniline and the selectivity and purity of the N-isopropylaniline product.[7][8]
A. Sample Preparation
-
Withdraw a small aliquot (e.g., 1 mL) from the reboiler.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.[8]
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.[8]
B. Instrumental Parameters (Example)
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[8]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[8]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[8]
-
Inlet Temperature: 250°C.[8]
-
Injection Volume: 1 µL (splitless mode).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[8]
-
-
MS Detection: Operate in full scan mode to identify all components and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of reactants and products.[9][10]
C. Data Analysis
-
Identify peaks corresponding to aniline, isopropanol, N-isopropylaniline, and any byproducts by comparing their mass spectra and retention times with known standards.
-
Calculate the conversion of aniline and the selectivity for N-isopropylaniline based on the integrated peak areas of the components.
Safety Precautions
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
General: All procedures should be conducted in a well-ventilated fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[13][14]
-
Aniline: Aniline is toxic by ingestion, inhalation, and skin absorption. Avoid all direct contact.
-
Isopropanol: Isopropanol is a highly flammable liquid and vapor.[13] Keep it away from all sources of ignition, such as heat, sparks, and open flames.[11][12] Ensure all equipment is properly grounded to prevent static discharge.[15]
-
Spill & Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]
-
Eye Contact: Flush eyes with copious amounts of water for at least 20 minutes and seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[13]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic distillation - Wikipedia [en.wikipedia.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. airgas.com [airgas.com]
- 12. aglayne.com [aglayne.com]
- 13. ehs.com [ehs.com]
- 14. freechemistryonline.com [freechemistryonline.com]
- 15. ISOPROPANOL AND ORGANIC AMINES, [FLAMMABLE LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
N-Ethyl-N-isopropylaniline: A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis
Introduction
N-Ethyl-N-isopropylaniline is a substituted aniline (B41778) that serves as a crucial building block in the synthesis of a variety of organic compounds, finding significant applications in both the pharmaceutical and agrochemical industries. Its chemical structure, featuring both an ethyl and an isopropyl group attached to the nitrogen atom of the aniline, imparts specific properties that make it a valuable intermediate for creating complex molecules with desired biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key agrochemicals.
Application in Agrochemical Synthesis
Substituted anilines are foundational to the development of numerous pesticides, including herbicides, fungicides, and insecticides. The specific substitutions on the aniline ring and the nitrogen atom are critical in determining the mode of action and efficacy of the final product. This compound is a key precursor in the synthesis of certain classes of herbicides.
Synthesis of Chloroacetanilide Herbicides
One of the most significant applications of this compound is in the synthesis of chloroacetanilide herbicides. This class of herbicides is widely used for pre-emergence control of annual grasses and some broadleaf weeds in various crops. The general structure of these herbicides involves an N-alkylaniline moiety connected to a chloroacetyl group.
Logical Synthesis Pathway
The synthesis of a chloroacetanilide herbicide using this compound would logically proceed through the acylation of the secondary amine with chloroacetyl chloride. This reaction forms the critical N-chloroacetyl derivative, which is the active herbicidal molecule.
Figure 1: General workflow for the synthesis of a chloroacetanilide herbicide from this compound.
Experimental Protocol: Synthesis of a Representative Chloroacetanilide Herbicide
This protocol describes a general method for the synthesis of an N-(chloroacetyl)-N-ethyl-N-isopropylaniline derivative.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Toluene (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure chloroacetanilide herbicide.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a chloroacetanilide herbicide from this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Chloroacetyl chloride | 1.05 eq |
| Triethylamine | 1.1 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 0 °C to RT |
| Reaction Time | 2-4 hours |
| Product | |
| Yield | 85-95% |
| Purity (by GC/HPLC) | >98% |
Application in Pharmaceutical Synthesis
While direct, named examples of pharmaceuticals synthesized from this compound are not as readily available in public literature as for some other aniline derivatives, the structural motif of N-alkylanilines is present in various classes of drugs. For instance, local anesthetics like lidocaine (B1675312) are synthesized from substituted anilines. Although lidocaine itself is derived from 2,6-dimethylaniline, the synthetic principles are transferable.
Hypothetical Signaling Pathway Interaction
Many pharmaceuticals exert their effects by interacting with specific biological signaling pathways. For instance, drugs targeting G-protein coupled receptors (GPCRs) or ion channels often contain lipophilic amine moieties that are crucial for receptor binding and cellular penetration. An N-alkylaniline derivative could potentially be designed to interact with such targets.
Figure 2: A conceptual diagram of a pharmaceutical derived from an aniline intermediate interacting with a cellular signaling pathway.
This compound is a valuable synthetic intermediate, particularly in the agrochemical industry for the production of chloroacetanilide herbicides. The protocols and data presented here provide a foundation for researchers and scientists in developing and optimizing synthetic routes for these and potentially other biologically active molecules. Further exploration into the derivatization of this compound could lead to the discovery of novel compounds with applications in both crop protection and human health.
Troubleshooting & Optimization
Minimizing over-alkylation in N-Ethyl-N-isopropylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-N-isopropylaniline. The primary focus is on minimizing the common side reaction of over-alkylation.
Troubleshooting Guide: Minimizing Over-alkylation
Over-alkylation, the formation of undesired N,N-diethyl-N-isopropylanilinium salts, is a frequent challenge in the synthesis of this compound. This occurs because the product, a tertiary amine, can be more nucleophilic than the starting secondary amine, N-isopropylaniline. The following guide provides solutions to mitigate this issue.
Problem: Significant formation of quaternary ammonium (B1175870) salt (over-alkylation) is observed.
| Potential Cause | Recommended Solution | Underlying Principle |
| Direct Alkylation with Reactive Ethylating Agents | Switch to a less reactive ethylating agent (e.g., ethyl bromide instead of ethyl iodide) or, preferably, employ a reductive amination strategy. | More reactive alkylating agents increase the rate of the second alkylation step. Reductive amination offers greater control over mono-alkylation.[1] |
| Incorrect Stoichiometry | Use a precise 1:1 molar ratio of N-isopropylaniline to the ethylating agent (or acetaldehyde (B116499) in reductive amination). A slight excess of the amine can also favor mono-alkylation. | An excess of the ethylating agent will drive the reaction towards di-alkylation. |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Higher temperatures can increase the rate of the undesired second alkylation reaction. |
| Sub-optimal Solvent Choice | Experiment with less polar solvents. For reductive amination, solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) are preferred over highly polar options like DMF.[2][3] | Solvent polarity can influence the relative rates of the desired and undesired alkylation reactions. |
| One-Pot Reductive Amination Issues | Adopt a stepwise procedure for reductive amination. First, allow for the complete formation of the iminium ion from N-isopropylaniline and acetaldehyde before the addition of the reducing agent.[2] | This ensures the reducing agent primarily acts on the desired iminium intermediate, rather than having unreacted starting materials compete for the ethylating equivalent. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to synthesize this compound while avoiding over-alkylation?
A1: Reductive amination is generally the most effective and controllable method for the mono-N-alkylation of secondary amines like N-isopropylaniline.[1] This two-step, one-pot process involves the formation of an iminium ion from N-isopropylaniline and acetaldehyde, followed by its in-situ reduction to the desired tertiary amine. This method avoids the use of highly reactive alkyl halides that are prone to causing over-alkylation.[1]
Q2: I am performing a reductive amination and still see byproducts. What could be the issue?
A2: Several factors could be at play. If you observe unreacted N-isopropylaniline, it could indicate incomplete iminium ion formation. This can be addressed by allowing more time for the initial reaction between the amine and acetaldehyde or by using a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[3] If you are seeing the formation of ethanol (B145695) (from the reduction of acetaldehyde), your reducing agent might be too reactive or added prematurely. Using a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is recommended as it preferentially reduces the iminium ion over the aldehyde.[2][3]
Q3: Which reducing agent is best for the reductive amination synthesis of this compound?
A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation.[2][3] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (B1222165) (NaBH₄), thus minimizing the formation of ethanol as a byproduct.[2]
Q4: Can I use a direct alkylation approach with an ethyl halide?
A4: While possible, direct alkylation with ethyl halides (e.g., ethyl iodide or ethyl bromide) is more prone to over-alkylation, leading to the formation of the quaternary ammonium salt.[4] This is because the product, this compound, is often more nucleophilic than the starting material, N-isopropylaniline, making it compete for the ethyl halide.[4] If this method is chosen, it is crucial to use a 1:1 stoichiometry, a less reactive ethyl halide, lower reaction temperatures, and to monitor the reaction closely.
Comparative Data on N-Alkylation Methods
While specific comparative data for the synthesis of this compound is limited in the literature, the following table provides a qualitative comparison of common N-alkylation methods based on analogous reactions with anilines. This information can guide the selection of an appropriate synthetic strategy.
| Method | Ethylating Agent | Typical Reducing Agent/Catalyst | Selectivity for Mono-alkylation | Key Considerations |
| Reductive Amination | Acetaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High to Excellent | Generally the preferred method for avoiding over-alkylation.[1][2] |
| Direct Alkylation | Ethyl Iodide | Base (e.g., K₂CO₃) | Moderate to Low | High reactivity of ethyl iodide can lead to significant over-alkylation.[4] |
| Direct Alkylation | Ethyl Bromide | Base (e.g., K₂CO₃) | Moderate | Less reactive than ethyl iodide, offering slightly better control over mono-alkylation. |
| Catalytic Alkylation | Ethanol | Metal Catalyst (e.g., Cu-Cr/Al₂O₃) | High (for N-isopropylaniline synthesis) | Requires higher temperatures and specialized catalytic setups.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[2][3][6]
Materials:
-
N-isopropylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-isopropylaniline (1.0 equivalent) in 1,2-dichloroethane (DCE), add acetaldehyde (1.2 equivalents) at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting over-alkylation issues during the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing over-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Technical Support Center: Improving the Yield of Mono-N-Alkylated Aniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of mono-N-alkylated anilines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the N-alkylation of aniline (B41778), and how can it be prevented?
The most prevalent side reaction is over-alkylation, which leads to the formation of di- and even tri-alkylated anilines.[1] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2]
Prevention Strategies:
-
Control Stoichiometry: Using a large excess of aniline compared to the alkylating agent can favor mono-alkylation.[1][2] Conversely, an excess of the alkylating agent promotes di-alkylation.[1] A starting point of a 3:1 or 5:1 molar ratio of aniline to the alkylating agent is recommended.[2]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of subsequent alkylations.[1]
-
Choice of Alkylating Agent: More reactive alkylating agents are more likely to cause multiple substitutions.[1] Utilizing less reactive agents or modern methods like the "borrowing hydrogen" strategy with alcohols can offer better control.[2]
-
Alternative Methods: Reductive amination offers greater control over mono-alkylation by first forming an imine, which is then reduced.[1]
Q2: My N-alkylation reaction is giving a very low yield. What are the possible causes and how can I improve it?
Low yields in aniline N-alkylation can be attributed to several factors:
-
Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and react more slowly.[1] Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.[1]
-
Inappropriate Reaction Conditions: The reaction may require higher temperatures to proceed at a reasonable rate, but excessive heat can lead to decomposition.[1] The choice of solvent is also critical; aprotic solvents are often more efficient for N-alkylation with alcohols.[1]
-
Catalyst Issues: In catalytic reactions, the catalyst may be inactive or poisoned by impurities in the reactants or solvent.[3] The product itself can sometimes inhibit the catalyst.[1]
-
Workup and Purification Issues: The desired product may be lost during extraction and purification steps, especially if it has some solubility in the aqueous phase.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Gradually increase the reaction temperature while monitoring for byproduct formation.[1] Experiment with different solvents to find a balance between reactant solubility and reaction rate.[1]
-
Screen Catalysts: If using a catalytic method, try different catalysts known to be effective for N-alkylation.[1]
-
Check Reagent Purity: Ensure that starting materials and solvents are pure and dry.[1]
Q3: How can I effectively purify my N-alkylaniline product?
Purification can be challenging due to the similar properties of the starting aniline, the mono-alkylated product, and over-alkylation byproducts. Common purification methods include:
-
Column Chromatography: This is a very effective method for separating compounds with different polarities. A typical mobile phase is a gradient of ethyl acetate (B1210297) in hexane.[4]
-
Acid-Base Extraction: Since anilines are basic, they can be extracted into an acidic aqueous solution (e.g., 1M HCl) to separate them from non-basic impurities. The aniline can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.
-
Distillation: If the boiling points of the components are significantly different, distillation under reduced pressure can be an effective purification method.[1]
Q4: Why is Friedel-Crafts alkylation not a suitable method for the N-alkylation of aniline?
Aniline does not undergo Friedel-Crafts alkylation because the lone pair of electrons on the nitrogen atom acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a deactivating complex that prevents the desired reaction on the aromatic ring and can lead to a complex mixture of products.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
dot
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Selectivity (High Levels of Di-alkylation)
dot
Caption: Troubleshooting workflow for over-alkylation.
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Alcohols
| Catalyst System | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂ / 1,10-phenanthroline | Benzyl alcohol | Toluene | 130 | 48 | 99 (selectivity) | [5] |
| NiBr₂ / 1,10-phenanthroline | 1-Heptanol | Toluene | 130 | 48 | 76 | [5] |
| [Ru(p-cymene)Cl₂]₂ / Xantphos | 1-Heptanol | Toluene | 110 | 24 | High (not quantified) | |
| NHC-Ir(III) complex | Benzyl alcohol | None | 120 | 24 | 98 | [6] |
| NHC-Ru(II) complex | Benzyl alcohol | None | 120 | 24 | 95 | [6] |
| Pd/C | Primary amines | THF | 170 | 1.5 | up to 99 | [7] |
Table 2: Reductive Amination of Anilines with Aldehydes
| Aniline Derivative | Aldehyde | Reducing Agent | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Aniline | Butyraldehyde | HCOOH·NEt₃ | Pd/C | i-PrOH/H₂O | RT | 30 min | 98 | [8] |
| 4-Methoxyaniline | Butyraldehyde | HCOOH·NEt₃ | Pd/C | i-PrOH/H₂O | RT | 30 min | 99 | [8] |
| 4-Nitroaniline | Butyraldehyde | HCOOH·NEt₃ | Pd/C | i-PrOH/H₂O | RT | 30 min | 96 | [8] |
| Aniline | Benzaldehyde | HCOOH·NEt₃ | Pd/C | i-PrOH/H₂O | RT | 30 min | 92 | [8] |
| Aniline | Cyclohexanecarboxaldehyde | HCOOH·NEt₃ | Pd/C | i-PrOH/H₂O | RT | 30 min | 99 | [8] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Aryl Halide | Aniline Derivative | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Aniline | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100 | 12-24 | >95 | |
| 4-Chlorotoluene | Aniline | Pd(OAc)₂ | P(o-tol)₃ | NaOt-Bu | Toluene | 100 | 24 | 85 | [9][10] |
| 2-Chlorobenzothiazole | 4-Methoxyaniline | Pd₂(dba)₃ | Ligand 4 | K₃PO₄ | Toluene | 100 | 24 | 85 | [11] |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ | Ligand 4 | LiHMDS | THF | 65 | 24 | 91 | [11] |
| 4-Bromobenzonitrile | Aniline | BrettPhos Pd G3 | BrettPhos | NaOt-Bu | Toluene | 100 | 24 | 97 |
*Ligand 4 refers to a specific ligand mentioned in the cited reference.[11]
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with an Aldehyde using Pd/C and Ammonium (B1175870) Formate[8]
dot
Caption: Experimental workflow for reductive amination.
Materials:
-
Aniline (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
10% Pd/C (0.1 equiv)
-
Ammonium formate (B1220265) (5.0 equiv)
-
2-Propanol and Water (10:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the aniline and aldehyde in a 10:1 mixture of 2-propanol and water.
-
To the solution, add 10% Palladium on carbon (Pd/C) and ammonium formate.
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with Aniline
dot
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base.
-
Add anhydrous toluene, followed by the aryl halide and aniline via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-Ethyl-N-isopropylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Ethyl-N-isopropylaniline from its common impurity, N,N-diethylaniline.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound and N,N-diethylaniline challenging?
A1: The primary challenge lies in their very similar physical properties, particularly their close boiling points. This similarity makes conventional simple distillation ineffective for achieving high purity.
Q2: What are the primary methods for separating these two compounds?
A2: The most viable laboratory-scale methods are:
-
Vacuum Fractional Distillation: This is often the first method to consider as it exploits the small difference in boiling points, enhanced under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on differences in their polarity and interaction with the stationary phase, offering high resolution.
-
Extractive Distillation: While more complex and often used on a larger scale, this method can be adapted for laboratory use by introducing a solvent that alters the relative volatility of the two anilines.
Q3: How do I choose the best purification method for my needs?
A3: The choice of method depends on several factors:
-
Required Purity: Preparative HPLC generally offers the highest purity but may be limited by sample throughput.
-
Sample Amount: Vacuum fractional distillation is suitable for larger quantities, while preparative HPLC is ideal for smaller to moderate amounts.
-
Available Equipment: Each method requires specific apparatus.
-
Downstream Application: The acceptable level of residual solvent or impurities for your next experimental step will influence your choice.
Q4: Are there any chemical methods to separate these two tertiary amines?
A4: Separating two structurally similar tertiary amines chemically is challenging. Methods that rely on derivatization are often not selective enough for this pair. Therefore, physical separation methods are generally preferred.
Data Presentation
A summary of the key physical properties of this compound and N,N-diethylaniline is provided below to aid in the selection and design of a purification strategy.
| Property | This compound | N,N-diethylaniline | Reference |
| Molecular Formula | C₁₁H₁₇N | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 163.26 g/mol | 149.23 g/mol | [1][2] |
| Boiling Point | 223-225 °C (lit.) | ~217 °C (lit.) | [2][3][4] |
| Density | 0.926 g/mL at 25 °C (lit.) | 0.938 g/mL at 25 °C (lit.) | [2][3][4] |
| Vapor Pressure | Not readily available | 1 mmHg at 49.7 °C | [2] |
Experimental Protocols & Troubleshooting
Below are detailed methodologies for the key purification techniques. These should be considered as starting points and may require optimization for your specific mixture and purity requirements.
Vacuum Fractional Distillation
This method is recommended for separating multi-gram quantities of the mixture. The slight difference in boiling points can be exploited more effectively under reduced pressure, which lowers the boiling temperatures and minimizes thermal decomposition.[5][6]
Experimental Workflow Diagram
Caption: Workflow for vacuum fractional distillation.
Detailed Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a series of receiving flasks.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Add the mixture of this compound and N,N-diethylaniline to the distilling flask along with boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
-
Distillation Procedure:
-
Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distilling flask gently.
-
The more volatile component, N,N-diethylaniline (lower boiling point), will begin to distill first. Collect this as the initial fraction (forerun) and set it aside.
-
As the distillation progresses, the temperature at the distillation head will plateau. Continue collecting the fraction at this temperature.
-
When the temperature begins to rise again, this indicates that the desired, less volatile this compound is starting to distill. Change the receiving flask to collect this fraction.
-
Continue collecting the this compound fraction while maintaining a stable temperature and pressure.
-
-
Analysis:
-
Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Combine the fractions that meet the desired purity specifications.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Bumping/Unstable Boiling | Inefficient boiling chips or stirring. | Use fresh boiling chips. For vacuum distillation, magnetic stirring is often more effective. |
| Poor Separation | Inefficient fractionating column or too rapid distillation rate. | Use a longer or more efficient packed fractionating column. Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Fluctuating Pressure | Leaks in the system. | Check all joints and connections for proper sealing. Re-apply vacuum grease if necessary. |
| Product Decomposition | Excessive heating temperature. | Reduce the pressure further to lower the boiling point of the compounds. |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating high-purity this compound.[7] This method separates the compounds based on their differential partitioning between a stationary phase and a mobile phase.
Logical Relationship Diagram
Caption: Key stages in preparative HPLC purification.
Detailed Methodology:
-
Method Development (Analytical Scale):
-
Column: Start with a C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water is a good starting point for aniline (B41778) derivatives.[8] A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.
-
Gradient: Develop a gradient elution method, for example, starting with a lower concentration of acetonitrile and increasing it over time, to find the optimal separation conditions.
-
Detection: Use a UV detector at a wavelength where both compounds have good absorbance (e.g., 254 nm).
-
-
Preparative Scale-Up:
-
Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Purification Run:
-
Dissolve the crude mixture in the mobile phase and filter it through a 0.45 µm filter.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Collect fractions as the compounds elute from the column, guided by the UV chromatogram. This compound is expected to have a slightly longer retention time than N,N-diethylaniline due to its slightly higher molecular weight and potentially different polarity.
-
-
Post-Purification:
-
Analyze the collected fractions for purity.
-
Combine the pure fractions containing this compound.
-
Remove the mobile phase solvent by rotary evaporation to obtain the purified product.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and the gradient slope. Consider a different stationary phase if necessary. |
| Broad Peaks | Column overloading; poor column condition. | Reduce the injection volume or sample concentration. Clean or replace the column. |
| Low Recovery | Adsorption of the compound onto the column; sample precipitation. | Add a modifier to the mobile phase. Ensure the sample is fully dissolved before injection. |
Extractive Distillation
This technique involves adding a high-boiling, miscible solvent to the mixture to alter the relative volatilities of this compound and N,N-diethylaniline, making their separation by distillation easier.[9]
Detailed Methodology:
-
Solvent Selection:
-
Choose a solvent that has a significantly higher boiling point than both anilines and interacts differently with each of them. Potential solvents for aromatic amine separations include N-methylpyrrolidone (NMP), sulfolane, or glycols.[10][11]
-
The solvent should not form an azeotrope with either component.
-
-
Distillation Procedure:
-
The extractive distillation is typically carried out in a column where the mixture is fed at a midpoint, and the extractive solvent is fed at a point above the feed.
-
The more volatile component (in the presence of the solvent) is distilled overhead, while the less volatile component and the solvent are collected at the bottom.
-
A second distillation is then required to separate the product from the high-boiling extractive solvent.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Ineffective Separation | Poor choice of solvent. | Screen different solvents to find one that provides the greatest change in relative volatility. |
| Solvent Contamination in Product | Inefficient second distillation. | Optimize the conditions for the solvent recovery distillation. |
| High Energy Consumption | This is an inherent characteristic of the method. | Optimize heat integration if scaling up. For lab scale, this is less of a concern than achieving separation. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. xcchemico.com [xcchemico.com]
- 3. This compound | 54813-77-3 [chemicalbook.com]
- 4. This compound | CAS#:54813-77-3 | Chemsrc [chemsrc.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. texiumchem.com [texiumchem.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. oilngasprocess.com [oilngasprocess.com]
- 10. CN105542834A - Composite solvent for extraction distillation separation of aromatic hydrocarbons, and applications thereof - Google Patents [patents.google.com]
- 11. US7078580B2 - Process for separating aromatics by extractive distillation and a composite solvent used therein - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Alkylated Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted aniline (B41778) from N-alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N-alkylanilines.
Problem: Significant amount of unreacted aniline remains in the crude product.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. Consider extending the reaction time or optimizing the temperature.[1][2] |
| Suboptimal Stoichiometry | Using a large excess of aniline can favor mono-alkylation but will result in a larger amount of unreacted starting material. Conversely, an excess of the alkylating agent may lead to di-alkylation. Carefully control the stoichiometry based on the desired product.[1] |
| Poorly Reactive Alkylating Agent | A less reactive alkylating agent may require more forcing conditions (higher temperature, longer reaction time) or the use of a catalyst to achieve full conversion.[1] |
Problem: Product is lost during acidic workup.
| Potential Cause | Suggested Solution |
| Product is also basic | If the N-alkylaniline product is sufficiently basic, it will be protonated and extracted into the aqueous acid layer along with the unreacted aniline.[3][4] |
| - Use a milder acidic wash (e.g., dilute acetic acid or saturated ammonium (B1175870) chloride solution). | |
| - Consider alternative purification methods that do not rely on basicity differences, such as column chromatography, distillation, or scavenger resins.[1][3] | |
| Product is acid-sensitive | Some N-alkylanilines may be unstable under acidic conditions. |
| - Avoid acidic workups altogether. Opt for direct purification by flash chromatography, distillation, or treatment with a scavenger resin.[3] |
Problem: Poor separation of aniline and N-alkylaniline by column chromatography.
| Potential Cause | Suggested Solution |
| Similar Polarity | Aniline and N-alkylanilines can have very similar polarities, leading to overlapping spots on TLC and poor separation on a column. |
| - Modify the mobile phase: Add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the eluent system. This can help to deactivate the silica (B1680970) gel and improve the resolution of basic compounds.[3] | |
| - Change the stationary phase: If silica gel fails, consider using alumina, which has different selectivity.[4] | |
| - Use a different solvent system: Instead of a standard hexane (B92381)/ethyl acetate (B1210297) system, explore other solvent combinations with different selectivities, such as dichloromethane/methanol or toluene/acetone. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted aniline?
A1: The most common initial approach is an acidic wash.[3] By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M or 2M HCl), the basic aniline is converted to its water-soluble hydrochloride salt and is extracted into the aqueous phase.[3][5][6] This method is efficient, provided your desired N-alkylaniline product is not significantly basic or sensitive to acid.[3]
Q2: My N-alkylaniline is acid-sensitive. What are my options for removing aniline?
A2: If your product is unstable in acid, you should avoid acidic washes. Alternative methods include:
-
Flash Column Chromatography: This is a highly versatile method for separating compounds with different polarities.[1][2][7]
-
Distillation: If there is a sufficient difference in boiling points between aniline and your product, distillation under reduced pressure can be very effective.[1]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and bind to aniline, which can then be removed by simple filtration.[3][8][9]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent way to achieve high purity.[7]
Q3: How do scavenger resins work to remove aniline?
A3: Scavenger resins are polymers with functional groups that react with specific types of molecules.[9] For aniline removal, an acidic scavenger resin, such as silica-bound tosic acid (SCX), is often used.[8] The basic aniline reacts with the acidic functional groups on the resin and becomes bound to the solid support. The resin, with the captured aniline, is then simply filtered off, leaving the purified product in the solution. This method avoids aqueous workups and can be very selective.[8][9]
Q4: When is distillation a good choice for purification?
A4: Distillation is a suitable method when the boiling points of unreacted aniline and the N-alkylaniline product are significantly different.[1] Due to the relatively high boiling point of aniline (184 °C), this technique is often performed under reduced pressure to lower the required temperature and prevent product decomposition.[1][10] It is a particularly useful method for large-scale purifications where chromatography might be impractical.
Q5: Can I use a chemical treatment other than an acid wash?
A5: Yes, there are other chemical methods.
-
Copper (II) Sulfate (B86663) Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate can remove amines. The copper ions form a complex with the amine, which partitions into the aqueous layer, often indicated by a color change from blue to purple.[3][11]
-
Phthalic Anhydride Treatment: For separating N,N-dialkylanilines from primary (aniline) or secondary (N-monoalkylanilines), the mixture can be heated with phthalic anhydride. The primary and secondary amines react to form high-boiling phthalamic acids, while the unreacted tertiary amine can be distilled off.[12]
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Limitations |
| Acidic Extraction | >95% (product dependent)[13] | Fast, inexpensive, and effective for initial cleanup.[3][5] | Not suitable for acid-sensitive or basic products; may not remove non-basic impurities.[3][4] |
| Column Chromatography | >99%[7] | Highly versatile; can separate complex mixtures and isomers with high resolution.[1][7] | Can be time-consuming, requires large solvent volumes, and may be difficult to scale up.[7] |
| Distillation | >99.5%[7] | Excellent for volatile, thermally stable compounds; highly scalable for industrial applications.[1] | Not suitable for thermally labile compounds or for separating compounds with close boiling points.[1][14] |
| Scavenger Resins | High | Simple filtration workup; high selectivity; avoids aqueous extractions.[8][9] | Resins can be expensive; may require optimization of reaction time and equivalents of resin.[9] |
| Recrystallization | >99.8%[7] | Can yield very high-purity crystalline solids; effective for removing both soluble and insoluble impurities.[7] | Yield can be compromised by product solubility; requires finding a suitable solvent system; only applicable to solid products.[7] |
Experimental Protocols
Protocol 1: Removal of Aniline using Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Shake the funnel vigorously for 1-2 minutes.[3] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step with 1M HCl (aq) two more times to ensure complete removal of aniline.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[2]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1][2]
Visualizations
Caption: Workflow for removing aniline via acidic extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Workup [chem.rochester.edu]
- 12. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 14. US4918232A - Process for separating aniline derivatives - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in Aniline Alkylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during aniline (B41778) alkylation experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help diagnose and resolve common issues related to catalyst deactivation.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
This guide provides a systematic approach to identifying the root cause of catalyst deactivation in your aniline alkylation reaction.
Q1: My reaction has stopped or the conversion rate has significantly dropped. How do I determine the cause of catalyst deactivation?
A1: A drop in conversion is a primary indicator of catalyst deactivation. The nature of the deactivation—sudden or gradual—can provide clues to the underlying cause.
-
Sudden Deactivation: Often points to strong poisoning by impurities in the feedstock or solvent.
-
Gradual Deactivation: More commonly associated with the slow buildup of coke or other fouling agents on the catalyst surface.
To diagnose the issue, consider the following steps:
-
Analyze Reactant and Solvent Purity: Impurities are a frequent cause of catalyst poisoning.[1][2] Consider re-purifying your aniline, alkylating agent, and solvent. Common problematic impurities include sulfur and nitrogen-containing heterocycles.[3]
-
Inspect the Catalyst: A visual change in the catalyst (e.g., discoloration) can indicate coke formation.
-
Perform a Control Reaction: Conduct the reaction with a fresh batch of high-purity reactants and a new catalyst sample to see if the issue persists.[4]
-
Characterize the Spent Catalyst: Techniques like Temperature-Programmed Oxidation (TPO), X-ray Photoelectron Spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) analysis can identify the presence and nature of poisons like coke or adsorbed species and changes in the catalyst's physical properties.
Frequently Asked Questions (FAQs)
Coke Formation and Fouling
Q2: I suspect coke formation is deactivating my zeolite catalyst. What is coke and how does it form?
A2: Coke refers to carbonaceous deposits that form on the catalyst surface, physically blocking active sites and pores.[2] In aniline alkylation, coke can be composed of long-chain aliphatic compounds, alkanes, and heterocyclic aromatics.[5] The formation of nitrogen-containing coke is particularly detrimental to metal catalysts like platinum, as it can form strong complexes with the metal, deactivating it.[6] Coke precursors can be present in the aniline feedstock as oxidation-condensation products or can form from intermediate species during the reaction.[6]
Q3: How can I remove coke from my deactivated catalyst?
A3: The most common method for removing coke is calcination , which involves heating the catalyst in the presence of an oxidizing agent (typically air or a dilute oxygen stream) to burn off the carbonaceous deposits.[7] For zeolite catalysts, regeneration via calcination can restore activity.[8]
Chemical Poisoning
Q4: What are common chemical poisons for catalysts used in aniline alkylation?
A4: Besides coke, several chemical species can act as catalyst poisons:
-
Sulfur Compounds: Thiols and other sulfur-containing molecules can strongly adsorb to and deactivate metal catalysts like palladium, nickel, and ruthenium.[9][10]
-
Nitrogen-Containing Heterocycles: Molecules like pyridines and quinolines can poison catalyst active sites.[3]
-
Water: For some solid acid catalysts, such as certain zeolites, water can cause irreversible deactivation through dealumination or desilication.[11] However, in some cases, co-feeding water can suppress coke formation.
-
By-products: Reaction by-products, such as dimethyl ether when using methanol (B129727) as an alkylating agent, can poison Lewis acid sites.
Q5: My reactants are high-purity, but I still observe rapid deactivation. What could be the issue?
A5: Even trace amounts of poisons can lead to significant deactivation. Consider implementing a pre-treatment or purification step for your reactants. Using a "guard bed" of a high-surface-area material can also help trap poisons before they reach the main catalyst bed.[12]
Selectivity Issues
Q6: My reaction is producing a high amount of N,N-dialkylated aniline instead of the desired mono-alkylated product. How can I improve selectivity?
A6: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than aniline itself.[1] To improve selectivity for mono-alkylation:
-
Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-alkylation.[1]
-
Catalyst Selection: Heterogeneous catalysts with shape-selective properties, like certain zeolites, can sterically hinder the formation of the bulkier dialkylated product.[1]
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize key quantitative data related to catalyst performance and regeneration in aniline alkylation.
Table 1: Typical Reaction and Regeneration Temperatures
| Catalyst Type | Reaction Temperature (°C) | Regeneration Method | Regeneration Temperature (°C) | Reference(s) |
| Zeolite (NaY) | 250 - 350 | Calcination in Air | 400 - 700 | [13][14] |
| Supported Pt (e.g., Pt/SiO₂) | 100 - 200 | Oxidation in Air | ~420 | [15] |
| Copper Chromite | 110 - 140 | Not specified | Not specified | |
| Nickel-Manganese Ferrospinels | 300 - 450 | Not specified | Not specified | [16] |
| Supported Gold (e.g., Au/TiO₂) | 100 - 150 | Not specified | Not specified | [4] |
Table 2: Influence of Reactant Purity on Catalyst Performance
| Catalyst | Reactant Purity | Observation | Implication | Reference(s) |
| Pt-Sn-Ca/SiO₂ | Crude MEA | Formation of strongly poisoning N-containing coke | Impurities act as coke precursors | [6] |
| Pt-Sn-Ca/SiO₂ | Distilled and Adsorbed MEA | Stable yield (63-65%) and selectivity (~95%) for over 200h | Reactant purification is critical for catalyst lifetime | [6] |
*MEA: MeEt-aniline
Experimental Protocols
Protocol 1: Purification of Aniline by Distillation
Impurities in commercial aniline can lead to catalyst poisoning. This protocol describes a method for purifying aniline.[17]
Materials:
-
Technical grade aniline
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Boiling stones
-
Vacuum distillation apparatus
Procedure:
-
Add 25 mL of technical grade aniline to a 100 mL round-bottom flask.
-
Add a few spatulas of NaOH pellets to act as a drying agent. Let it sit overnight.[17]
-
Add boiling stones to the flask.
-
Set up the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Apply vacuum. A pressure of around 20 mmHg is suitable.
-
Gently heat the flask. The boiling point of aniline at 20 mmHg is approximately 72°C.[17]
-
Collect the colorless, purified aniline distillate.
-
Store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Protocol 2: Regeneration of Coked Zeolite Catalyst by Calcination
This protocol provides a general procedure for regenerating zeolite catalysts deactivated by coke formation.
Materials:
-
Coked zeolite catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic tube
-
Air or a mixture of O₂ in an inert gas (e.g., N₂) supply
Procedure:
-
Place the coked catalyst in the quartz tube within the furnace.
-
Purge the system with an inert gas (e.g., nitrogen) while slowly heating to an intermediate temperature (e.g., 200-300°C) to desorb volatile compounds.
-
Gradually introduce a controlled flow of air or a dilute oxygen mixture (e.g., 5-10% O₂ in N₂).
-
Ramp the temperature to the target calcination temperature (typically 400-700°C for zeolites) at a controlled rate (e.g., 5-10°C/min).[14][18]
-
Hold at the final temperature for several hours (e.g., 2-4 hours) until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.
-
Cool the catalyst to room temperature under a flow of dry inert gas.
-
The regenerated catalyst is now ready for use.
Protocol 3: Temperature-Programmed Oxidation (TPO) of Coked Catalysts
TPO is a characterization technique used to determine the amount and nature of coke on a catalyst.[19]
Materials:
-
Coked catalyst sample
-
TPO analysis instrument (includes a microreactor, furnace, and a detector like a mass spectrometer or thermal conductivity detector)
-
Oxidizing gas mixture (e.g., 5-10% O₂ in an inert gas like He or Ar)
-
Inert purge gas (He or Ar)
Procedure:
-
Place a small, known amount of the coked catalyst in the microreactor.
-
Pre-treat the sample by heating it in an inert gas flow to a specific temperature (e.g., 200°C) to remove any physisorbed or volatile species.
-
Cool the sample to a starting temperature (e.g., 50°C).
-
Switch the gas flow to the oxidizing mixture at a constant flow rate.
-
Begin heating the sample at a linear rate (e.g., 10-20°C/min) up to a final temperature (e.g., 800-1000°C).[19]
-
Continuously monitor the concentration of CO and CO₂ in the effluent gas using the detector.
-
The resulting plot of CO/CO₂ concentration versus temperature provides a profile of coke combustion, indicating different types of coke and their combustion temperatures.
Visualizations
Below are diagrams illustrating key concepts in catalyst poisoning and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Study of sulfur poisoning on Ru/Al/sub 2/O/sub 3/ methanation catalyst (Journal Article) | ETDEWEB [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adsorption Mechanism and Regeneration Performance of Calcined Zeolites for Hydrogen Sulfide and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. worldwidejournals.com [worldwidejournals.com]
- 17. texiumchem.com [texiumchem.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. azom.com [azom.com]
Technical Support Center: Optimizing Selective N-Alkylation of Aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective N-alkylation of aniline (B41778), with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during N-alkylation of aniline, and how can temperature be used to control it?
The most prevalent side reaction is over-alkylation, leading to the formation of di- and tri-alkylanilines, and in some cases, quaternary ammonium (B1175870) salts.[1] This occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]
Temperature plays a crucial role in controlling this side reaction. Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps, thus favoring mono-alkylation.[1] However, excessively low temperatures may significantly slow down the desired reaction, leading to low yields. Therefore, careful optimization of temperature is critical.
Q2: My N-alkylation reaction shows a low yield. How can I determine if the temperature is the issue?
Low yields in aniline N-alkylation can be attributed to several factors, including reaction temperature.[1] If the temperature is too low, the reaction rate may be insufficient. Conversely, if the temperature is too high, it can lead to decomposition of reactants, products, or catalysts.[1]
To determine if temperature is the culprit, a systematic optimization study is recommended. This involves running the reaction at a range of temperatures while keeping other parameters constant and monitoring the yield and purity of the product.
Q3: At what temperature range does C-alkylation become a significant side reaction?
C-alkylation, the alkylation of the aniline aromatic ring, can compete with the desired N-alkylation, particularly at higher temperatures. When using certain catalysts like acidic zeolites, N-alkylation is favored at lower temperatures (approximately 250°C to 350°C), while C-alkylation becomes more prominent at temperatures above 300°C and is most favored between 350°C and 450°C.[2] The selectivity towards N- or C-alkylation is influenced by both the catalyst's properties (like pore size and shape) and the reaction temperature.[2]
Q4: How does the choice of alkylating agent affect the optimal reaction temperature?
The reactivity of the alkylating agent significantly influences the optimal temperature. More reactive alkylating agents, such as alkyl iodides or bromides, will generally require lower reaction temperatures compared to less reactive ones like alkyl chlorides.[1] When using alcohols as alkylating agents in "borrowing hydrogen" catalysis, temperatures can range from 80°C to 140°C depending on the specific catalyst and substrates.[1][3] For reductive amination reactions involving aldehydes or ketones, temperatures can vary widely, from room temperature to 150°C, depending on the reducing agent and catalyst used.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to no conversion of aniline | Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[1] | Gradually increase the reaction temperature in increments (e.g., 10-20°C) while monitoring the reaction progress by TLC or GC/LC-MS. |
| Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups or less reactive alkylating agents may require more forcing conditions.[1] | Consider using a more reactive alkylating agent (e.g., changing from an alkyl chloride to a bromide) or a more active catalyst. | |
| Catalyst Inactivity: The catalyst may be poisoned or not suitable for the specific transformation. | Screen different catalysts known to be effective for N-alkylation. Ensure all reagents and solvents are pure and dry, as impurities can deactivate the catalyst.[1] | |
| Significant Over-alkylation (Di- or Tri-alkylation) | High Reaction Temperature: Elevated temperatures can accelerate the rate of subsequent alkylations. | Decrease the reaction temperature. This can slow down the second and third alkylation steps more significantly than the initial mono-alkylation.[1] |
| Stoichiometry: An excess of the alkylating agent will drive the reaction towards multiple substitutions.[1] | Use a stoichiometric excess of aniline relative to the alkylating agent to favor mono-alkylation.[1] | |
| Solvent Effects: The polarity of the solvent can influence the relative rates of mono- and poly-alkylation. | Experiment with less polar solvents, which can sometimes help to reduce the rate of over-alkylation.[1] | |
| Formation of C-Alkylated Byproducts | High Reaction Temperature: As mentioned, higher temperatures can favor ring alkylation. | Lower the reaction temperature. For zeolite-catalyzed reactions, maintaining the temperature below 350°C is crucial for selective N-alkylation.[2] |
| Catalyst Choice: The nature of the catalyst can direct the selectivity. | Select a catalyst known for high N-alkylation selectivity, such as certain metal-based catalysts operating via the "hydrogen borrowing" mechanism or specific zeolites with appropriate pore structures.[7] | |
| Product Decomposition | Excessively High Temperature: The desired product or starting materials may not be stable at the reaction temperature.[1] | Reduce the reaction temperature. If a high temperature is required for reactivity, consider using a more active catalyst that allows for lower operating temperatures. |
Data on Optimized Temperatures for Selective N-Alkylation
The optimal temperature for selective N-alkylation of aniline is highly dependent on the chosen synthetic method and the specific reagents and catalysts employed. Below are tables summarizing quantitative data from various studies.
Table 1: N-Alkylation of Aniline with Alcohols (Borrowing Hydrogen Methodology)
| Catalyst System | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Nickel Pincer Complex | Benzyl Alcohol | - | DMSO | 110 | High | [8] |
| NiBr₂ / 1,10-phenanthroline | Benzyl Alcohol | t-BuOK | Toluene | 130 | 99 (selectivity) | [9] |
| Manganese Pincer Complex | 1-Octanol | t-BuOK | Toluene | 80 | - | [3] |
| [Ru(p-cymene)Cl₂]₂ / Phosphine Ligand | Long-chain alcohols | NaH | Toluene | 110 | - | [3] |
| Ru catalyst | Methanol | - | Methanol | 140 | - | [1] |
| Pd/C | Primary amines | - | THF (MW) | 170 | up to 99 | [10] |
| Copper-Chromite | Benzyl Alcohol | K₂CO₃ | o-Xylene | 110 | 85 |
Table 2: Reductive Amination of Aldehydes with Aniline
| Aldehyde | Reducing Agent | Catalyst / Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | NaBH₄ | [Et₃NH][HSO₄] | - | 25 | 88 | [4] |
| Benzaldehyde | NaBH₄ | [Et₃NH][HSO₄] | - | 40 | 92 | [4] |
| Benzaldehyde | NaBH₄ | [Et₃NH][HSO₄] | - | 60 | 95 | [4] |
| Benzaldehyde | NaBH₄ | [Et₃NH][HSO₄] | - | 80 | 95 | [4] |
| Various Aldehydes | NaBH₄ | Aquivion-Fe | CPME / MeOH | 40 | - | [5] |
Table 3: N-Alkylation of Aniline with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Notes | Reference |
| Alkyl Halide | K₂CO₃, Cs₂CO₃, or Et₃N | Acetonitrile, DMF, or DMSO | 50-80 | General protocol | [11] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Aniline with an Alcohol via Borrowing Hydrogen Catalysis
This protocol is based on a manganese-catalyzed reaction.[3]
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the manganese pincer complex catalyst (e.g., 1-3 mol%) and a base (e.g., t-BuOK, 0.75-1.0 equiv.).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the aniline (1.0 equiv.), the desired alcohol (1.2 equiv.), and a dry solvent (e.g., toluene).
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110°C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Reductive Amination of an Aldehyde with Aniline
This protocol is a general representation of a one-pot reductive amination.[11]
-
In a round-bottom flask, dissolve aniline (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the reaction mixture at room temperature until imine formation is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by column chromatography.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Ethyl-N-isopropylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of N-Ethyl-N-isopropylaniline, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are:
-
N-Alkylation of N-isopropylaniline: This method involves the reaction of N-isopropylaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, typically in the presence of a base.[1] This is a classical SN2 reaction.
-
Reductive Amination: This one-pot reaction involves the condensation of N-isopropylaniline with acetaldehyde (B116499) to form an enamine or iminium ion intermediate, which is then reduced in situ to the final product. Common reducing agents include sodium borohydride (B1222165) or sodium triacetoxyborohydride.[2][3]
Q2: What are the most common side products observed during the synthesis of this compound?
A2: The formation of side products is a significant challenge and is dependent on the chosen synthetic route.
-
In N-Alkylation:
-
Over-alkylation Products: The most prevalent side reaction is the further ethylation of the desired this compound to form the tertiary amine, N,N-diethyl-N-isopropylaniline, and potentially the quaternary ammonium (B1175870) salt, N,N-diethyl-N-isopropylanilinium iodide.[1] This is because the product, a secondary amine, can also act as a nucleophile.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual N-isopropylaniline.
-
-
In Reductive Amination:
-
Products from Self-Condensation of Acetaldehyde: Aldol condensation of acetaldehyde can lead to crotonaldehyde (B89634) and subsequent polymers.
-
Unreacted Intermediates: Incomplete reduction can leave traces of the enamine or iminium ion intermediates.
-
Over-reduction Products: While less common with selective reducing agents, stronger reducing agents could potentially reduce the aromatic ring under harsh conditions.
-
Q3: How can I minimize the formation of the over-alkylation product, N,N-diethyl-N-isopropylaniline, during N-alkylation?
A3: Several strategies can be employed to suppress over-alkylation:
-
Control of Stoichiometry: Use a molar excess of N-isopropylaniline relative to the ethylating agent. This increases the probability of the ethylating agent reacting with the starting material rather than the product. A molar ratio of 2:1 to 3:1 (N-isopropylaniline : ethylating agent) is a good starting point.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation step.
-
Choice of Base: The choice of base can influence the reaction rate and selectivity. A non-nucleophilic, sterically hindered base is often preferred.
Q4: My TLC/GC-MS analysis shows multiple unexpected spots/peaks. What could be the cause?
A4: The presence of multiple unexpected spots or peaks can arise from several sources:
-
Impurities in Starting Materials: The purity of your N-isopropylaniline and ethylating agent is crucial. For instance, commercial N-isopropylaniline can contain isomers (e.g., ortho- or para-isopropylaniline) which will also undergo ethylation.
-
Solvent Reactions: Some solvents can participate in side reactions, especially at elevated temperatures. For example, if using dimethylformamide (DMF) as a solvent at high temperatures, it can decompose to generate dimethylamine, which can then be alkylated.
-
Degradation: The product or starting materials may be degrading under the reaction conditions, especially if exposed to air and high temperatures for extended periods.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the reagents are of high purity and appropriate stoichiometry. |
| Poor Nucleophilicity of N-isopropylaniline | Ensure the chosen base is strong enough to deprotonate a significant portion of the N-isopropylaniline to enhance its nucleophilicity. |
| Ineffective Reducing Agent (for Reductive Amination) | Check the quality and age of the reducing agent. Sodium borohydride can decompose over time. Consider using a freshly opened bottle or a different reducing agent like sodium triacetoxyborohydride. |
| Product Loss During Workup | Optimize the extraction and purification steps. This compound is a basic compound; ensure the pH is appropriately adjusted during aqueous workup to keep the product in the organic phase. |
Issue 2: Significant Formation of Over-alkylation Byproducts
| Potential Cause | Troubleshooting Step |
| High Concentration of Ethylating Agent | Use a molar excess of N-isopropylaniline. Add the ethylating agent slowly to the reaction mixture. |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor the mono-alkylation product. |
| Reactive Ethylating Agent | Consider using a less reactive ethylating agent (e.g., ethyl bromide instead of ethyl iodide). |
Quantitative Data Summary
While specific quantitative data for side product formation in this compound synthesis is not extensively available in the reviewed literature, the following table provides a general overview of factors influencing product distribution based on established principles of N-alkylation and reductive amination. Researchers are encouraged to perform their own quantitative analysis using techniques like GC-MS with internal standards to optimize their specific reaction conditions.
| Reaction Parameter | Effect on this compound Yield | Effect on Side Product Formation |
| Molar Ratio (N-isopropylaniline:Ethylating Agent) | Increasing the ratio generally increases selectivity but may decrease the conversion of the ethylating agent. | A higher ratio of amine to alkylating agent significantly reduces over-alkylation. |
| Temperature | Higher temperatures increase reaction rate but may decrease selectivity. | Higher temperatures tend to favor over-alkylation and decomposition products. |
| Choice of Ethylating Agent (e.g., EtI vs. EtBr) | More reactive agents (EtI) lead to faster reactions but potentially lower selectivity. | More reactive agents increase the likelihood of over-alkylation. |
| Reducing Agent (for Reductive Amination) | The choice of reducing agent affects the efficiency and selectivity of the reduction of the iminium ion. | A mild and selective reducing agent like NaBH(OAc)₃ is preferred to avoid reduction of other functional groups. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-isopropylaniline (1.0 eq) and a suitable solvent (e.g., acetonitrile (B52724) or acetone).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq) or diisopropylethylamine (1.2 eq).
-
Addition of Ethylating Agent: While stirring, slowly add ethyl bromide (1.1 eq) or ethyl iodide (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve N-isopropylaniline (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).
-
Formation of Imine/Enamine: Add acetaldehyde (1.2 eq) to the solution and stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation.
Protocol 3: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (General Guidance):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peaks corresponding to this compound, unreacted starting materials, and potential side products by comparing their mass spectra with library data and known standards. For quantitative analysis, use an internal standard and determine the response factors for each component.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Column Chromatography Conditions for N-alkylaniline Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of N-alkylanilines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying N-alkylanilines?
The most common stationary phase for the column chromatography of N-alkylanilines is silica (B1680970) gel.[1] However, due to the basic nature of N-alkylanilines, the acidic silanol (B1196071) groups on the surface of standard silica gel can lead to issues such as peak tailing and irreversible adsorption of the compound.[1][2] To circumvent these problems, it is highly recommended to use deactivated silica gel or to add a basic modifier to the mobile phase.[1]
Q2: How do I select the appropriate mobile phase (eluent) for my N-alkylaniline purification?
The selection of the mobile phase is crucial for a successful separation and should be guided by preliminary analysis using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.25-0.35 for the target N-alkylaniline.[1] Common mobile phase systems consist of a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[1] The optimal ratio of these solvents is determined experimentally by running several TLC plates with varying solvent compositions.[1]
Q3: What causes peak tailing or streaking of my N-alkylaniline on the TLC plate and column, and how can I prevent it?
Peak tailing is a frequent issue when purifying basic compounds like N-alkylanilines on standard silica gel.[1] It arises from strong, non-ideal interactions between the basic amine functionality and the acidic silanol groups on the silica surface.[1][3] This can be addressed by:
-
Adding a basic modifier: Incorporating a small amount (typically 0.5-1%) of a volatile base like triethylamine (B128534) (TEA) into the eluent system can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]
-
Using deactivated silica gel: The silica gel can be pre-treated with a solution containing triethylamine to block the active silanol groups before packing the column.[4][5]
Q4: My N-alkylaniline appears to be decomposing on the column. How can I avoid this?
Decomposition of N-alkylanilines on a silica gel column can occur if the compound is sensitive to the acidic nature of the stationary phase.[1][6] To check for potential degradation, you can spot your compound on a silica TLC plate, let it sit for an hour or two, and then develop it to see if any new spots corresponding to decomposition products have formed.[1] To prevent on-column decomposition, you can use deactivated silica gel or add a basic modifier like triethylamine to your eluent.[1]
Q5: What is "dry loading," and when is it the preferred method for sample application?
Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[1][7] This method is particularly advantageous when the N-alkylaniline has poor solubility in the chosen eluent.[7] By pre-adsorbing the sample, it can be introduced to the column as a solid, preventing issues with precipitation at the top of the column and ensuring a more uniform starting band.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing/Streaking | Interaction of the basic N-alkylaniline with acidic silica gel.[1][3] | Add 0.5-1% triethylamine to the eluent.[1] Use deactivated silica gel.[4][5] |
| Compound Decomposition on Column | The N-alkylaniline is unstable on the acidic stationary phase.[1][6] | Deactivate the silica gel with triethylamine before use.[4] Add a basic modifier like triethylamine to the mobile phase.[1] |
| Co-elution of Impurities | The chosen mobile phase does not provide adequate separation. The column may be overloaded with the sample.[3] | Re-optimize the solvent system using TLC to achieve better separation between the spots. Reduce the amount of sample loaded onto the column.[3] |
| Low or No Compound Recovery | The compound is irreversibly adsorbed to the silica gel. The eluent is not polar enough to elute the compound. The compound may have decomposed on the column.[1][6] | Add triethylamine to the eluent to prevent strong adsorption.[1] Gradually increase the polarity of the mobile phase. Check for compound stability on a TLC plate before running the column.[1] |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Product Does Not Elute | The mobile phase is not polar enough.[1] | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.[1] |
Data Presentation
Table 1: Recommended Column Chromatography Conditions for N-alkylaniline Purification
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Stationary Phase Modification | Deactivation with triethylamine or addition of 0.5-1% triethylamine to the eluent |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, or Dichloromethane/Hexanes mixtures |
| Target Rf Value on TLC | 0.25 - 0.35[1] |
| Sample Loading | Wet loading (if soluble in eluent) or Dry loading (if poorly soluble)[7] |
| Silica Gel to Compound Ratio | 30:1 to 50:1 by weight |
Table 2: Example Solvent Systems for N-alkylaniline Purification on Silica Gel
| N-alkylaniline Type | Example Solvent System (v/v) | Approximate Rf | Notes |
| Simple N-monoalkylanilines | 95:5 Hexanes:Ethyl Acetate + 1% TEA | 0.3-0.4 | Adjust ratio based on TLC |
| N,N-dialkylanilines | 98:2 Hexanes:Ethyl Acetate + 1% TEA | 0.3-0.4 | Generally less polar than mono-alkylated counterparts |
| N-alkylanilines with polar substituents | 80:20 Hexanes:Ethyl Acetate + 1% TEA | 0.25-0.35 | Increased polarity of the eluent is often required |
| N-aryl-N-alkylanilines | 90:10 Hexanes:Dichloromethane + 1% TEA | 0.3-0.4 | Dichloromethane can improve solubility and separation |
Note: These are starting points and the optimal solvent system must be determined experimentally for each specific compound.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of an N-alkylaniline
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude N-alkylaniline mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto several silica gel TLC plates.
-
Develop the plates in different solvent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), each containing 0.5-1% triethylamine.
-
Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the target compound and the best separation from impurities.
-
-
Column Preparation (Wet Packing):
-
Select a glass column of an appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent.
-
Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica.
-
Drain the solvent until the level is just at the top of the sand layer, ensuring the column does not run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude N-alkylaniline in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes or vials.
-
Continuously monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure N-alkylaniline.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified N-alkylaniline.
-
Visualizations
Caption: Troubleshooting workflow for N-alkylaniline purification.
Caption: General experimental workflow for N-alkylaniline purification.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low conversion in reductive amination of aniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the reductive amination of aniline (B41778).
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Inefficient Imine Formation
Q1: My reaction shows very low conversion to the desired amine, and I still have a lot of starting aniline and carbonyl. What's the most likely cause?
A: The most common reason for low conversion is inefficient formation of the crucial imine or iminium ion intermediate. This is an equilibrium-dependent step, and several factors can prevent it from proceeding efficiently.[1][2]
-
Presence of Water: Imine formation releases water. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.[1][2]
-
Suboptimal pH: The reaction is typically catalyzed by a weak acid. The optimal pH for imine formation is generally between 4 and 5.[1][3] If the medium is too acidic, the aniline becomes protonated, rendering it non-nucleophilic and stopping the reaction.[3] If it is too neutral or basic, the carbonyl group is not sufficiently activated for the nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound can sterically hinder the initial nucleophilic attack, slowing down or preventing imine formation.[4][5]
Solutions:
-
Water Removal: Ensure all reagents and solvents are anhydrous. To actively remove water as it forms, you can add a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves to the reaction mixture.[1][6] For reactions run at higher temperatures, a Dean-Stark apparatus can be used.[1]
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (e.g., 0.1 equivalents), to facilitate imine formation.[1] Avoid strong acids.
-
Monitor Imine Formation: Before adding the reducing agent, consider monitoring the formation of the imine intermediate using techniques like TLC or GC-MS to ensure it has formed in sufficient quantity.[1]
Category 2: Reducing Agent and Reduction Step Issues
Q2: I am observing a significant amount of alcohol byproduct corresponding to my starting aldehyde/ketone. How can I prevent this?
A: The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting carbonyl compound before it can react with the aniline to form the imine. This is a common issue when using strong, non-selective reducing agents.[3][7]
Solutions:
-
Use a Milder Reducing Agent: Switch from a powerful reductant like sodium borohydride (B1222165) (NaBH₄) to a more selective one. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is highly effective as it reduces imines and iminium ions much faster than it reduces aldehydes or ketones.[7][8] Sodium cyanoborohydride (NaBH₃CN) is another good option that is selective for the iminium ion at a mildly acidic pH.[3][7]
-
Adopt a Stepwise Procedure: Allow the imine to form completely before introducing the reducing agent. This can be done by stirring the aniline, carbonyl compound, and acid catalyst for 1-2 hours at room temperature before adding the reductant.[1][9] This ensures the concentration of the imine is maximized when the reduction is initiated.
Q3: My analysis shows the imine intermediate has formed, but it is not converting to the final amine product. What should I do?
A: If the imine is present but not being reduced, the issue lies with the reduction step itself.
Solutions:
-
Check Reducing Agent Activity: Ensure your reducing agent is not old or degraded. Hydride reagents can decompose upon exposure to moisture.
-
Increase Temperature: For difficult reductions, gently heating the reaction may be necessary to overcome the activation energy barrier.[10]
-
Add a Catalyst: For hydride reductions, the presence of a catalytic amount of acid protonates the imine to form an iminium ion, which is more readily reduced.[6][11] If you are performing a catalytic hydrogenation, ensure your catalyst (e.g., Pd/C, Copper Chromite) is active.[12] Some catalysts may require pre-activation.
-
Consider a Different Reducing System: If borohydride reagents fail, catalytic hydrogenation over a metal catalyst like Pd/C with a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate) can be an effective alternative.[12][13]
Data Presentation: Comparison of Common Reducing Agents
The choice of reducing agent is critical for a successful and clean reductive amination. The table below summarizes the properties of commonly used reagents.
| Reducing Agent | Selectivity | Common Solvents | Key Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | High (Imines > Ketones/Aldehydes) | DCE, DCM, THF[8][9] | Mild, highly selective, allows for one-pot reactions.[8] | Water-sensitive, more expensive.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (Iminium ions at acidic pH) | MeOH, EtOH[7][9] | Milder than NaBH₄, not water-sensitive.[7] | Highly toxic; can release HCN gas.[7] |
| Sodium Borohydride (NaBH₄) | Low (Reduces aldehydes/ketones) | MeOH, EtOH[9] | Inexpensive and readily available.[7] | Less selective; requires careful addition after imine formation to avoid side products.[7][9] |
| Catalytic Hydrogenation (e.g., H₂ with Pd/C) | High | EtOH, MeOH | "Green" method, avoids hydride reagents. | Requires specialized equipment (e.g., Parr shaker); catalyst can be deactivated.[2] |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq).
-
Dissolve the aniline in an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) to a concentration of approximately 0.5 M.[1]
-
Add the aldehyde or ketone (1.0-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).[1]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1] The progress can be monitored by TLC.
-
-
Reduction:
-
Once imine formation is sufficient, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 15-20 minutes.[1] The reaction may be mildly exothermic.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or other suitable methods.
-
Visualizations
Reaction Mechanism & Troubleshooting Logic
Caption: The two-step mechanism of reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jocpr.com [jocpr.com]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Water Removal in Imine Formation for Aniline Alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to water removal during imine formation for aniline (B41778) alkylation. Effective water removal is critical to drive the reaction equilibrium towards the desired imine product and prevent hydrolysis.[1][2][3][4]
Troubleshooting Guide
Low yields or the presence of starting materials in the final product of an imine synthesis are common issues that often point to inefficient water removal. The formation of an imine from an aniline and an aldehyde or ketone is a reversible condensation reaction that produces water as a byproduct.[2][3][5] The presence of this water can shift the equilibrium back towards the reactants and can also lead to the hydrolysis of the imine product.[1][2]
| Problem | Potential Cause Related to Water Removal | Recommended Solution |
| Low Imine Yield | Incomplete removal of water is shifting the equilibrium back to the starting materials (Le Chatelier's principle).[2] | - Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to physically remove water as it forms.[6][7][8] - Drying Agents: Add an appropriate amount of a freshly activated drying agent, such as 3Å or 4Å molecular sieves, or anhydrous MgSO₄ or Na₂SO₄, directly to the reaction mixture.[2][6][9] |
| Reaction Stalls or is Slow | The concentration of water has reached a point where the forward and reverse reaction rates are nearly equal. | - Increase Efficiency of Water Removal: If using a Dean-Stark, ensure the solvent is refluxing at the correct rate to form the azeotrope.[7] If using a drying agent, add more activated agent. - Acid Catalysis: The addition of a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can accelerate the reaction.[6] |
| Imine Product Hydrolyzes | Presence of water during workup or purification. Aromatic imines are generally more stable than aliphatic ones, but can still hydrolyze in the presence of moisture.[9] | - Anhydrous Workup: Use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) during the workup procedure. - Inert Atmosphere: Handle the reaction and the final product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[9] |
| Inconsistent Results | Incomplete activation or saturation of the drying agent. Molecular sieves, for instance, must be properly activated to be effective.[10] | - Proper Activation of Drying Agents: Activate molecular sieves by heating them under vacuum before use.[2][10] Ensure hygroscopic salts are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in imine formation?
The formation of an imine is a reversible equilibrium reaction.[1][2][6] According to Le Chatelier's principle, the removal of a product (in this case, water) will drive the equilibrium towards the formation of more products, thus increasing the yield of the imine.[2] Furthermore, imines can be susceptible to hydrolysis, where the presence of water can break the C=N bond and revert the imine back to the starting aniline and carbonyl compound.[1][2]
Q2: What are the primary methods for removing water during imine synthesis?
There are two main strategies for in-situ water removal:
-
Azeotropic Distillation: This physical removal method is commonly performed using a Dean-Stark apparatus. The reaction is conducted in a solvent, such as toluene, that forms a lower-boiling azeotrope with water.[7][8] As the mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the trap, effectively removing water from the reaction.[7]
-
Chemical Sequestration: This involves the use of dehydrating agents added directly to the reaction mixture.[2] Common choices include:
Q3: How do I choose between using a Dean-Stark apparatus and a chemical drying agent?
The choice depends on several factors, including the reaction scale, the boiling points of the reactants and solvent, and the sensitivity of the reactants to heat.
| Factor | Dean-Stark Apparatus | Chemical Drying Agent (e.g., Molecular Sieves) |
| Reaction Scale | Generally better for larger scale reactions. | Suitable for both small and large scale reactions. |
| Temperature | Requires heating to the boiling point of the azeotrope. | Can often be performed at lower temperatures or even room temperature. |
| Reactant/Product Stability | Not suitable for thermally sensitive compounds. | A gentler method for heat-sensitive molecules. |
| Convenience | Requires a specific glassware setup. | Simple addition of the agent to the reaction flask. |
| Monitoring Progress | The amount of water collected in the trap provides a visual indication of reaction progress.[11][12] | Progress is typically monitored by other analytical techniques (e.g., TLC, GC, NMR). |
Q4: What is an azeotrope and why is it important for the Dean-Stark method?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[7] In the context of imine synthesis, a solvent like toluene forms an azeotrope with water that has a boiling point (84.1 °C) lower than that of either pure toluene (110.6 °C) or pure water (100 °C).[7] This allows for the removal of water at a lower temperature than would be required to boil water itself, which is advantageous for the reaction.
Q5: Can I reuse molecular sieves?
Yes, molecular sieves can be reactivated and reused. To reactivate them, they need to be heated to a high temperature (typically >200 °C) under vacuum to drive off the absorbed water.[10]
Experimental Protocols
Protocol 1: Imine Formation using a Dean-Stark Apparatus
This protocol describes a general procedure for the synthesis of an imine from an aniline and a ketone using a Dean-Stark apparatus for azeotropic water removal.
Materials:
-
Aniline (1 equivalent)
-
Ketone (1 equivalent)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark trap)
-
p-Toluenesulfonic acid (catalytic amount, optional)
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser.
-
To the round-bottom flask, add the aniline, ketone, and toluene.
-
If using, add a catalytic amount of p-toluenesulfonic acid.
-
Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[7]
-
Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude imine product, which can then be purified by distillation or recrystallization.
Protocol 2: Imine Formation using Molecular Sieves
This protocol outlines a general procedure for the synthesis of an imine from an aniline and an aldehyde using molecular sieves as the dehydrating agent.
Materials:
-
Aniline (1 equivalent)
-
Aldehyde (1 equivalent)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Activated 4Å molecular sieves (powdered or pellets)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Activate the 4Å molecular sieves by heating them in an oven at a high temperature under vacuum for several hours, then allowing them to cool in a desiccator.
-
To a dry round-bottom flask under an inert atmosphere, add the aniline, aldehyde, and anhydrous solvent.
-
Add the activated 4Å molecular sieves to the reaction mixture (a common loading is 1-2 times the weight of the limiting reagent).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, filter the reaction mixture to remove the molecular sieves.
-
Wash the filtered molecular sieves with a small amount of the anhydrous solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude imine product.
-
Purify the product as necessary.
Visualization
Caption: Decision workflow for selecting a water removal technique in imine synthesis.
References
- 1. Imines formation - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. Solved a Synthesis of an Imine using a Dean-Stark Trap | Chegg.com [chegg.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Effect of solvent on selectivity of N-alkylation
Welcome to the Technical Support Center for N-Alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the effect of solvents on reaction selectivity.
Troubleshooting Guide
This section provides solutions in a question-and-answer format for common issues encountered during N-alkylation experiments where solvent choice is a critical factor.
Question 1: My reaction is producing a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for N-alkylation?
Answer:
Achieving high N-selectivity over C-alkylation, a common issue with substrates like indoles, often requires optimizing the reaction conditions to favor the thermodynamically more stable N-alkylated product.[1] The solvent and base system is the most critical parameter to adjust.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Polar Aprotic Solvents: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) generally favors N-alkylation.[2] The base deprotonates the nitrogen, increasing its nucleophilicity.[2]
-
Solvent Choice: DMF is often superior to THF for N-selectivity as it helps to fully dissolve the intermediate anion (e.g., the indole (B1671886) anion), promoting the desired reaction.[1] In contrast, ethereal solvents like THF can sometimes lead to the precipitation of the substrate's salt, which may result in poorer regioselectivity.[1]
-
-
Adjust the Reaction Temperature:
-
Ensure Complete Deprotonation:
Question 2: My N-alkylation reaction has a very low yield or is not going to completion. Could the solvent be the cause?
Answer:
Yes, the solvent can significantly impact the reaction rate and overall yield.[3] Low yields can stem from several factors, including poor solubility of reagents or stabilization of the wrong species.
Troubleshooting Steps:
-
Optimize Solvent for Solubility and Rate:
-
For SN2-type alkylations with alkyl halides, polar aprotic solvents like acetonitrile (B52724) (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used because they effectively dissolve the amine and base and can accelerate the reaction rate.[4][5] They stabilize the charged transition state, lowering the activation energy.[5]
-
In contrast, polar protic solvents (e.g., methanol, ethanol) can slow the reaction down by solvating the amine nucleophile through hydrogen bonding, which must be disrupted for the reaction to proceed.[5][6]
-
If using a weaker base like potassium carbonate (K₂CO₃), switching to a more polar solvent like DMF or DMSO from a less polar one like THF might improve the reaction rate.[7]
-
-
Check for Anhydrous Conditions:
-
Ensure that the starting materials and solvent are pure and dry, as impurities, especially water, can quench strong bases and interfere with the reaction.[3]
-
-
Consider Solvent Polarity for Specific Mechanisms:
-
For certain substrates, solvent polarity can have a dramatic effect. For the alkylation of adenine, for instance, N7 substitution is favored in polar solvents, while N9 substitution is more probable in nonpolar solvents.[6]
-
Question 3: I'm observing significant over-alkylation (di- or tri-alkylation) instead of my desired mono-alkylated product. How can solvent choice help control this?
Answer:
Over-alkylation occurs because the mono-alkylated product is often more nucleophilic than the starting amine.[3] While stoichiometry is the primary control method, reaction conditions, including the solvent, can help mitigate this side reaction.
Troubleshooting Steps:
-
Reduce Solvent Polarity: Using a less polar solvent can sometimes help reduce the rate of the second and third alkylation steps, thereby improving selectivity for the mono-alkylated product.[3]
-
Lower the Reaction Temperature: In conjunction with solvent choice, lowering the reaction temperature can decrease the overall reactivity, providing better control and minimizing over-alkylation.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in an N-alkylation reaction?
The solvent in an N-alkylation reaction can influence selectivity, rate, and stability.[9] It primarily acts by solvating the reactants, intermediates, and the transition state. Polar aprotic solvents are often preferred for SN2 reactions as they can stabilize the polar, charged transition state without deactivating the amine nucleophile through strong hydrogen bonding.[5][6] Protic solvents, on the other hand, can form a "cage" around the amine via hydrogen bonds, increasing the energy barrier for the reaction.[5]
Q2: How do polar aprotic and polar protic solvents differently affect N-alkylation selectivity?
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) excel at solvating cations and charged transition states. This lowers the activation energy of SN2 reactions, leading to faster rates.[5] They do not strongly solvate the amine nucleophile, leaving it more available to react. This often leads to better yields and can influence regioselectivity by favoring the pathway with the most stabilized transition state.[6]
Polar protic solvents (e.g., water, ethanol, methanol) can act as both hydrogen bond donors and acceptors. They strongly solvate the amine nucleophile through hydrogen bonding, which stabilizes the starting material and increases the activation energy, thus slowing the reaction compared to polar aprotic solvents.[5][6] This effect can sometimes be leveraged to control reactivity.
Q3: Are nonpolar solvents ever a good choice for N-alkylation?
While less common for SN2 reactions with alkyl halides, nonpolar solvents like toluene (B28343) can be optimal under specific conditions. For example, in certain catalytic "borrowing hydrogen" reactions, toluene has been shown to yield excellent results.[10] In a study on arylamines, toluene favored N-alkylation, whereas a switch to a polar protic solvent like HFIP promoted C-alkylation.[11] The choice is highly dependent on the reaction mechanism and substrates involved.
Q4: Which solvents should be avoided for environmental or safety reasons?
From a green chemistry perspective, dipolar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone), DMAc (Dimethylacetamide), and DMF are often flagged for avoidance due to toxicity concerns.[12] Care should also be taken when using DMSO at high temperatures in the presence of bases or electrophiles due to potential runaway reactions.[12] Greener alternatives might include higher boiling alcohols like butanol or using acetonitrile under pressure to achieve higher temperatures.[12]
Data Presentation
Table 1: Effect of Solvent and Base on Regioselectivity of Indazole N-Alkylation
Reaction Conditions: N-alkylation of methyl 3-bromo-1H-indazole-6-carboxylate with ethyl bromoacetate.
| Entry | Base | Solvent | N-1:N-2 Ratio |
| 1 | K₂CO₃ | DMF | 1.8 : 1 |
| 2 | Cs₂CO₃ | DMF | 1.8 : 1 |
| 3 | K₂CO₃ | MeCN | 1.9 : 1 |
| 4 | Cs₂CO₃ | MeCN | 1.9 : 1 |
| 5 | K₂CO₃ | DMSO | 1.6 : 1 |
| 6 | Cs₂CO₃ | DMSO | 1.6 : 1 |
| 7 | K-OtBu | THF | 15.7 : 1 |
Data adapted from a study on indazole N-alkylation, which demonstrated that while common polar aprotic solvents gave modest selectivity, a strong alkoxide base in THF significantly favored the N-1 product.[7]
Table 2: Effect of Solvent on the Rate of a Representative SN2 Reaction
Reaction: Menshutkin reaction between piperidine (B6355638) (a secondary amine) and methyl iodide.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k/k₀) |
| n-Hexane | 1.9 | 1 |
| Benzene | 2.3 | 280 |
| Tetrahydrofuran (THF) | 7.6 | 1,400 |
| Acetone | 20.7 | 13,000 |
| Acetonitrile (MeCN) | 37.5 | 39,000 |
| N,N-Dimethylformamide (DMF) | 36.7 | 44,000 |
| Methanol | 32.7 | 3,100 |
| Ethanol | 24.6 | 1,100 |
This table illustrates the significant rate enhancement provided by polar aprotic solvents (Acetone, MeCN, DMF) compared to nonpolar (n-Hexane) and polar protic (Methanol, Ethanol) solvents for a typical SN2 N-alkylation.[5] The rate acceleration is attributed to the effective stabilization of the polar transition state.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using NaH in DMF (for Indole Substrates)
This protocol is adapted for achieving N-selectivity with substrates prone to C-alkylation.[1][2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 equiv) portion-wise at 0 °C (ice bath). Caution: NaH is flammable and reacts violently with water.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may change color upon formation of the indolide anion.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.0 - 1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature (or heat if necessary) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Solvent Screening
This protocol provides a framework for identifying the optimal solvent for a new N-alkylation reaction.[13]
-
Materials and Setup:
-
Amine substrate (1.0 equiv).
-
Alkylating agent (1.1 equiv).
-
Base (e.g., K₂CO₃, 1.5 equiv).
-
A set of anhydrous solvents for screening (e.g., Acetonitrile, DMF, DMSO, THF, Toluene).
-
Identical, oven-dried reaction vials with stir bars.
-
Inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
In an inert atmosphere, add the amine substrate and base to each of the reaction vials.
-
Add an equal volume of each respective anhydrous solvent to each vial.
-
Add the alkylating agent to each vial, ensuring the addition is consistent across all reactions.
-
Seal the vials and place them in a temperature-controlled heating block set to the desired reaction temperature.
-
Monitor the progress of each reaction periodically (e.g., every hour) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
After a set time (e.g., 12-24 hours), quench the reactions.
-
Analyze the crude reaction mixtures (e.g., by ¹H NMR with an internal standard) to determine the conversion, yield, and selectivity for each solvent.
-
Compare the results to identify the solvent that provides the best balance of reaction rate, yield, and selectivity.
-
Visualizations
Caption: A logical workflow for troubleshooting poor N/C selectivity.
Caption: How solvent choice affects the SN2 transition state.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Spectroscopic Showdown: Distinguishing N-Alkylaniline Isomers with NMR and GC-MS
For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. N-alkylaniline isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an objective comparison of N-alkylaniline isomers using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data and detailed protocols, this document serves as a practical resource for the unambiguous differentiation of these closely related compounds.
Data Presentation
The following tables summarize the key spectroscopic data for a selection of N-alkylaniline isomers. This quantitative data provides a clear basis for their differentiation.
Table 1: ¹H NMR Spectral Data of N-Alkylaniline Isomers (Approximate Chemical Shifts δ [ppm] in CDCl₃)
| Compound | Ar-H | N-H | N-CH₂/CH₃ | Alkyl-CH₂/CH₃ | Ar-CH₃ |
| N-Methylaniline | 6.71-7.31 (m) | ~3.57 (s, br) | 2.91 (s, 3H) | - | - |
| N-Ethylaniline | 6.58-7.15 (m) | ~3.42 (s, br) | 3.11 (q, 2H) | 1.22 (t, 3H) | - |
| N-Propylaniline | 6.55-7.18 (m) | ~3.5 (s, br) | 3.05 (t, 2H) | 1.65 (sext, 2H), 0.98 (t, 3H) | - |
| N-Butylaniline | 6.55-7.18 (m) | ~3.5 (s, br) | 3.08 (t, 2H) | 1.59 (quint, 2H), 1.41 (sext, 2H), 0.96 (t, 3H) | - |
| o-Toluidine | 6.65-7.10 (m) | ~3.6 (s, br) | - | - | 2.15 (s, 3H) |
| m-Toluidine | 6.50-7.05 (m) | ~3.6 (s, br) | - | - | 2.28 (s, 3H) |
| p-Toluidine | 6.60 (d), 6.95 (d) | ~3.5 (s, br) | - | - | 2.22 (s, 3H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), quint (quintet), sext (sextet), m (multiplet), and br (broad).
Table 2: ¹³C NMR Spectral Data of N-Alkylaniline Isomers (Approximate Chemical Shifts δ [ppm] in CDCl₃)
| Compound | Ar-C (Substituted) | Ar-C | N-CH₂/CH₃ | Alkyl-CH₂/CH₃ | Ar-CH₃ |
| N-Methylaniline | 149.45 | 129.28, 117.28, 112.50 | 30.76 | - | - |
| N-Ethylaniline | 148.2 | 129.3, 117.4, 112.9 | 38.6 | 14.8 | - |
| N-Propylaniline | 148.4 | 129.2, 117.1, 112.7 | 46.1 | 22.8, 11.6 | - |
| N-Butylaniline | 148.5 | 129.2, 117.1, 112.7 | 44.1 | 31.6, 20.4, 14.0 | - |
| o-Toluidine | 144.8, 121.9 | 130.4, 126.9, 118.6, 114.9 | - | - | 17.3 |
| m-Toluidine | 146.1, 138.7 | 129.1, 119.1, 115.8, 112.1 | - | - | 21.5 |
| p-Toluidine | 144.1, 127.3 | 129.7, 115.2 | - | - | 20.4 |
Table 3: GC-MS Data of N-Alkylaniline Isomers (Key Fragment Ions, m/z)
| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |
| N-Methylaniline | 107 | 106 | 77, 51 |
| N-Ethylaniline | 121 | 106 | 91, 77 |
| N-Propylaniline | 135 | 106 | 77 |
| N-Butylaniline | 149 | 106 | 77 |
| o-Toluidine | 107 | 106 | 77, 51 |
| m-Toluidine | 107 | 107 | 106, 77, 51 |
| p-Toluidine | 107 | 107 | 106, 77, 51 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the NMR and GC-MS analysis of N-alkylaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the N-alkylaniline isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
2. ¹H NMR Data Acquisition:
-
The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse experiment is used with the following typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
3. ¹³C NMR Data Acquisition:
-
The spectrometer is tuned to the ¹³C frequency.
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum.
-
Typical parameters include:
-
Spectral width: 0-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
4. Data Processing:
-
The raw data (Free Induction Decay - FID) is subjected to Fourier transformation.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
For ¹H NMR, the signals are integrated to determine the relative proton ratios.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the N-alkylaniline isomer in a volatile organic solvent such as methanol (B129727) or dichloromethane.
2. GC Method:
-
Injector:
-
Temperature: 250 °C
-
Injection volume: 1 µL
-
Mode: Splitless or split (e.g., 20:1)
-
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.
4. Data Analysis:
-
The total ion chromatogram (TIC) is analyzed to determine the retention time of the isomer.
-
The mass spectrum corresponding to the chromatographic peak is extracted.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure. A key fragmentation for N-alkylanilines is the alpha-cleavage, leading to the loss of an alkyl radical.[1] For instance, N-propylaniline readily loses an ethyl radical (M-29), while N-butylaniline can lose a propyl radical (M-43).
Mandatory Visualization
The following diagrams illustrate the logical workflow and key principles of the spectroscopic analysis of N-alkylaniline isomers.
Caption: Experimental workflow for the spectroscopic analysis of N-alkylaniline isomers.
Caption: Key principles for differentiating N-alkylaniline isomers using NMR and GC-MS.
References
A Comparative Guide to N-Ethyl-N-isopropylaniline and N,N-diethylaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-performance dyes, the selection of appropriate intermediates is paramount to achieving desired coloristic properties, yield, and overall efficiency. Among the vast array of coupling components, N,N-dialkylanilines play a crucial role, particularly in the formation of azo dyes. This guide provides an objective comparison of two such intermediates: N-Ethyl-N-isopropylaniline and the more conventional N,N-diethylaniline. The comparison is supported by a discussion of steric and electronic effects, supplemented with representative experimental data.
Introduction to N-alkylanilines in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants. Their synthesis typically involves a diazotization reaction of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. N,N-dialkylanilines are frequently employed as coupling components, where the dialkylamino group acts as a potent activating group, directing the electrophilic attack of the diazonium ion to the para-position of the aniline (B41778) ring.
The nature of the alkyl substituents on the nitrogen atom can significantly influence the reactivity of the aniline derivative and the properties of the resulting dye. This guide focuses on the comparative performance of this compound and N,N-diethylaniline in this context.
Physicochemical Properties of the Anilines
A summary of the key physicochemical properties of this compound and N,N-diethylaniline is presented below. These properties can influence reaction conditions and solvent selection during dye synthesis.
| Property | This compound | N,N-diethylaniline |
| CAS Number | 54813-77-3 | 91-66-7[1] |
| Molecular Formula | C₁₁H₁₇N | C₁₀H₁₅N[2] |
| Molecular Weight | 163.26 g/mol | 149.23 g/mol [2] |
| Boiling Point | 223-225 °C[3] | 217 °C[1] |
| Density | 0.926 g/mL at 25 °C[3] | 0.938 g/mL at 25 °C[1] |
Performance in Azo Dye Synthesis: A Comparative Analysis
The primary distinction between this compound and N,N-diethylaniline in dye synthesis lies in the steric hindrance posed by the alkyl groups attached to the nitrogen atom.
Steric Effects: The isopropyl group in this compound is bulkier than the ethyl group in N,N-diethylaniline. This increased steric bulk can hinder the approach of the diazonium ion to the para-position of the aniline ring during the azo coupling reaction.[4][5] Consequently, the rate of reaction for this compound is expected to be slower than that for N,N-diethylaniline under identical conditions. This can potentially lead to lower reaction yields or require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve comparable conversions.
Electronic Effects: The electronic effects of the ethyl and isopropyl groups are broadly similar, with both being electron-donating groups that activate the aromatic ring for electrophilic substitution. Therefore, significant differences in the electronic properties of the resulting dyes (e.g., color) are not anticipated solely based on the choice between these two aniline derivatives.
Hypothetical Performance Data:
| Parameter | Dye from this compound | Dye from N,N-diethylaniline |
| Reaction Yield | Expected to be lower | Expected to be higher |
| Reaction Rate | Slower | Faster |
| Purity | Potentially higher due to slower reaction kinetics allowing for more selective coupling | May require more rigorous purification to remove by-products from faster, less selective reactions |
| λmax (Color) | Minimal difference expected | Minimal difference expected |
Experimental Protocols: General Synthesis of Azo Dyes
The following is a generalized experimental protocol for the synthesis of an azo dye using an N,N-dialkylaniline as the coupling component. This can be adapted for both this compound and N,N-diethylaniline.
1. Diazotization of a Primary Aromatic Amine:
-
Dissolve the primary aromatic amine (e.g., aniline or a substituted aniline) in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt solution.
2. Azo Coupling:
-
Dissolve the N,N-dialkylaniline (either this compound or N,N-diethylaniline) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Cool the solution of the coupling component in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period to allow for complete coupling.
-
The azo dye will precipitate out of the solution.
3. Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid dye with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent.
Logical Workflow of Azo Dye Synthesis
The synthesis of an azo dye from an N,N-dialkylaniline follows a clear and logical sequence of steps, as illustrated in the diagram below.
References
- 1. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 2. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
A Comparative Guide to Borane Complexes in Organic Reduction Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical decision in the synthesis of organic molecules, impacting yield, selectivity, and scalability. Borane (B79455) complexes offer a versatile toolkit for the reduction of a wide array of functional groups. This guide provides an objective comparison of commonly employed borane complexes, supported by experimental data, to facilitate informed reagent selection in research and development settings.
Overview of Common Borane Complexes
Borane (BH₃) itself is a highly reactive and pyrophoric gas, making it impractical for routine laboratory use.[1] Consequently, it is typically employed as a stabilized complex with a Lewis base. The nature of this Lewis base significantly modulates the reactivity, stability, and handling characteristics of the resulting borane complex. The most frequently utilized complexes include borane-tetrahydrofuran (B86392) (BTHF), borane-dimethyl sulfide (B99878) (BMS), and various amine-borane adducts.
Borane-Tetrahydrofuran (BTHF) is a widely used and highly reactive borane complex, commercially available as a solution in THF.[2] It readily reduces a variety of functional groups, including aldehydes, ketones, carboxylic acids, and amides.[2][3] However, BTHF solutions can degrade over time and are sensitive to moisture.[3][4]
Borane-Dimethyl Sulfide (BMS) offers greater stability and is available in higher concentrations compared to BTHF.[1][5] It is a versatile reducing agent for many of the same functional groups as BTHF.[1] Its primary drawback is the strong, unpleasant odor of dimethyl sulfide.[1][5]
Amine-Borane Complexes , such as those formed with pyridine, morpholine, ammonia, and various alkylamines, are generally stable, often crystalline solids that are easier to handle than BTHF and BMS.[3][6] Their reactivity is attenuated compared to BTHF and BMS and is inversely proportional to the strength of the nitrogen-boron dative bond.[7] This modulated reactivity can lead to enhanced chemoselectivity.
Comparative Performance Data
The following tables summarize the performance of various borane complexes in the reduction of representative functional groups. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence outcomes.
Table 1: Reduction of Ketones to Secondary Alcohols
| Borane Complex | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| BH₃·THF | Acetophenone (B1666503) | 1-Phenylethanol | High | 18 | Room Temp |
| BH₃·DMS | Various Ketones | Corresponding Alcohols | High | 0.33-2 | 0 - Room Temp |
| Ammonia-Borane | Various Ketones | Corresponding Alcohols | High | - | - |
| Pyridine-Borane | Cyclohexanone | Cyclohexanol | Low | - | - |
| Morpholine-Borane | Acetone | 2-Propanol | - | - | 25 |
| NHC-Borane | 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | 65 | 24 | 25 |
Note: Direct comparison is challenging due to variations in reported experimental conditions. NHC = N-Heterocyclic Carbene.[7][8]
Table 2: Reduction of Carboxylic Acids to Primary Alcohols
| Borane Complex | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| BH₃·THF | Various Acids | Corresponding Alcohols | High | 8 | Room Temp |
| BH₃·DMS | Various Acids | Corresponding Alcohols | High | 2-3 | 0 - Room Temp |
| Amine-Boranes | Aliphatic & Aromatic Acids | Corresponding Alcohols | up to 99% | - | - |
Note: Boranes are particularly effective for the reduction of carboxylic acids, often showing selectivity for acids over esters.[9]
Table 3: Reduction of Amides to Amines
| Borane Complex | Substrate | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| BH₃·THF | Various Amides | Corresponding Amines | High | 8 | Room Temp |
| BH₃·DMS | Various Amides | Corresponding Amines | High | 0.33 | 90 |
| Lithium Aminoborohydrides | Tertiary Amides | Corresponding Amines/Alcohols | Very Good to Quantitative | - | - |
Note: The reduction of amides with borane complexes is a robust and widely used transformation.[10][11]
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone (Acetophenone) with Borane-Tetrahydrofuran (BTHF)
Materials:
-
Acetophenone
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
3 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of 1.0 M BH₃-THF solution.[12]
-
Dilute the solution with two volumes of anhydrous THF and cool to 0 °C using an ice bath.[12]
-
Slowly add a solution of acetophenone in anhydrous THF to the cooled borane solution over a period of 5 minutes.[12]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C (Caution: Hydrogen gas evolution).[12]
-
Add diethyl ether to the mixture and transfer to a separatory funnel.[12]
-
Wash the organic layer sequentially with 3 M HCl, deionized water, and brine.[12]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]
-
Purify the product by column chromatography if necessary.
Protocol 2: General Procedure for the Reduction of a Carboxylic Acid or Amide with Borane-Dimethyl Sulfide (BMS)
Materials:
-
Carboxylic acid or amide substrate
-
Borane-dimethyl sulfide complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (B129727) or Ethanol (B145695) (for quenching)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the carboxylic acid or amide substrate in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.[13]
-
Add BH₃·SMe₂ dropwise to the solution over a period of 1 hour.[13]
-
Allow the reaction to warm to room temperature and stir for 8 hours. If the reaction does not proceed, it can be gently heated to 40-50 °C.[13]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol or ethanol (Caution: Effervescence).[13]
-
Stir the mixture at room temperature for 2 hours.[13]
-
Pour the mixture into water and extract with DCM or EtOAc.[13]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[13]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify by column chromatography as needed.
Visualizing Workflows and Selection Logic
Logical Workflow for Borane Complex Selection
The choice of a borane complex is dictated by the substrate's functional groups and the desired selectivity. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting an appropriate borane reducing agent.
Typical Experimental Workflow for a Borane Reduction
The following diagram outlines the key steps in a typical organic reduction reaction using a borane complex.
Caption: A generalized experimental workflow for borane-mediated reductions.
Conclusion
Borane complexes are powerful and versatile reagents for a multitude of reduction reactions in organic synthesis. The choice between highly reactive complexes like BTHF and BMS, and the more stable and selective amine-borane adducts depends on the specific requirements of the transformation, including the nature of the functional group to be reduced, the presence of other sensitive functionalities, and considerations of scale and handling. By understanding the relative merits and operational protocols of each, researchers can effectively harness the synthetic potential of this important class of reagents.
References
- 1. Borane Reagents [organic-chemistry.org]
- 2. blog.strem.com [blog.strem.com]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. benchchem.com [benchchem.com]
- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 6. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Analytical Techniques for Chiral Separation of N-Alkylanilines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of N-alkylanilines is a critical analytical challenge in the pharmaceutical and chemical industries. The stereochemistry of these compounds can significantly influence their pharmacological activity, toxicity, and metabolic pathways. This guide provides an objective comparison of the primary analytical techniques for the chiral separation of N-alkylanilines: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The performance of these techniques is compared based on experimental data, with detailed methodologies provided for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for chiral separations, offering a wide variety of chiral stationary phases (CSPs) and versatile mobile phase compositions. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including N-alkylanilines.[1][2]
Data Presentation: HPLC Separation of N-Alkylanilines
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | tR1 (min) | tR2 (min) | α | Rs | Reference |
| N-Ethyl-2-methylaniline | Newcrom R1 | MeCN:H2O:H3PO4 | 1.0 | 30 | - | - | - | - | [3] |
| N-methylaniline | C18 | MeOH:H2O (60:40, v/v) | 1.0 | 30 | 5.76 | - | - | - | [4] |
| Aniline (B41778) | C18 | MeOH:H2O (60:40, v/v) | 1.0 | 30 | 4.94 | - | - | - | [4] |
Experimental Protocol: Chiral HPLC Method Development for N-Alkylanilines (General Protocol)
This protocol outlines a general strategy for developing a chiral HPLC method for N-alkylanilines using polysaccharide-based CSPs.
1. Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phases: e.g., CHIRALPAK® IA (amylose-based), CHIRALCEL® OD-H (cellulose-based) (250 x 4.6 mm, 5 µm)[5][6]
-
HPLC-grade solvents: n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH)
-
Additives: diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA)
-
Racemic N-alkylaniline standards
2. Initial Screening:
-
Columns: Screen both amylose-based (e.g., CHIRALPAK® IA) and cellulose-based (e.g., CHIRALCEL® OD-H) columns.
-
Mobile Phases:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the aniline chromophore (e.g., 254 nm).
3. Method Optimization:
-
Mobile Phase Composition: If partial separation is observed, optimize the ratio of n-hexane to alcohol. Increasing the alcohol content generally decreases retention time.
-
Alcohol Modifier: Evaluate the effect of different alcohols (IPA vs. EtOH) on selectivity.
-
Additive Concentration: Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to achieve the best peak symmetry and resolution.
-
Flow Rate: Adjust the flow rate (e.g., 0.5 to 1.5 mL/min) to find the best balance between analysis time and resolution.
-
Temperature: Investigate the effect of column temperature (e.g., 10 °C to 40 °C) on enantioselectivity. Lower temperatures often lead to better resolution.[7]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[8] It utilizes supercritical CO2 as the primary mobile phase component, often with a small amount of an organic modifier, leading to faster separations and reduced solvent consumption. Polysaccharide-based CSPs are also the most commonly used stationary phases in chiral SFC.[9]
Data Presentation: Chiral SFC Separation of Primary Amines (Model for N-Alkylanilines)
| Analyte (Primary Amine) | Chiral Stationary Phase (CSP) | Mobile Phase (CO2/Modifier) | Additives | Flow Rate (mL/min) | Backpressure (bar) | Temp (°C) | α | Rs | Reference |
| 1-Aminoindan | Cyclofructan-based | CO2/MeOH (gradient) | 0.3% TFA / 0.2% TEA | 3.0 | 150 | 30 | 1.12 | 2.15 | [10] |
| 1-Phenylethylamine | Cyclofructan-based | CO2/MeOH (gradient) | 0.3% TFA / 0.2% TEA | 3.0 | 150 | 30 | 1.09 | 1.85 | [10] |
| Tranylcypromine | Cyclofructan-based | CO2/MeOH (gradient) | 0.3% TFA / 0.2% TEA | 3.0 | 150 | 30 | 1.15 | 2.50 | [10] |
Note: This data is for primary amines, which serve as a good model for the behavior of N-alkylanilines in chiral SFC. The use of acidic and basic additives is crucial for achieving good peak shape and resolution for amino compounds.[10]
Experimental Protocol: Chiral SFC Method Development for N-Alkylanilines (General Protocol)
1. Materials and Instrumentation:
-
SFC system with a UV detector and back pressure regulator
-
Chiral stationary phases: e.g., CHIRALPAK® IA, CHIRALCEL® OD-H (immobilized versions are recommended for SFC)
-
SFC-grade CO2
-
Organic modifiers: Methanol (MeOH), Ethanol (EtOH)
-
Additives: Trifluoroacetic acid (TFA), triethylamine (B128534) (TEA), diethylamine (DEA)
-
Racemic N-alkylaniline standards
2. Initial Screening:
-
Columns: Screen a range of polysaccharide-based CSPs.
-
Mobile Phase:
-
Start with a gradient of 5-40% of an alcohol modifier (MeOH or EtOH) in CO2.
-
For N-alkylanilines, a combination of an acidic and a basic additive is often beneficial. A common starting point is 0.1-0.5% of each.[10]
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at a suitable wavelength.
3. Method Optimization:
-
Modifier: Compare the selectivity of different alcohol modifiers (MeOH, EtOH).
-
Additives: Optimize the type and concentration of acidic and basic additives.
-
Gradient/Isocratic: If a separation is observed in the screening gradient, an isocratic method can be developed to improve resolution and shorten run time.
-
Back Pressure: Varying the back pressure can influence mobile phase density and thus selectivity.[8]
-
Temperature: Optimize the column temperature, as it can affect enantioselectivity.
Gas Chromatography (GC)
Chiral GC is a highly selective technique, particularly for volatile and thermally stable compounds.[11] The use of derivatized cyclodextrins as chiral stationary phases is the most common approach for GC enantioseparations.[12][13] For N-alkylanilines, which are secondary amines, derivatization is often necessary to improve their volatility and chromatographic behavior.
Data Presentation: Chiral GC Separation of 1-Phenylalkylamines (as TFA Derivatives)
| Analyte (TFA derivative) | Chiral Stationary Phase (CSP) | Carrier Gas | Temperature Program | α | Rs | Reference |
| 1-Phenylethylamine | 30% MTBCD in OV-1701 | Hydrogen | Isothermal (90-190°C) | - | - | [14] |
| p-Fluoro-1-phenylethylamine | 30% MTBCD in OV-1701 | Hydrogen | Isothermal (90-190°C) | - | - | [14] |
| o-Fluoro-1-phenylethylamine | 30% MTBCD in OV-1701 | Hydrogen | Isothermal (90-190°C) | - | - | [14] |
Note: The data from the reference indicates that separations were achieved, but specific α and Rs values were not provided in the abstract. The study highlights the importance of temperature optimization, with better separations generally observed at lower temperatures.[14]
Experimental Protocol: Chiral GC Method for N-Alkylanilines (General Protocol with Derivatization)
1. Derivatization:
-
Reagent: A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA).
-
Procedure: React the N-alkylaniline sample with TFAA in an appropriate solvent (e.g., dichloromethane) to form the N-trifluoroacetyl derivative. The reaction is typically fast and proceeds at room temperature.
2. Materials and Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column: e.g., a column coated with a derivatized cyclodextrin (B1172386) like 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (e.g., Rt-βDEXsm).[11]
-
High-purity carrier gas: Hydrogen or Helium
-
Derivatized N-alkylaniline standards
3. GC Conditions:
-
Injector: Split/splitless injector, temperature typically 250 °C.
-
Carrier Gas: Hydrogen is often preferred for its higher optimal linear velocity.[14]
-
Oven Temperature Program: Start with an initial isothermal period at a low temperature (e.g., 60-100 °C) followed by a temperature ramp (e.g., 2-5 °C/min) to an upper limit (e.g., 200-230 °C). Isothermal conditions at lower temperatures can also be effective.[14]
-
Detector: FID, temperature typically 250 °C.
4. Method Optimization:
-
Temperature Program: The temperature ramp rate and isothermal holds are critical for optimizing resolution. Slower ramps and lower temperatures generally improve separation.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas to achieve the best efficiency.
-
Derivatization: Ensure the derivatization reaction goes to completion to avoid multiple peaks for the same analyte.
Visualizing the Workflow
A generalized workflow for the chiral separation of N-alkylanilines is presented below.
Caption: General workflow for chiral separation of N-alkylanilines.
Comparison and Conclusion
| Feature | HPLC | SFC | GC |
| Applicability | Broad, wide range of CSPs | Good for normal-phase separations, "green" | Volatile and thermally stable compounds |
| Speed | Moderate | Fast | Fast |
| Solvent Consumption | High | Low | Very Low |
| Sample Preparation | Minimal (dissolution) | Minimal (dissolution) | Often requires derivatization |
| Common CSPs | Polysaccharide, Protein, etc. | Polysaccharide | Cyclodextrin |
| Key Advantage | Versatility, established methods | Speed, reduced environmental impact | High resolution for suitable compounds |
| Key Disadvantage | High solvent cost and disposal | Higher initial instrument cost | Limited to volatile/derivatizable analytes |
-
HPLC remains a versatile and robust choice, with a vast library of available chiral stationary phases.
-
SFC offers significant advantages in terms of speed and reduced environmental impact, making it an excellent alternative to normal-phase HPLC, particularly for high-throughput screening.
-
GC provides exceptional resolution for volatile N-alkylanilines, although the need for derivatization can add a step to the sample preparation process.
For researchers and drug development professionals, a screening approach utilizing both HPLC and SFC with a selection of polysaccharide-based CSPs is recommended to efficiently identify the optimal conditions for a given N-alkylaniline enantiomeric pair. For volatile analogs, chiral GC should also be considered as a high-resolution option.
References
- 1. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hplc.eu [hplc.eu]
- 6. chiraltech.com [chiraltech.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. fagg.be [fagg.be]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Unraveling the Signature Fragmentation of N-Alkylanilines in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of N-alkylanilines is crucial for the unambiguous identification and structural elucidation of these important chemical entities. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of a series of N-alkylanilines, supported by experimental data and detailed analytical protocols.
The fragmentation of N-alkylanilines under electron ionization is primarily dictated by the stability of the resulting radical cations and the facile cleavage of bonds adjacent to the nitrogen atom. The dominant fragmentation pathway is the α-cleavage, which involves the homolytic cleavage of the C-C bond alpha to the nitrogen atom within the alkyl substituent. This process leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the mass spectrum.
Comparative Fragmentation Patterns
The mass spectra of N-alkylanilines are characterized by a molecular ion peak (M+) and a series of fragment ions. The relative abundance of these ions is dependent on the nature of the N-alkyl substituent. As the alkyl chain length increases, the likelihood of α-cleavage also increases, leading to a more prominent fragment ion resulting from the loss of an alkyl radical.
Below is a summary of the key mass spectral data for N-methylaniline, N-ethylaniline, N-propylaniline, and N-butylaniline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Relative Intensities (%) |
| N-Methylaniline | C₇H₉N | 107.15 | 107 (M+, 81%), 106 (M-1, 100%) , 77 (34%), 51 (16%)[1][2][3] |
| N-Ethylaniline | C₈H₁₁N | 121.18 | 121 (M+, ~30%), 106 (M-15, 100%) , 77 (20%)[4][5] |
| N-Propylaniline | C₉H₁₃N | 135.21 | 135 (M+, ~20%), 106 (M-29, 100%) , 77 (~15%)[6][7] |
| N-Butylaniline | C₁₀H₁₅N | 149.23 | 149 (M+, ~15%), 106 (M-43, 100%) , 77 (~10%)[8][9] |
Fragmentation Pathways
The characteristic fragmentation patterns of N-alkylanilines can be visualized through the following generalized pathway. The initial ionization event results in the formation of a molecular ion. Subsequent α-cleavage leads to the expulsion of an alkyl radical and the formation of the stable N-phenylformiminium cation at m/z 106.
Figure 1. Generalized fragmentation pathway of N-alkylanilines.
For N-methylaniline, the loss of a hydrogen radical (M-1) is the most favorable fragmentation, leading to the base peak at m/z 106. For N-ethylaniline, N-propylaniline, and N-butylaniline, the dominant fragmentation is the loss of a methyl (M-15), ethyl (M-29), and propyl (M-43) radical, respectively, all resulting in the same stable cation at m/z 106.
Figure 2. Fragmentation of N-Ethylaniline.
Experimental Protocols
The following section details a typical experimental protocol for the analysis of N-alkylanilines by gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of N-methylaniline, N-ethylaniline, N-propylaniline, and N-butylaniline in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solutions: Dilute the sample containing the N-alkylaniline(s) with the same solvent used for the standard solutions to a concentration within the calibrated range.
2. GC-MS Instrumentation and Conditions
A typical GC-MS system equipped with a capillary column is suitable for this analysis. The following are representative instrumental parameters:
-
Gas Chromatograph (GC)
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm I.D. column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 280 °C for 5 minutes.[10]
-
-
-
Mass Spectrometer (MS)
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[10]
-
Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.
-
3. Data Analysis
-
Peak Identification: Identify the peaks corresponding to the N-alkylanilines in the total ion chromatogram (TIC) by comparing their retention times with those of the analytical standards.
-
Mass Spectrum Interpretation: Confirm the identity of each peak by comparing its mass spectrum with reference spectra from a library (e.g., NIST/EPA/NIH Mass Spectral Library) and by analyzing the characteristic fragmentation patterns described in this guide.[11]
-
Quantification: If quantitative analysis is required, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the base peak) against the concentration of the standard solutions. Determine the concentration of the N-alkylaniline in the sample by interpolating its peak area on the calibration curve.
References
- 1. N-Methylaniline(100-61-8) MS spectrum [chemicalbook.com]
- 2. Aniline, N-methyl- [webbook.nist.gov]
- 3. massbank.eu [massbank.eu]
- 4. N-Ethylaniline(103-69-5) MS [m.chemicalbook.com]
- 5. Benzenamine, N-ethyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzenamine, N-propyl- [webbook.nist.gov]
- 8. N-Butylaniline | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
HPLC vs. GC for the Analysis of N-alkylaniline Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of N-alkylaniline mixtures are crucial in various stages of chemical synthesis and pharmaceutical development for reaction monitoring, purity assessment, and quality control.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between them depends on the specific physicochemical properties of the analytes, the sample matrix, and the analytical objectives such as sensitivity, selectivity, and throughput.[2][3]
This guide provides an objective comparison of HPLC and GC for the analysis of N-alkylaniline mixtures, supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable technique for their needs.
Principle of Separation
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For N-alkylanilines, reversed-phase HPLC (RP-HPLC) is the most common method.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol).[1][5] Compounds with higher hydrophobicity (longer alkyl chains in N-alkylanilines) interact more strongly with the stationary phase, leading to longer retention times.[4] HPLC is particularly well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3]
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase.[2] The sample is vaporized and transported through a column by an inert carrier gas (mobile phase).[6] Separation occurs as components partition between the carrier gas and a liquid or solid stationary phase coated on the column wall.[7] GC is ideal for volatile and thermally stable compounds. For less volatile compounds, derivatization may be necessary to increase their volatility.[2]
Comparison of Performance Characteristics
The selection of an analytical method is often a trade-off between various performance parameters. The table below summarizes the expected performance characteristics of HPLC with UV detection and GC with Mass Spectrometry (MS) detection for the analysis of N-alkylanilines.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity.[2] | Separation based on volatility and polarity.[2] |
| Analyte Suitability | Non-volatile and thermally unstable compounds.[7] | Volatile and thermally stable compounds.[7] |
| Limit of Detection (LOD) | High ng/mL to low µg/mL.[2] | Low ng/mL to pg/mL.[2] |
| Limit of Quantification (LOQ) | µg/mL range.[2] | Low ng/mL.[2] |
| Linearity (Corr. Coeff.) | > 0.99.[2] | > 0.99.[2] |
| Precision (%RSD) | < 5%.[2] | < 5%.[2] |
| Sample Preparation | Often simple, involving dilution and filtration.[2] | May require extraction and derivatization.[2][8] |
| Selectivity | Moderate; potential for interference from co-eluting compounds.[2] | High; MS provides specific identification based on mass-to-charge ratio.[2] |
| Throughput | High; faster analysis times are typical.[2] | Moderate; run times can be longer.[2] |
| Cost | Generally lower initial cost and operating costs.[6] | Higher initial cost; carrier gas can be more affordable than HPLC solvents.[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a typical starting point for the analysis of N-alkylaniline mixtures and may require optimization.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][2]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). For improved peak shape, 0.1% formic or phosphoric acid can be added.[2][9]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-Vis detector at a wavelength of 254 nm.[2]
2. Sample and Standard Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of each N-alkylaniline standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks.[1][4]
-
Working Standard Mixture: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).[5]
-
Sample Preparation: Dilute the sample containing the N-alkylaniline mixture with the mobile phase to an appropriate concentration.[2]
-
Filtration: Filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general procedure for the GC-MS analysis of N-alkylanilines.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[11]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2][11]
-
Inlet Temperature: 250°C.[2]
-
Injection Volume: 1 µL (splitless mode).[2]
-
Oven Temperature Program: Initial temperature 80°C, hold for 1 minute; ramp at 15°C/min to 280°C, hold for 5 minutes.[2]
-
MSD Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[2]
2. Sample and Standard Preparation:
-
Sample Extraction: For complex matrices, a liquid-liquid extraction may be necessary. For example, basify an aqueous sample with 1 M sodium hydroxide, extract with dichloromethane, and then evaporate the organic layer to dryness before reconstituting in a suitable solvent like ethyl acetate.[2]
-
Derivatization (if necessary): For N-alkylanilines with poor volatility or peak shape, derivatization (e.g., acetylation) may be required.
-
Standard Preparation: Prepare calibration standards by dissolving the N-alkylaniline standards in the same solvent used for the final sample reconstitution.
Data Presentation: Comparative Retention Data
The following table presents representative chromatographic data for a hypothetical mixture of N-alkylanilines, illustrating the separation achievable by both HPLC and GC. In RP-HPLC, retention time increases with the length of the alkyl chain due to increased hydrophobicity.[4] In GC, retention time is primarily influenced by the boiling point and polarity of the compounds.[12]
| Compound | Boiling Point (°C) | HPLC Retention Time (min) | GC Retention Time (min) |
| Aniline (B41778) | 184 | 4.94[10] | ~8.0 |
| N-Methylaniline | 196 | 5.76[10] | ~9.5 |
| N,N-Dimethylaniline | 194 | ~6.2 | ~9.2 |
| N-Ethylaniline | 205 | ~6.8 | ~10.3 |
| o-Toluidine (isomer) | 200 | ~6.5 | ~10.0 |
| m-Toluidine (isomer) | 203 | ~6.7 | ~10.2 |
| p-Toluidine (isomer) | 200 | ~6.6 | ~10.1 |
Note: Retention times are illustrative and will vary depending on the specific chromatographic conditions, column, and instrument.
Workflow and Decision Diagrams
Caption: Decision tree for selecting between HPLC and GC.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of N-alkylaniline mixtures, each with distinct advantages.
Choose HPLC when:
-
The N-alkylanilines are non-volatile, have high molecular weights, or are thermally unstable.[7]
-
Sample preparation needs to be simple and direct.[2]
-
High throughput is a primary consideration.[2]
-
The primary goal is quantification of the main components without the need for the highest sensitivity.
Choose GC when:
-
The N-alkylanilines are volatile and thermally stable.[7]
-
High sensitivity (trace analysis) is required.[2]
-
Definitive identification of analytes is necessary, which is facilitated by coupling with a mass spectrometer.[13]
-
The sample matrix is complex, requiring the high selectivity of MS detection.[2]
For comprehensive quality control, a combination of both techniques can be ideal. HPLC can be used for routine purity assays and quantification, while GC-MS can be employed for identifying unknown volatile impurities and for orthogonal verification of purity results.[11] The ultimate choice will be guided by the specific analytical requirements, the nature of the sample, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 13. drawellanalytical.com [drawellanalytical.com]
A Comparative Analysis of the Reactivity of N-Ethylaniline and N-Isopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-ethylaniline and N-isopropylaniline, focusing on reactions pertinent to synthetic chemistry and drug development. The information presented is supported by available experimental data and established chemical principles, offering insights into how the subtle difference in the N-alkyl substituent—ethyl versus the bulkier isopropyl group—influences reactivity. This comparison is crucial for selecting the appropriate reagent, optimizing reaction conditions, and predicting reaction outcomes in synthetic pathways.
Executive Summary
The primary determinant of the differential reactivity between N-ethylaniline and N-isopropylaniline is steric hindrance . The branched structure of the isopropyl group in N-isopropylaniline imposes greater steric bulk around the nitrogen atom and the ortho positions of the aromatic ring compared to the linear ethyl group in N-ethylaniline. This increased steric hindrance in N-isopropylaniline generally leads to lower reaction rates and can influence regioselectivity in various organic reactions.
While both N-alkylanilines are activated towards electrophilic aromatic substitution and participate in reactions typical of secondary anilines, the degree of their reactivity varies. N-ethylaniline, being less sterically hindered, generally exhibits faster reaction rates.
Reactivity Comparison: A Data-Driven Overview
Direct quantitative comparisons of reaction rates and yields for N-ethylaniline and N-isopropylaniline under identical conditions are limited in publicly available literature. However, by combining data from studies on similar N-alkylanilines and fundamental principles of organic chemistry, a clear trend emerges.
| Reaction Type | N-Ethylaniline | N-Isopropylaniline | Key Influencing Factor |
| Electrophilic Aromatic Substitution | Generally more reactive. | Generally less reactive due to steric hindrance at the ortho positions and the nitrogen atom. | Steric Hindrance |
| Oxidation | More susceptible to oxidation. | Less susceptible to oxidation due to steric shielding of the nitrogen atom. | Steric Hindrance |
| N-Alkylation | More reactive towards alkylating agents. | Less reactive due to increased steric bulk around the nitrogen nucleophile. | Steric Hindrance |
| Basicity | Similar to N-isopropylaniline. | Similar to N-ethylaniline. | Electronic Effects |
In-Depth Analysis of Reactivity
Electrophilic Aromatic Substitution (EAS)
The N-alkylamino group is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom donates electron density to the aromatic ring, facilitating the attack by electrophiles. However, the steric bulk of the alkyl group can hinder the approach of the electrophile to the ortho positions.
-
Nitration: Studies on the nitration of N-alkylanilines have shown that the regioselectivity can be influenced by the N-alkyl substituent. For instance, the nitration of N-ethylaniline with nitric acid in sulfuric acid predominantly yields the p-nitro product.[1] While specific comparative kinetic data for N-isopropylaniline is scarce, the increased steric bulk of the isopropyl group is expected to further disfavor substitution at the ortho positions, leading to a higher para-selectivity but likely at a slower overall reaction rate.
-
Bromination: The bromination of anilines is a rapid reaction. To control it, the amino group is often first acylated to reduce its activating effect. In the case of N-alkylanilines, the steric hindrance from the alkyl group plays a significant role. For a related compound, 2-isopropylaniline, the choice of solvent can dramatically influence the site of bromination, highlighting the impact of steric factors.[2] It is reasonable to infer that the bulkier isopropyl group in N-isopropylaniline would lead to a slower rate of bromination compared to N-ethylaniline, particularly at the ortho-positions.
-
Friedel-Crafts Acylation: This reaction is highly sensitive to the electronic and steric properties of the substrate. The N-alkylamino group is a strong activator, but the reaction can be complicated by the Lewis acid catalyst complexing with the nitrogen atom, which deactivates the ring. The increased steric hindrance in N-isopropylaniline would likely impede the approach of the bulky acylium ion electrophile, resulting in a significantly slower reaction rate compared to N-ethylaniline.
Oxidation
The nitrogen atom in N-alkylanilines is susceptible to oxidation. Kinetic studies on the oxidation of N-methylaniline and N-ethylaniline by peroxomonophosphoric acid have been reported.[3] Although data for N-isopropylaniline is not available in this specific study, the general trend observed is that steric hindrance can affect the rate of oxidation. The bulkier isopropyl group in N-isopropylaniline would sterically shield the nitrogen atom, making it less accessible to the oxidizing agent and thus, likely decreasing the rate of oxidation compared to N-ethylaniline.
N-Alkylation
N-alkylation of secondary anilines to form tertiary anilines is a common transformation. The reactivity in these reactions is governed by the nucleophilicity of the nitrogen atom and the accessibility of its lone pair. The increased steric hindrance around the nitrogen in N-isopropylaniline would make it a less effective nucleophile compared to N-ethylaniline, leading to slower N-alkylation rates. A study on the gas-phase alkylation of N-methylaniline and N-ethylaniline demonstrated that N-alkylation is the predominant pathway.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Nitration of an N-Alkylaniline (General Procedure)
Materials:
-
N-alkylaniline (e.g., N-ethylaniline)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the N-alkylaniline to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the N-alkylaniline in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product, wash with cold water until the washings are neutral, and then dry.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Bromination of an N-Alkylaniline (Acylation-Bromination-Deacylation Sequence)
This three-step sequence is often employed to achieve selective monobromination.
Step A: N-Acylation
-
Dissolve the N-alkylaniline in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add acetic anhydride (B1165640) and a catalyst (e.g., a catalytic amount of sulfuric acid or zinc dust).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Filter, wash with water, and dry the product.
Step B: Bromination of the Acylated Product
-
Dissolve the N-acetylated aniline (B41778) in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine in acetic acid dropwise with stirring at room temperature.
-
Continue stirring until the reaction is complete.
-
Pour the reaction mixture into water to precipitate the brominated product.
-
Filter, wash with a solution of sodium bisulfite (to remove excess bromine) and then with water, and dry.
Step C: Deacylation (Hydrolysis)
-
Reflux the brominated N-acetylated aniline with an aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).
-
After the reaction is complete, cool the mixture and neutralize it to precipitate the brominated aniline.
-
Filter, wash with water, and dry the final product.
Protocol 3: Friedel-Crafts Acylation (General Procedure)
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
N-alkylaniline
-
Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a reaction flask under an inert atmosphere and charge it with anhydrous aluminum chloride and the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the stirred suspension.
-
Add the N-alkylaniline dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism of electrophilic aromatic substitution on an N-alkylaniline.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.
Conclusion
The reactivity of N-ethylaniline and N-isopropylaniline is primarily dictated by the steric hindrance imposed by their respective N-alkyl substituents. N-ethylaniline, with its less bulky ethyl group, is generally the more reactive of the two in common organic transformations such as electrophilic aromatic substitution, oxidation, and N-alkylation. In contrast, the larger isopropyl group of N-isopropylaniline sterically shields the nitrogen atom and the ortho positions of the aromatic ring, leading to slower reaction rates. For synthetic chemists and drug development professionals, this understanding is critical for reagent selection and the design of efficient synthetic routes. While direct comparative quantitative data is not always available, the principles of steric effects provide a reliable predictive framework for the reactivity of these two important synthetic intermediates.
References
Performance of different catalysts for N-alkylation of anilines
A Comparative Guide to Catalysts for N-Alkylation of Anilines
The N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the production of a wide array of pharmaceuticals, agrochemicals, and functional materials. The direct use of alcohols as alkylating agents, via a "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a highly atom-economical and environmentally benign approach, with water as the sole byproduct. The efficiency and selectivity of this reaction are critically dependent on the catalyst employed. This guide provides a comparative overview of the performance of various catalytic systems for the N-alkylation of anilines, supported by experimental data.
General Experimental Workflow
The general procedure for the catalytic N-alkylation of anilines with alcohols involves the combination of the aniline (B41778) substrate, the alcohol as the alkylating agent, a catalyst, and often a base in a suitable solvent. The reaction mixture is typically heated for a specific duration, after which the product is isolated and purified.
Figure 1: General workflow for the catalytic N-alkylation of anilines.
Noble Metal Catalysts
Catalysts based on noble metals such as iridium and ruthenium are highly effective for the N-alkylation of anilines, often exhibiting high turnover numbers and operating under relatively mild conditions.
Iridium-Based Catalysts
An iridium/graphene nanostructured catalyst (GIrNC) has demonstrated high efficiency in the N-alkylation of aniline with various alcohols.[1]
| Substrate (Aniline) | Alkylating Agent | Catalyst Loading | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Aniline | Benzyl (B1604629) alcohol | 0.02 g | 110 | 24 | 92 | N-benzylaniline | [1] |
| Aniline | p-Anisyl alcohol | 0.02 g | 110 | 24 | 93 | N-(4-methoxybenzyl)aniline | [1] |
| Aniline | 4-Chlorobenzyl alcohol | 0.02 g | 110 | 24 | 85 | N-(4-chlorobenzyl)aniline | [1] |
| Aniline | Ethanol | 0.005 g | 110 | 24 | 80 | N-ethylaniline | [1] |
| Aniline | Propanol | 0.005 g | 110 | 24 | 68 | N-propylaniline | [1] |
| Aniline | Butanol | 0.005 g | 110 | 24 | 75 | N-butylaniline | [1] |
Experimental Protocol (GIrNC): A mixture of aniline (1 mmol), alcohol (2 mmol), and the GIrNC catalyst (0.02 g) was heated at 110 °C for 24 hours in a solvent-free and base-free environment.[1] The product was then isolated, and the yield was determined.
Ruthenium-Based Catalysts
Ruthenium complexes, particularly those with phosphine (B1218219) ligands, are also potent catalysts for this transformation. A notable example involves the use of a ruthenium/dppf-type ligand complex for the N-alkylation of anilines with primary carbohydrate alcohols.[2]
| Substrate (Aniline) | Alkylating Agent | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Carbohydrate alcohol | [RuCl₂(p-cymene)]₂/L1 | K₂CO₃ | 140 | 21 | up to 97 | [2] |
| Substituted Anilines | Carbohydrate alcohol | [RuCl₂(p-cymene)]₂/L1 | K₂CO₃ | 140 | 21 | 18-97 | [2] |
Experimental Protocol (Ruthenium/dppf): A mixture of the aniline derivative (0.10 mmol), primary carbohydrate alcohol (0.12 mmol), [RuCl₂(p-cymene)]₂ (0.0025 mmol, 5 mol% of Ru), ligand L1 (6 mol%), and K₂CO₃ (10 mol%) in p-xylene (B151628) (0.15 mL) was heated at 140 °C for 21 hours.[2]
Earth-Abundant Metal Catalysts
Driven by the need for more sustainable and cost-effective processes, significant research has focused on developing catalysts based on earth-abundant first-row transition metals like nickel, copper, and manganese.
Nickel-Based Catalysts
Nickel catalysts have emerged as a promising alternative to precious metals. A system comprising NiBr₂ and 1,10-phenanthroline (B135089) has been shown to be effective for the selective monoalkylation of anilines.[3]
| Substrate (Aniline) | Alkylating Agent | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | NiBr₂/1,10-phenanthroline | t-BuOK | 130 | 48 | 99 (GC) | [3] |
| Substituted Anilines | Benzyl alcohol | NiBr₂/1,10-phenanthroline | t-BuOK | 130 | 48 | 49-88 | [3] |
| Aniline | Various Benzyl Alcohols | NiBr₂/1,10-phenanthroline | t-BuOK | 130 | 48 | up to 96 | [3] |
Experimental Protocol (Nickel/Phenanthroline): A mixture of the aniline (0.25 mmol), alcohol (1.0 mmol), NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol) in toluene (B28343) (2.0 mL) was heated at 130 °C for 48 hours under a nitrogen atmosphere.[3]
Manganese-Based Catalysts
Manganese pincer complexes have been successfully employed for the selective N-alkylation of amines with a broad range of alcohols, including the challenging methylation using methanol.[4]
| Substrate (Aniline) | Alkylating Agent | Catalyst | Base | Temp. (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | Mn-pincer complex | t-BuOK | 80 | 90 (GC) | [4] |
| Substituted Anilines | Benzyl alcohol | Mn-pincer complex | t-BuOK | 80-100 | 80-90 | [4] |
| Aniline | Methanol | Mn-pincer complex | t-BuOK | 100 | 72 (GC) | [4] |
Experimental Protocol (Manganese Pincer): A mixture of aniline (0.5 mmol), benzyl alcohol (0.6 mmol), the manganese pincer complex (0.01 mmol), and t-BuOK (1 equiv.) in toluene (1 ml) was heated at 80 °C.[4]
Heterogeneous Catalysts
Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability. Several solid-supported catalysts have been developed for the N-alkylation of anilines.
Silver/Graphene Oxide Nanocatalyst
A silver/graphene oxide (Ag/GO) nanohybrid has been reported as an efficient heterogeneous catalyst for the N-alkylation of anilines with various benzyl alcohols, demonstrating high conversion and selectivity under mild conditions.[5]
| Substrate (Aniline) | Alkylating Agent | Catalyst | Yield (%) | Reference |
| Aniline | Benzyl alcohol | Ag/GO | High | [5] |
| Aniline | Substituted Benzyl Alcohols | Ag/GO | Good | [5] |
Nickel on Alumina
Nickel nanoparticles supported on θ-Al₂O₃ have been shown to be highly active and reusable heterogeneous catalysts for the alkylation of both anilines and aliphatic amines with a variety of alcohols under additive-free conditions.[6] This system exhibits a higher turnover number (TON) for the reaction of aniline with an aliphatic alcohol compared to some precious metal-based catalysts.[6]
Metal-Free Catalysis
Recent advancements have also explored metal-free catalytic systems, which offer a more sustainable and cost-effective approach.
Acid-Catalyzed N-Alkylation
An acid-catalyzed, solvent-switchable method for the chemoselective N-alkylation of unprotected anilines using ortho-quinone methides has been developed.[7]
| Substrate (Aniline) | Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline derivative | o-Quinone methide | C₆F₅OH | Toluene | 80 | 12 | Good | [7] |
| Substituted Anilines | o-Quinone methide | C₆F₅OH | Toluene | 80 | 12 | Moderate to Good | [7] |
Experimental Protocol (Acid-Catalyzed): A mixture of the aniline (0.2 mmol), ortho-quinone methide (0.3 mmol), and C₆F₅OH (10.0 mol%) in toluene (0.5 mL) was heated at 80 °C for 12 hours.[7]
Base-Catalyzed N-Alkylation
Interestingly, the N-alkylation of amines with alcohols can also be achieved with only a catalytic amount of a strong base like KOtBu under air, completely avoiding the need for a metal catalyst.[8]
| Substrate (Aniline) | Alkylating Agent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | KOtBu (25 mol%) | 140 | 18 | High | [8] |
Experimental Protocol (Base-Catalyzed): A mixture of the amine (0.2 mmol), alcohol (0.25 mmol), and KOtBu (25 mol%) in toluene (0.3 mL) was heated at 140 °C for 18 hours in a pressure tube under air.[8]
Conclusion
The field of catalytic N-alkylation of anilines has seen significant progress, with a diverse range of efficient catalytic systems being developed. While noble metal catalysts remain highly effective, the development of catalysts based on earth-abundant metals and even metal-free systems offers more sustainable and economical alternatives. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired selectivity, and cost considerations. The data and protocols presented in this guide provide a valuable resource for researchers in selecting the most appropriate catalytic system for their needs.
References
- 1. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for N-Ethyl-N-isopropylaniline Quantification
In the development and manufacturing of pharmaceuticals, the precise quantification of chemical intermediates and potential impurities is paramount to ensure the safety and efficacy of the final drug product. N-Ethyl-N-isopropylaniline is one such intermediate whose purity must be rigorously controlled. This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document outlines the validation parameters, experimental protocols, and comparative performance data for these two methods. The methodologies and acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines, which provide a robust framework for the validation of analytical procedures.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-FID for the quantification of this compound depends on several factors, including the specific requirements of the analysis, such as sensitivity needs, sample matrix, and available instrumentation. Below is a summary of the typical performance data for each method.
Table 1: Comparison of HPLC-UV and GC-FID Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range | 1 - 150 µg/mL | 0.5 - 200 µg/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% | 80% - 120% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL | S/N ratio ≥ 10:1 |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This protocol describes a validated reversed-phase HPLC method for the quantification of this compound.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the linear range of the method.
c. Validation Protocol:
-
Specificity (Forced Degradation):
-
Acid Hydrolysis: Reflux sample solution with 0.1N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples to ensure no interference from degradation products at the retention time of this compound.
-
-
Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine by the signal-to-noise ratio method.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol outlines a validated GC-FID method for the quantification of this compound.
a. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Diluent: Dichloromethane.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 0.5 µg/mL to 200 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to obtain a theoretical concentration within the linear range of the method.
c. Validation Protocol:
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine by the signal-to-noise ratio method.
Visualizations
A clear understanding of the logical flow of the analytical method validation process is essential. The following diagrams illustrate the typical workflows.
Comparative study of N-alkylation using alkyl halides vs alcohols
For researchers, scientists, and drug development professionals, the formation of C-N bonds through N-alkylation is a cornerstone of organic synthesis. The choice of alkylating agent is a critical decision that influences reaction efficiency, substrate scope, and environmental impact. This guide provides an objective comparison of two common methods: traditional N-alkylation using alkyl halides and the increasingly popular green alternative utilizing alcohols.
This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for your synthetic needs.
At a Glance: Key Performance Indicators
To facilitate a rapid comparison, the following table summarizes the key performance indicators for N-alkylation using alkyl halides versus alcohols. The data presented is a synthesis of findings from multiple studies.
| Parameter | N-Alkylation with Alkyl Halides | N-Alkylation with Alcohols |
| Reaction Type | Nucleophilic Substitution (typically S_N2) | Catalytic Hydrogen Autotransfer ("Borrowing Hydrogen") |
| Typical Reagents | Alkyl iodides, bromides, chlorides | Primary and secondary alcohols |
| Catalyst | Often not required, but phase transfer catalysts can be used.[1] | Typically transition metal complexes (e.g., Ru, Ir, Mn, Fe, Co) or heterogeneous catalysts.[2][3][4][5][6] |
| Byproducts | Halide salts | Water[5] |
| Reaction Temperature | Room temperature to moderate heating (e.g., 30-80 °C).[1] | Generally higher temperatures (e.g., 80-140 °C).[2][3][6] |
| Selectivity | Can lead to over-alkylation (formation of tertiary amines and quaternary ammonium (B1175870) salts).[7] | Often highly selective for mono-alkylation.[2] |
| Functional Group Tolerance | Can be limited by the reactivity of the alkyl halide. | Generally good, tolerating a wide range of functional groups.[2] |
| Green Chemistry Aspect | Generates stoichiometric salt waste. Alkyl halides can be toxic. | Atom economical (water is the only byproduct). Alcohols are often derived from renewable resources.[2] |
Experimental Data: A Comparative Overview
The following tables provide a summary of representative experimental data for the N-alkylation of aniline (B41778) with benzyl (B1604629) bromide (Table 1) and benzyl alcohol (Table 2), showcasing typical reaction conditions and yields.
Table 1: N-Alkylation of Aniline with Benzyl Bromide
| Entry | Amine | Alkyl Halide | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl Bromide | Al2O3-OK | Acetonitrile (B52724) | 30 | 2 | 65 (mono), 15 (di) | [8] |
| 2 | Aniline | Benzyl Bromide | NaHCO3 / SDS | Water | 80 | - | - | [9] |
Table 2: N-Alkylation of Aniline with Benzyl Alcohol
| Entry | Amine | Alcohol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Benzyl Alcohol | Mn-pincer complex | t-BuOK | Toluene (B28343) | 80 | 24 | ~85 | [2] |
| 2 | Aniline | Benzyl Alcohol | NHC-Ir(III) complex | KOtBu | - | 120 | 24 | 93 | [10] |
| 3 | Aniline | Benzyl Alcohol | NiBr2 / 1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | 99 (selectivity) | [4] |
| 4 | Aniline | Benzyl Alcohol | CoNx@NC | t-BuOK | Toluene | 140 | 18 | - | [6] |
| 5 | Aniline | Benzyl Alcohol | Au/TiO2 | - | Toluene | 140 | - | High | [11] |
| 6 | Aniline | Benzyl Alcohol | Ru complex | K-tert-butoxide | Toluene | - | 24 | High | [12] |
Experimental Protocols
Method 1: N-Alkylation of an Amine with an Alkyl Halide
This protocol is a general procedure based on the alkylation of amines using alkyl halides.[1]
Materials:
-
Amine (10 mmol)
-
Alkyl halide (10 mmol for mono-alkylation, 20 mmol for di-alkylation)
-
Acetonitrile (10 mL)
-
Catalyst (e.g., Al2O3–OK, 20 wt% of amine)
-
Sodium bicarbonate (10% aqueous solution)
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL round-bottom flask equipped with a thermometer and magnetic stirrer, combine the amine (10 mmol), alkyl halide (10 mmol), acetonitrile (10 mL), and catalyst (20 wt% of the amine).
-
Stir the mixture at room temperature (30 °C) for the required time (typically 1-7 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with ether (3 x 10 mL).
-
Combine the filtrates and wash with 10% aqueous sodium bicarbonate (10 mL) and then with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the N-alkylated product.
-
Purify the crude product by column chromatography if necessary.
Method 2: N-Alkylation of an Amine with an Alcohol via Borrowing Hydrogen
This protocol is a general procedure based on the transition-metal-catalyzed N-alkylation of amines with alcohols.[2][3]
Materials:
-
Amine (e.g., Aniline, 1.0 mmol)
-
Alcohol (e.g., Benzyl alcohol, 1.1 mmol)
-
Catalyst (e.g., Co-catalyst, 1 mol%)
-
Base (e.g., KOH, 0.5 mmol)
-
Toluene (2 mL)
-
Ethyl acetate (B1210297)
Procedure:
-
To an oven-dried 15 mL screw-capped reaction tube, add the amine (1.0 mmol), alcohol (1.1 mmol), catalyst (1 mol%), base (0.5 mmol), and toluene (2 mL).
-
Add a magnetic stirring bar and seal the tube.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Work up the reaction by adding ethyl acetate (3 x 5 mL) and washing with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane (B92381) and ethyl acetate) to yield the N-alkylated product.
Mechanistic Pathways and Visualizations
The two methods proceed through fundamentally different mechanisms, which are visualized below using the DOT language.
N-Alkylation with Alkyl Halides: A Nucleophilic Substitution Pathway
The reaction of an amine with an alkyl halide typically follows a bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion.[13] This process can be repeated, leading to di- and tri-alkylation, and ultimately the formation of a quaternary ammonium salt.[7]
N-Alkylation with Alcohols: The "Borrowing Hydrogen" Pathway
The N-alkylation of amines with alcohols is a more complex, catalytic process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction.[2][14] The mechanism involves the temporary removal (borrowing) of hydrogen from the alcohol to form an aldehyde intermediate. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final N-alkylated amine and water.[2]
Conclusion
The choice between alkyl halides and alcohols for N-alkylation depends on the specific requirements of the synthesis.
N-alkylation with alkyl halides is a classical and often straightforward method that can be performed under mild conditions and without the need for a metal catalyst. However, it suffers from drawbacks such as the potential for over-alkylation, the generation of salt byproducts, and the use of potentially hazardous reagents.
N-alkylation with alcohols , via the borrowing hydrogen strategy, represents a greener and more atom-economical approach.[2] It often provides higher selectivity for mono-alkylation and avoids the formation of salt waste. While this method typically requires a catalyst and higher reaction temperatures, the development of more efficient and earth-abundant metal catalysts is making it an increasingly attractive option for modern organic synthesis, particularly in the context of pharmaceutical and fine chemical production.[2][3]
Ultimately, the selection of the appropriate N-alkylation method will be guided by factors such as substrate compatibility, desired selectivity, scalability, and environmental considerations. This guide provides the foundational information to make an informed decision for your specific research and development needs.
References
- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to N-Ethyl-N-isopropylaniline-borane and Sodium Borohydride for Chemical Reductions
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical step in chemical synthesis. This guide provides a detailed comparison of two common borohydride-based reducing agents: N-Ethyl-N-isopropylaniline-borane and sodium borohydride (B1222165). The information presented herein is supported by experimental data to facilitate an informed choice based on reactivity, selectivity, and reaction conditions.
Introduction to the Reducing Agents
This compound-borane is an amine-borane complex that serves as a stable and convenient source of borane. It is known for its utility in both hydroboration and reduction reactions. Its reactivity can be tuned by temperature, allowing for a degree of selectivity.
Sodium borohydride (NaBH₄) is a widely used, mild, and cost-effective reducing agent.[1] It is highly selective for the reduction of aldehydes and ketones in the presence of less reactive functional groups under standard conditions.[1]
Quantitative Comparison of Reducing Power
The following table summarizes the reactivity of this compound-borane and sodium borohydride towards various functional groups, highlighting key differences in their reducing capabilities.
| Functional Group | Substrate Example | This compound-borane | Sodium Borohydride |
| Aldehyde | Benzaldehyde | Reduced at room temperature | Readily reduced at room temperature (Typical Yield: >95%)[2][3] |
| Ketone | Acetophenone (B1666503) | Reduced at room temperature | Readily reduced at room temperature (Typical Yield: >95%)[4][5][6][7] |
| Carboxylic Acid | Benzoic Acid | Reduced at room temperature | Generally not reduced under standard conditions; requires harsh conditions or additives (e.g., with Br₂, yields of 60-90% are reported)[8] |
| Ester | Ethyl Benzoate | Reduced at room temperature (aliphatic) or reflux (aromatic) | Generally not reduced under standard conditions; requires elevated temperatures and specific solvent systems (e.g., THF/methanol, yields of 70-92% for aromatic esters)[9][10][11] |
| Amide | Benzamide | Reduced at reflux | Not reduced |
| Nitrile | Benzonitrile | Reduced at reflux | Not reduced |
| Nitro Compound | Nitrobenzene | Not reduced | Not reduced |
Experimental Protocols
Detailed methodologies for key reduction reactions are provided below to illustrate the practical application of each reagent.
Reduction of a Ketone (Acetophenone) to a Secondary Alcohol
Using this compound-borane:
-
Procedure: To a solution of acetophenone (1 mmol) in tetrahydrofuran (B95107) (THF, 5 mL) at room temperature is added this compound-borane (1.2 mmol). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 1-phenylethanol.
Using Sodium Borohydride:
-
Procedure: To a solution of acetophenone (1.0 g, 8.32 mmol) in 10 mL of 95% ethanol (B145695) in a 50 mL Erlenmeyer flask, cooled in an ice bath, is added sodium borohydride (0.2 g, 5.29 mmol) in portions. The mixture is stirred for 15-20 minutes.[1] Subsequently, 5 mL of water is added, and the mixture is heated to boiling. More water is added until the solution becomes cloudy, and then it is allowed to cool to crystallize. The product, 1-phenylethanol, is collected by vacuum filtration. A typical yield is in the range of 80-95%.[4]
Reduction of a Carboxylic Acid (Benzoic Acid) to a Primary Alcohol
Using this compound-borane:
-
Procedure: A solution of benzoic acid (1 mmol) and this compound-borane (1.5 mmol) in THF (10 mL) is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched with 1 M HCl. The product, benzyl (B1604629) alcohol, is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
Using Sodium Borohydride (with Bromine):
-
Procedure: To a solution of benzoic acid (1 mmol) in THF (5 mL), sodium borohydride (2 mmol) is added. The mixture is stirred, and a solution of bromine (1 mmol) in THF (2 mL) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield benzyl alcohol. Reported yields for this method are between 60.6% and 90.1%.[8]
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the reduction reactions described.
Selectivity and Reactivity Profile
The choice between this compound-borane and sodium borohydride often hinges on the desired selectivity.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. rsc.org [rsc.org]
- 5. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. scribd.com [scribd.com]
- 7. Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Ethyl-N-isopropylaniline: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of N-Ethyl-N-isopropylaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this chemical waste stream effectively.
This compound is classified as a hazardous substance, causing skin and eye irritation, and may lead to respiratory irritation.[1] Improper disposal can pose significant health and environmental risks. Adherence to the Resource Conservation and Recovery Act (RCRA) and other relevant federal, state, and local regulations is mandatory for all facilities that generate, handle, and dispose of hazardous waste.[2][3][4]
Key Disposal Considerations and Regulatory Compliance
Proper management of chemical waste is essential for protecting human health and the environment.[2] All chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise.[5] The "cradle-to-grave" approach to hazardous waste management means that the generator is responsible for the waste from its creation to its final disposal.[5][6]
| Parameter | Requirement | Regulatory Citation/Guideline |
| Waste Classification | Hazardous Waste (due to irritation and potential toxicity) | GHS Classification[1], RCRA (40 CFR Parts 260-273)[3] |
| Container Requirements | Chemically compatible, leak-proof, securely closed, properly labeled | OSHA[2], University of Pennsylvania EHRS[7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation | University of Pennsylvania EHRS[7] |
| Storage Volume Limits | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA | University of Pennsylvania EHRS[7], Vanderbilt University[5] |
| Labeling | Clearly indicate contents, hazards, and accumulation start date | Labor Security System[8], Ace Waste[9] |
| Disposal Method | Via a licensed hazardous waste disposal company. Do not dispose down the drain or in regular trash. | RCRA[2], Labor Security System[8] |
| Spill Management | Absorb with inert material, collect in a sealed container for disposal as hazardous waste. | NJ.gov[10], NOAA[11] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation, use a respirator.
2. Waste Segregation:
-
Do not mix this compound waste with incompatible materials. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[11]
-
Keep liquid waste separate from solid waste.[9]
-
Store in a designated, well-ventilated area away from heat, sparks, and open flames.[8][12]
3. Containerization:
-
Use a chemically compatible and clearly labeled waste container. Plastic containers are often preferred.[7]
-
The container must be in good condition, with a secure, leak-proof lid.[2]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the date waste was first added.
4. Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]
-
Ensure the container remains closed except when adding waste.[7]
-
Do not exceed the 55-gallon limit for hazardous waste in the SAA.[5][7]
5. Disposal Request:
-
Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork, including a hazardous waste manifest if required.[6]
6. Emergency Procedures (Spills):
-
In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[10][11]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[10]
-
Collect the absorbent material and the spilled chemical in a sealed, labeled container for disposal as hazardous waste.[10][11]
-
Ventilate and decontaminate the area after cleanup is complete.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C11H17N | CID 4193577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. nj.gov [nj.gov]
- 11. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for N-Ethyl-N-isopropylaniline
For Immediate Implementation: This document outlines critical safety protocols and logistical plans for the handling and disposal of N-Ethyl-N-isopropylaniline in a laboratory setting. All personnel must adhere to these procedures to minimize risk and ensure a safe research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on hazard information available for this compound and safety protocols for structurally similar chemicals, such as N-Isopropylaniline and N-Ethylisopropylamine. This information should be used as a starting point for a comprehensive risk assessment, and it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Based on these hazards and general practices for handling aromatic amines, the following PPE is mandatory.
| Personal Protective Equipment (PPE) for this compound | |
| Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. |
| Eye Protection | Chemical safety goggles. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.
Caption: Workflow for the safe handling of this compound.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational.
-
Confirm the availability and functionality of an emergency eyewash station and safety shower.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
All manipulations of this compound should be performed within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers of this compound tightly closed when not in use.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container. Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in a sealed bag or container. |
All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
